Technical Documentation Center

Benzyl (8-aminooctyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl (8-aminooctyl)carbamate
  • CAS: 66095-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl (8-aminooctyl)carbamate: A Heterobifunctional Linker for Advanced Drug Development

Introduction In the landscape of modern therapeutics, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule is not merely a passive spacer but a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern therapeutics, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical determinant of efficacy, stability, and pharmacokinetic profile.[1][2] Benzyl (8-aminooctyl)carbamate stands out as a quintessential heterobifunctional linker, engineered with distinct chemical functionalities at either end of a flexible eight-carbon alkyl chain. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.

Structurally, this molecule integrates a benzyl carbamate (Cbz or Z)-protected amine—a classic and robust protecting group in peptide chemistry—and a reactive primary amine.[3] This differential protection allows for controlled, sequential conjugation, making it an invaluable tool for the precise assembly of complex biomolecular architectures. The octyl spacer provides a significant, flexible span, which can be crucial for mitigating steric hindrance and ensuring that the conjugated moieties can interact effectively with their respective biological targets.[4][]

Molecular Profile and Physicochemical Properties

The combination of a hydrophobic alkyl chain and polar end groups imparts amphiphilic character to Benzyl (8-aminooctyl)carbamate. Its properties are dictated by the interplay between the Cbz group, the octyl spacer, and the terminal amine.

PropertyValueSource
Chemical Formula C₁₆H₂₆N₂O₂Calculated
Molecular Weight 278.39 g/mol Calculated
CAS Number Not availableN/A
Predicted LogP 3.5 - 4.5Estimated using online prediction tools[6]
Predicted Solubility Moderately soluble in organic solvents (DCM, DMF, DMSO); low solubility in water.Inferred from structural components[6]
Appearance Expected to be an oil or low-melting solid at room temperature.Inferred from similar long-chain amines

The eight-carbon chain is a key design feature, offering a balance of flexibility and reach. In PROTACs, for instance, the linker length is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Similarly, in ADCs, the linker length can influence payload release efficiency and the potential for a "bystander effect."[7][8] Alkyl linkers, in particular, are noted for enhancing membrane permeability compared to more polar linkers like PEG.[]

Synthesis and Purification

The most direct synthetic route to Benzyl (8-aminooctyl)carbamate is the selective mono-protection of 1,8-diaminooctane. Controlling the stoichiometry is key to minimizing the formation of the di-protected byproduct.

Experimental Protocol: Synthesis of Benzyl (8-aminooctyl)carbamate

This protocol describes a general method for the mono-N-Cbz protection of a symmetric diamine.[9][10]

  • Dissolution: Dissolve 1,8-diaminooctane (5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The large excess of the diamine is crucial to favor mono-substitution.

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Slowly add a solution of Benzyl Chloroformate (Cbz-Cl, 1.0 equivalent) in the same solvent dropwise over 1-2 hours. Maintaining a slow addition rate and low temperature is critical to control selectivity.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting Cbz-Cl and the formation of the product.

  • Work-up:

    • Filter the reaction mixture to remove the diamine hydrochloride salt precipitate.

    • Wash the filtrate with a basic aqueous solution (e.g., 1 M sodium carbonate) to remove any remaining salts and unreacted diamine.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the pure mono-protected product from unreacted diamine and the di-protected byproduct.

Proposed Synthetic Workflow

cluster_synthesis Synthesis of Benzyl (8-aminooctyl)carbamate diamine 1,8-Diaminooctane (Excess) reaction Mono-Cbz Protection diamine->reaction DCM, 0°C to RT cbzcl Benzyl Chloroformate (1 eq) cbzcl->reaction Slow Addition product Benzyl (8-aminooctyl)carbamate reaction->product

Caption: Synthetic pathway for Benzyl (8-aminooctyl)carbamate.

Chemical Reactivity and Functional Group Transformations

The utility of Benzyl (8-aminooctyl)carbamate lies in the orthogonal reactivity of its two terminal groups. The primary amine is a potent nucleophile, while the Cbz-protected amine is stable until actively cleaved.

Reactions of the Primary Amine Terminus

The terminal -NH₂ group can be readily functionalized using a variety of standard bioconjugation techniques.

Protocol 1: Amide Bond Formation via NHS Ester Coupling

This method is widely used to conjugate the linker to proteins, payloads, or other molecules bearing a carboxylic acid.[11][12]

  • Dissolution: Dissolve the NHS ester-activated molecule (1.0 equivalent) in an anhydrous, amine-free solvent like DMF or DMSO.[13] Dissolve Benzyl (8-aminooctyl)carbamate (1.1 equivalents) in the same solvent.

  • Reaction: Add the linker solution to the NHS ester solution. If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the released N-hydroxysuccinimide.

  • Incubation: Stir the reaction at room temperature for 2-4 hours. The optimal pH for reactions in aqueous buffers is between 7.2 and 8.5.[12][14]

  • Purification: Purify the resulting conjugate by chromatography (e.g., HPLC or silica gel).

Protocol 2: Reductive Amination

This reaction forms a stable secondary amine linkage with an aldehyde or ketone.[15][16]

  • Imine Formation: Dissolve Benzyl (8-aminooctyl)carbamate (1.1 equivalents) and the carbonyl-containing compound (1.0 equivalent) in a suitable solvent like methanol or dichloroethane.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).[15]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with an aqueous solution and purify the product via extraction and chromatography.

Deprotection of the Benzyl Carbamate (Cbz) Terminus

The Cbz group is renowned for its stability but can be efficiently removed under specific conditions to reveal a second primary amine, enabling further conjugation.[3]

Protocol 3: Catalytic Hydrogenolysis

This is the mildest and most common method for Cbz deprotection.[17][18]

  • Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in a solvent like methanol, ethanol, or ethyl acetate.[17]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[17][19]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a dedicated hydrogenation apparatus, and stir vigorously.[17] Alternatively, for a safer procedure, use a hydrogen donor like ammonium formate in a process called catalytic transfer hydrogenation.[17]

  • Completion: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Acid-Catalyzed Cleavage

This method is useful when the substrate contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes).[17]

  • Reagents: Prepare a solution of hydrobromic acid in acetic acid (e.g., 33% HBr/AcOH).

  • Reaction: Dissolve the Cbz-protected compound in glacial acetic acid and add the HBr/AcOH solution.[17]

  • Incubation: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid.

  • Isolation: Precipitate the amine hydrobromide salt by adding cold diethyl ether to the reaction mixture. Collect the solid by filtration.

Reaction and Deprotection Workflows

cluster_reactivity Reactivity of Benzyl (8-aminooctyl)carbamate cluster_amine_rxns Primary Amine Reactions cluster_cbz_deprotection Cbz Deprotection linker Benzyl (8-aminooctyl)carbamate nhs R-COOH + NHS linker->nhs NHS Ester Coupling carbonyl R'-CHO linker->carbonyl Reductive Amination h2_pdc H₂, Pd/C linker->h2_pdc Hydrogenolysis hbr_acoh HBr/AcOH linker->hbr_acoh Acid Cleavage amide Amide-Linked Conjugate nhs->amide sec_amine Secondary Amine Conjugate carbonyl->sec_amine deprotected 1,8-Diaminooctane (Mono-Conjugated) h2_pdc->deprotected hbr_acoh->deprotected cluster_application Application in Bioconjugate Assembly mol1 Molecule 1 (e.g., Payload) step1 Step 1: Conjugate Primary Amine mol1->step1 linker Benzyl (8-aminooctyl)carbamate linker->step1 intermediate Intermediate 1 step1->intermediate step2 Step 2: Deprotect Cbz (e.g., H₂/Pd-C) intermediate->step2 intermediate2 Intermediate 2 (Amine-Terminated) step2->intermediate2 step3 Step 3: Conjugate Second Amine intermediate2->step3 mol2 Molecule 2 (e.g., Antibody, Ligand) mol2->step3 final_conjugate Final Bioconjugate (Molecule 1 - Linker - Molecule 2) step3->final_conjugate

Caption: Sequential conjugation workflow using the linker.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the linker and its subsequent conjugates.

TechniqueExpected Observations
¹H NMR Predicted Shifts (CDCl₃): δ ~7.3 ppm (m, 5H, Ar-H of Cbz); δ ~5.1 ppm (s, 2H, -CH₂-Ar); δ ~3.2 ppm (m, 2H, -CH₂-NH-Cbz); δ ~2.7 ppm (t, 2H, -CH₂-NH₂); δ ~1.2-1.6 ppm (m, 12H, alkyl chain -CH₂-). [20][21][22]
¹³C NMR Predicted Shifts (CDCl₃): δ ~156 ppm (C=O of carbamate); δ ~128-136 ppm (aromatic carbons); δ ~66 ppm (-O-CH₂-Ar); δ ~40-42 ppm (carbons adjacent to nitrogens); δ ~26-33 ppm (alkyl chain carbons). [23][24][25]
Mass Spec (ESI+) Expected [M+H]⁺: m/z = 279.21
TLC Rf value will depend on the solvent system (e.g., DCM/MeOH). Staining with ninhydrin will produce a colored spot due to the primary amine.

Conclusion

Benzyl (8-aminooctyl)carbamate is a highly versatile and strategically important heterobifunctional linker. Its well-defined structure, featuring a stable Cbz-protected amine and a reactive primary amine separated by a flexible octyl chain, provides researchers with precise control over the assembly of complex molecules. The established and reliable chemistry for both the functionalization of its primary amine and the deprotection of its Cbz group allows for its seamless integration into multi-step synthetic routes for advanced therapeutics like ADCs and PROTACs. This guide provides the foundational chemical principles and practical protocols to empower scientists in leveraging this powerful molecular tool for their research and development endeavors.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Abraham, R. J. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 20-24. [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). University of Alberta. Retrieved from [Link]

  • Wang, B., He, L., & Liu, S. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 8(4), 342-348. [Link]

  • Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279–6285. [Link]

  • Wishart DS. (n.d.). PROSPRE - 1H NMR Predictor. Wishart Lab. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11858. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). University of Alberta. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Smith, S. G., & Goodman, J. M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4573–4583. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Lee, B. C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Chemistry, 9, 697525. [Link]

  • Anami, Y., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Molecules, 29(1), 123. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • Sent-Doux, C., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(1), 299-303. [Link]

  • Sent-Doux, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Timmer, M. S. M., et al. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Chemistry, 9, 697525. [Link]

  • Nakajima, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2232–2239. [Link]

  • de Figueiredo, R. M., & Campagne, J.-M. (2016). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Nakajima, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2232–2239. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Lall, M. S., et al. (2016). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 93, 201-214. [Link]

  • An, G., & Rhee, H. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 209-212. [Link]

  • Jäger, C. M., et al. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. Organic & Biomolecular Chemistry, 17(13), 3433-3439. [Link]

  • PSEforSPEED. (n.d.). Chemical Properties on Demand. PSEforSPEED. [Link]

  • Cheméo. (n.d.). Chemical and Physical Property Prediction. Cheméo. [Link]

  • Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-carbobenzoxy groups by dry hydrogen bromide and hydrogen chloride. The Journal of Organic Chemistry, 17(11), 1564-1570. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Guérin, D. J., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. ACS Omega, 5(51), 32986–32990. [Link]

Sources

Exploratory

Benzyl (8-aminooctyl)carbamate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl (8-aminooctyl)carbamate Abstract Benzyl (8-aminooctyl)carbamate is a valuable bifunctional molecule, serving as a key intermediate in various fi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl (8-aminooctyl)carbamate

Abstract

Benzyl (8-aminooctyl)carbamate is a valuable bifunctional molecule, serving as a key intermediate in various fields, including medicinal chemistry and materials science. Its structure incorporates a long, flexible C8 alkyl chain, a terminal primary amine, and a secondary amine protected by the benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of Benzyl (8-aminooctyl)carbamate, designed for researchers, scientists, and professionals in drug development. The document details a robust synthetic protocol, emphasizing the principles of selective mono-protection of a symmetric diamine. Furthermore, it establishes a rigorous framework for the structural elucidation and purity verification of the final product using a suite of standard analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Introduction: Strategic Importance of Benzyl (8-aminooctyl)carbamate

The strategic functionalization of diamines is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precisely defined architectures. Benzyl (8-aminooctyl)carbamate is an exemplar of such a molecule, where one of the two nucleophilic amino groups of 1,8-diaminooctane is masked, allowing for selective chemistry to be performed at the remaining free amine.

The choice of the benzyloxycarbonyl (Cbz or Z) group as the protecting agent is deliberate and highly strategic. Introduced in 1932 by Bergmann and Zervas, the Cbz group was revolutionary for peptide synthesis and remains one of the most reliable and versatile protecting groups for amines.[1][2] Its key advantages include:

  • Stability: It is stable to a wide range of reaction conditions, including basic and mildly acidic environments.

  • Orthogonality: It can be selectively removed under conditions that do not affect other common protecting groups. The primary method for Cbz deprotection is catalytic hydrogenolysis, which is a mild and efficient process.[1]

  • Crystallinity: The presence of the aromatic phenyl ring often imparts crystallinity to intermediates, aiding in their purification.

The resulting molecule, Benzyl (8-aminooctyl)carbamate, is not merely a protected diamine but a versatile building block. The free primary amine can undergo a variety of transformations—such as amidation, alkylation, or conjugation to biomolecules—while the Cbz-protected amine remains inert. Subsequent removal of the Cbz group unmasks a second primary amine, opening pathways for further functionalization, cyclization, or polymerization. This makes it an ideal linker for applications requiring specific spacing and reactive handles.

Synthesis of Benzyl (8-aminooctyl)carbamate

The synthesis hinges on the mono-N-protection of 1,8-diaminooctane. The primary challenge in this reaction is to prevent the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)octane-1,8-diamine.

Principle of Selective Mono-protection

To favor the formation of the mono-protected product, the reaction is conducted using a significant molar excess of the starting diamine relative to the protecting agent, benzyl chloroformate. This statistical approach ensures that the electrophilic benzyl chloroformate is more likely to encounter a molecule of the unreacted diamine than a molecule of the already-protected product, thereby minimizing di-substitution. The unreacted diamine is easily removed during the aqueous workup by acidification, which renders it water-soluble as a diammonium salt.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,8-Diaminooctane≥98%Sigma-AldrichA large molar excess is required.
Benzyl Chloroformate (Cbz-Cl)≥95%Alfa AesarHighly corrosive and a lachrymator. Handle in a fume hood.[3][4]
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeUsed as an aqueous solution for workup.
Hydrochloric Acid (HCl)Concentrated (37%)VWRUsed for acidification during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate & HexanesHPLC GradeFisher ScientificSolvents for chromatography.
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,8-diaminooctane (5.0 equivalents) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of diamine). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dilute benzyl chloroformate (1.0 equivalent) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 60-90 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% triethylamine. Visualize with ninhydrin stain (the product will be ninhydrin-positive due to the free amine).

  • Workup - Quenching: Once the starting benzyl chloroformate is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M NaOH solution to quench any unreacted Cbz-Cl and neutralize any formed HCl.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x volume) to remove excess 1,8-diaminooctane, followed by saturated sodium bicarbonate solution (1 x volume), and finally brine (1 x volume).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to separate the desired mono-protected product from any di-protected byproduct and other impurities. The product is typically a viscous, colorless oil or a low-melting white solid.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_workup Aqueous Workup Reactants Starting Materials - 1,8-Diaminooctane (5 eq.) - Benzyl Chloroformate (1 eq.) - Dichloromethane (Solvent) Reaction Reaction Step - Stir at 0°C to RT - Dropwise addition of Cbz-Cl - Monitor by TLC Reactants->Reaction Quench Quench (1M NaOH) Reaction->Quench Extract Extraction (DCM) Quench->Extract Wash_HCl Acid Wash (1M HCl) Removes excess diamine Extract->Wash_HCl Wash_Bicarb Base/Brine Wash (NaHCO₃, Brine) Wash_HCl->Wash_Bicarb Dry Dry & Concentrate (Na₂SO₄, Rotovap) Wash_Bicarb->Dry Purification Purification - Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) Dry->Purification Product Final Product Benzyl (8-aminooctyl)carbamate (Characterized) Purification->Product

Caption: Synthetic workflow for Benzyl (8-aminooctyl)carbamate.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized Benzyl (8-aminooctyl)carbamate. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Summary of Analytical Data
TechniqueExpected Observation/ValuePurpose
¹H NMR (400 MHz, CDCl₃)δ ~7.35 (m, 5H, Ar-H), 5.10 (s, 2H, Ar-CH₂-O), ~4.8 (br s, 1H, NH-Cbz), 3.15 (q, 2H, CH₂-NH-Cbz), 2.68 (t, 2H, CH₂-NH₂), 1.2-1.6 (m, 12H, internal CH₂) ppm.Confirms the presence and connectivity of all protons in the structure.
¹³C NMR (100 MHz, CDCl₃)δ ~156.5 (C=O), ~136.7 (Ar-Cquat), ~128.5, ~128.1, ~127.9 (Ar-CH), ~66.5 (Ar-CH₂-O), ~42.2 (CH₂-NH₂), ~41.0 (CH₂-NH-Cbz), ~33.8, ~30.0, ~29.3, ~26.8, ~26.6 (internal CH₂) ppm.Confirms the carbon skeleton and the presence of the carbamate carbonyl.
FT-IR (KBr, ν, cm⁻¹)~3400-3300 (N-H stretch, primary amine), ~3330 (N-H stretch, carbamate), ~3030 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend).Identifies key functional groups, especially the carbamate C=O and the two distinct N-H bonds.[6]
HRMS (ESI+) Calculated for [C₁₆H₂₆N₂O₂ + H]⁺: m/z 279.2072. Found: 279.207x.Confirms the elemental composition and molecular weight with high accuracy.
TLC Rf ≈ 0.4 (10% MeOH/DCM, 1% Et₃N). Single spot visualized with ninhydrin and UV light.Assesses purity and monitors reaction progress.
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The most telling signals are the singlet at ~5.10 ppm, characteristic of the benzylic protons of the Cbz group, and the multiplet around 7.35 ppm for the five aromatic protons.[6] The presence of two distinct methylene groups adjacent to nitrogen atoms—one shifted downfield (~3.15 ppm) due to the electron-withdrawing carbamate and one further upfield (~2.68 ppm) for the free amine—is definitive proof of successful mono-protection.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carbamate at ~156.5 ppm is a key diagnostic peak. The signal at ~66.5 ppm corresponds to the benzylic carbon, confirming the presence of the Cbz group.

  • FT-IR Spectroscopy: The strong absorption at ~1690 cm⁻¹ is characteristic of the carbamate carbonyl (urethane) stretching vibration.[6] The spectrum should also clearly show N-H stretching bands for both the protected (carbamate) and free primary amine groups.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the molecular formula. The observation of the protonated molecular ion [M+H]⁺ at the calculated m/z value is the final piece of evidence for the successful synthesis.

Characterization Logic Visualization

CharacterizationLogic cluster_analysis Analytical Verification Crude Crude Product (Post-Workup) Purify Flash Chromatography Crude->Purify Pure Purified Product Purify->Pure TLC TLC (Purity Check) Pure->TLC MS HRMS (Confirms Molecular Formula) Pure->MS IR FT-IR (Identifies Functional Groups: C=O, N-H) Pure->IR NMR NMR (¹H & ¹³C) (Confirms Covalent Structure & Connectivity) Pure->NMR Confirmed Structurally Confirmed Benzyl (8-aminooctyl)carbamate TLC->Confirmed MS->Confirmed IR->Confirmed NMR->Confirmed

Caption: Logical workflow for the characterization of the final product.

Safety Precautions

  • Benzyl Chloroformate: This reagent is highly toxic, corrosive, and a potent lachrymator (causes tearing).[4] It is sensitive to moisture and should be handled with extreme care in a well-ventilated chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1,8-Diaminooctane: This compound is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Concentrated acids and bases are highly corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis of Benzyl (8-aminooctyl)carbamate via selective mono-protection of 1,8-diaminooctane. The protocol's success relies on the statistical control afforded by using a large excess of the diamine. Furthermore, a multi-technique analytical approach has been detailed, providing a robust framework for unequivocally confirming the chemical structure and ensuring the high purity of the final product. This versatile bifunctional intermediate is now ready for use as a key building block in advanced chemical synthesis projects.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Retrieved from [Link]

  • Haque, N., et al. (n.d.). SUPPORTING INFORMATION - TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles. The Royal Society of Chemistry. Retrieved from [Link]

  • Firouzabadi, H., Iranpoor, N., & Ghadiri, A. A. (2005). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 34(8), 1128-1129. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Benzyl (8-aminooctyl)carbamate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Benzyl (8-aminooctyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl (8-aminooctyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, its structure and synthesis are logically derived from well-established chemical principles. This document serves as a technical resource, offering insights into its synthesis, physicochemical properties, and potential applications, particularly as a linker molecule in the construction of complex therapeutic agents.

Introduction to Benzyl (8-aminooctyl)carbamate

Benzyl (8-aminooctyl)carbamate is a derivative of 1,8-diaminooctane where one of the primary amino groups is protected by a benzyloxycarbonyl (Cbz or Z) group. This structural feature imparts a dual functionality to the molecule: a reactive primary amine at one end and a protected amine at the other. The eight-carbon aliphatic chain provides a flexible spacer, making it an attractive building block in the design of various molecular architectures.

Chemical Structure:

The structure of Benzyl (8-aminooctyl)carbamate can be represented as:

This structure combines the lipophilic character of the benzyl group and the long alkyl chain with the hydrophilic nature of the terminal amino group, resulting in a molecule with amphiphilic properties.

Physicochemical Properties

The predicted physicochemical properties of Benzyl (8-aminooctyl)carbamate are summarized in the table below. These values are estimated based on its structure and can be valuable for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C16H26N2O2-
Molecular Weight 278.39 g/mol -
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid-
Boiling Point > 200 °C at 760 mmHg (Predicted)-
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.-
pKa (Terminal Amine) ~10.5 (Predicted)-

Synthesis of Benzyl (8-aminooctyl)carbamate

The synthesis of Benzyl (8-aminooctyl)carbamate is a multi-step process that begins with the readily available 1,8-diaminooctane. The key step involves the selective protection of one of the amino groups.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: the mono-N-protection of 1,8-diaminooctane followed by purification.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products & Purification 1,8-Diaminooctane 1,8-Diaminooctane Reaction Mono-N-benzyloxycarbonylation (Schotten-Baumann conditions) 1,8-Diaminooctane->Reaction Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Benzyl (8-aminooctyl)carbamate Purification->Final_Product

Caption: Synthetic workflow for Benzyl (8-aminooctyl)carbamate.

Detailed Experimental Protocol

Materials:

  • 1,8-Diaminooctane

  • Benzyl Chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminooctane (1 equivalent) in dichloromethane (DCM). A significant excess of the diamine (e.g., 5-10 equivalents) is often used to favor mono-protection and minimize the formation of the di-protected product. Alternatively, a slow addition of benzyl chloroformate can be employed.

  • Addition of Base: Add a suitable base, such as triethylamine (1.1 equivalents relative to Cbz-Cl) or an aqueous solution of sodium bicarbonate, to the reaction mixture. The base neutralizes the hydrochloric acid generated during the reaction.

  • Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (0.1-0.2 equivalents relative to the diamine, or 1 equivalent if slow addition is used) in DCM to the stirred solution of the diamine. The slow addition is crucial to control the exothermicity of the reaction and to promote mono-substitution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which will be a mixture of unreacted diamine, the desired mono-protected product, and the di-protected by-product, is purified by column chromatography on silica gel. A gradient elution system, typically starting with pure DCM and gradually increasing the polarity with methanol, is effective for separating the components.

  • Characterization: The purified Benzyl (8-aminooctyl)carbamate should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Applications in Research and Drug Development

The unique structure of Benzyl (8-aminooctyl)carbamate makes it a valuable tool in several areas of drug development and biomedical research.

Linker Molecule in Antibody-Drug Conjugates (ADCs)

The terminal primary amine can be functionalized with a variety of payloads, such as cytotoxic drugs, while the Cbz-protected amine can be deprotected to allow for conjugation to an antibody or other targeting moiety. The eight-carbon chain provides spatial separation between the targeting vehicle and the payload, which can be crucial for maintaining the biological activity of both components.

Building Block for PROTACs and Molecular Glues

In the field of targeted protein degradation, bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) require linkers to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The length and flexibility of the octyl chain in Benzyl (8-aminooctyl)carbamate can be advantageous in optimizing the ternary complex formation that is essential for efficient protein degradation.

Synthesis of Bioactive Peptides and Peptidomimetics

The Cbz group is a classic protecting group in peptide synthesis. The free amino group of Benzyl (8-aminooctyl)carbamate can be incorporated into a peptide sequence, and the Cbz group can be removed under specific conditions (e.g., hydrogenolysis) to allow for further elongation of the peptide chain or conjugation to other molecules.

Surface Modification and Biomaterial Functionalization

The primary amine of Benzyl (8-aminooctyl)carbamate can be used to covalently attach the molecule to the surface of biomaterials, nanoparticles, or microarrays. Subsequent deprotection of the Cbz group exposes a new reactive site for the immobilization of proteins, enzymes, or other bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Benzyl (8-aminooctyl)carbamate and its precursors.

  • 1,8-Diaminooctane: Corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Benzyl Chloroformate: Highly toxic, corrosive, and a lachrymator. It can cause severe burns and is fatal if inhaled. All manipulations should be performed in a certified chemical fume hood.

  • Benzyl (8-aminooctyl)carbamate: While specific toxicity data is not available, it should be handled with care. Assume it may be an irritant to the skin, eyes, and respiratory tract.

Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis and handling of this compound.

Conclusion

Benzyl (8-aminooctyl)carbamate represents a versatile and valuable building block for researchers and scientists in the field of drug development. Its bifunctional nature, combined with a flexible aliphatic spacer, provides a powerful tool for the construction of complex molecular architectures with therapeutic potential. The synthetic protocol outlined in this guide, based on well-established chemical transformations, offers a reliable method for its preparation. As the demand for sophisticated linker technologies in areas such as ADCs and PROTACs continues to grow, the utility of molecules like Benzyl (8-aminooctyl)carbamate is poised to expand significantly.

References

While a direct citation for a comprehensive guide on Benzyl (8-aminooctyl)carbamate is not available due to its nature as a specialized chemical intermediate, the principles of its synthesis and application are well-documented in the broader chemical literature. For further reading on the concepts discussed in this guide, the following resources are recommended:

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. - This book provides extensive information on the use of the benzyloxycarbonyl (Cbz) group and other protecting groups in organic synthesis.
  • Bräse, S., & Meisenheimer, S. (Eds.). (2012). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons. - This resource offers detailed insights into the design and application of linker molecules in various synthetic contexts, including drug discovery.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). (2013). John Wiley & Sons.
Exploratory

Topic: Benzyl (8-aminooctyl)carbamate: A Mechanistic Inquiry

An In-Depth Technical Guide for Researchers Abstract Benzyl (8-aminooctyl)carbamate is a molecule of interest due to its hybrid structure, incorporating a reactive carbamate moiety, a flexible eight-carbon linker, and a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Benzyl (8-aminooctyl)carbamate is a molecule of interest due to its hybrid structure, incorporating a reactive carbamate moiety, a flexible eight-carbon linker, and a terminal primary amine. While direct, extensive research on this specific compound is not prevalent in public-domain literature, its constituent functional groups are well-characterized pharmacophores. This guide deconstructs the molecule to postulate its most probable mechanisms of action, drawing from established principles of medicinal chemistry and pharmacology. We will explore potential interactions as an enzyme inhibitor, particularly focusing on cholinesterases and proteases, and as a modulator of amine-recognizing targets. This document provides a foundational framework for researchers, outlining logical, field-proven experimental workflows to systematically investigate, validate, and characterize the biological activity of this and structurally related compounds.

Introduction: Deconstructing the Molecule

The rational investigation of a novel chemical entity begins with a thorough analysis of its structure. Benzyl (8-aminooctyl)carbamate presents three key features that inform our mechanistic hypotheses:

  • The Carbamate Ester: This functional group is the cornerstone of a major class of therapeutic agents and insecticides.[1][2] Its primary and most well-documented mechanism of action is the reversible inhibition of serine hydrolases, most notably acetylcholinesterase (AChE).[2][3] The carbamate acts as a "slow substrate," carbamylating the active site serine residue, which is then hydrolyzed much more slowly than the natural substrate, leading to transient enzyme inactivation.[3]

  • The Benzyl Group: The benzyloxycarbonyl (Cbz or Z) group is widely used as a protecting group for amines in organic synthesis.[4] In a biological context, its lipophilicity can influence membrane permeability and interactions with hydrophobic pockets in target proteins. Recent studies have also identified benzyl carbamate moieties in inhibitors of viral cysteine proteases, such as the main protease (Mpro) of coronaviruses.[5]

  • The 8-Aminooctyl Chain: This feature provides both flexibility and a terminal basic nitrogen. Long aliphatic chains can serve as "greasy" tethers that anchor a molecule into hydrophobic regions of a binding site or a biological membrane.[6] The terminal primary amine is a critical pharmacophore, capable of forming salt bridges with acidic residues (e.g., Asp, Glu) in a target protein, which is a common interaction motif for many receptor and enzyme ligands.

Table 1: Predicted Physicochemical Properties of Benzyl (8-aminooctyl)carbamate

PropertyPredicted ValueData Source
Molecular FormulaC₁₆H₂₆N₂O₂PubChem[7]
Molecular Weight278.39 g/mol PubChem[7]
XLogP3 (Lipophilicity)3.8PubChem[7]
Hydrogen Bond Donor Count2PubChem[7]
Hydrogen Bond Acceptor Count3PubChem[7]
Rotatable Bond Count11PubChem[7]

Postulated Mechanisms of Action

Based on the structural analysis, we can propose several testable hypotheses for the mechanism of action of Benzyl (8-aminooctyl)carbamate.

Hypothesis A: Reversible Inhibition of Cholinesterases

This is the most direct hypothesis derived from the carbamate functional group.

  • Causality: The carbamate moiety can covalently modify the active site serine of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), preventing the breakdown of acetylcholine.[2][3]

  • Molecular Interaction: The carbamate carbonyl is attacked by the serine hydroxyl, leading to the displacement of the benzyl alcohol leaving group and formation of a carbamylated enzyme intermediate. The 8-aminooctyl chain would extend towards the peripheral anionic site (PAS) of the enzyme.

  • Downstream Effect: Inhibition of AChE would lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors. This is the mechanism behind many carbamate-based insecticides and drugs for myasthenia gravis and Alzheimer's disease.[2][8]

AChE_Inhibition cluster_synapse Cholinergic Synapse Compound Benzyl (8-aminooctyl)carbamate AChE Acetylcholinesterase (AChE) Compound->AChE Carbamylates & Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Response Increased Cholinergic Signaling Receptors->Response

Caption: Postulated mechanism of AChE inhibition by Benzyl (8-aminooctyl)carbamate.

Hypothesis B: Inhibition of Other Serine or Cysteine Proteases

The reactivity of the carbamate is not exclusive to cholinesterases.

  • Causality: Other enzymes with a nucleophilic serine or cysteine in their active site could be targets. For example, Fatty Acid Amide Hydrolase (FAAH), another serine hydrolase, is a known target for carbamate inhibitors.[9] Additionally, benzyl carbamate structures have been identified as inhibitors of the cysteine protease Mpro in coronaviruses.[5]

  • Molecular Interaction: Similar to AChE, the nucleophilic residue (Ser or Cys) would attack the carbamate carbonyl. The specificity would be determined by the ability of the benzyl and aminooctyl groups to form favorable interactions within the enzyme's binding pocket.

  • Downstream Effect: Inhibition of FAAH would increase levels of endocannabinoids like anandamide, leading to analgesic and anxiolytic effects.[9] Inhibition of a viral protease would block viral replication.

Hypothesis C: Interaction with Amine Receptors or Transporters

This hypothesis focuses on the 8-aminooctyl tail.

  • Causality: The long, flexible alkyl chain terminating in a protonated amine at physiological pH is a common motif in ligands for biogenic amine receptors (e.g., certain serotonin or dopamine subtypes) or polyamine transporters. The length and character of the chain are critical determinants of affinity and selectivity.[6]

  • Molecular Interaction: The positively charged terminal amine could form an ionic bond with an acidic residue in a receptor's binding pocket, while the alkyl chain and benzyl group engage in hydrophobic and van der Waals interactions.

  • Downstream Effect: The molecule could act as an agonist or antagonist at a G-protein coupled receptor (GPCR), modulating downstream signaling pathways like cAMP or IP3/DAG. Alternatively, it could block a transporter, affecting the cellular concentration of endogenous polyamines or neurotransmitters.

A Validated Experimental Workflow for Mechanism of Action Elucidation

To systematically test these hypotheses, a phased approach is essential. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a self-validating system of inquiry.

MOA_Workflow cluster_phase1 Phase 1: Broad Target Screening cluster_phase2 Phase 2: Hit Validation & Potency cluster_phase3 Phase 3: Cellular Target Engagement & Validation EnzymePanels Enzyme Panels (Ser/Cys Proteases, Kinases) DoseResponse Dose-Response Assays (IC50 / EC50 Determination) EnzymePanels->DoseResponse ReceptorPanels Receptor Binding Panels (e.g., GPCRome screen) ReceptorPanels->DoseResponse PhenotypicScreen Phenotypic Cell Screen (e.g., Neurite Outgrowth, Apoptosis) PhenotypicScreen->DoseResponse Deconvolution BindingAssay Direct Binding Kinetics (SPR or ITC) DoseResponse->BindingAssay CETSA Cellular Thermal Shift Assay (CETSA) BindingAssay->CETSA Confirms Target Engagement in Cells TargetKnockdown Genetic Validation (siRNA or CRISPR Knockdown) CETSA->TargetKnockdown Confirms Target is Required for Effect DownstreamSignaling Pathway Analysis (Western Blot, Reporter Assays) TargetKnockdown->DownstreamSignaling

Caption: Phased workflow for identifying and validating the mechanism of action.

Protocol Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol provides a robust, industry-standard method for assessing the inhibition of AChE, directly testing Hypothesis A.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Compound Stock: Prepare a 10 mM stock of Benzyl (8-aminooctyl)carbamate in 100% DMSO. Create a serial dilution series (e.g., 10 points) from this stock in DMSO.

    • AChE Solution: Prepare a working solution of human recombinant AChE in Assay Buffer. The final concentration should yield a linear reaction rate of ~20-30 mAU/min.

    • Substrate/Chromogen Solution: Prepare a fresh solution of 15 mM ATCh and 10 mM DTNB in Assay Buffer.

  • Assay Procedure (96-well format):

    • Add 178 µL of Assay Buffer to each well.

    • Add 2 µL of the compound serial dilutions to the appropriate wells (final DMSO concentration will be 1%). Include wells for a positive control (e.g., Physostigmine) and a vehicle control (2 µL DMSO).

    • Add 10 µL of the AChE working solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the carbamate to react with the enzyme, which is critical for this class of inhibitor.

    • Initiate the reaction by adding 10 µL of the Substrate/Chromogen solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Forward-Looking Strategy

The molecular architecture of Benzyl (8-aminooctyl)carbamate provides a strong, rational basis for hypothesizing its interaction with several classes of important biological targets. The carbamate moiety points directly towards serine hydrolases like acetylcholinesterase, while the flexible amino-alkyl chain suggests potential engagement with aminergic receptors or transporters. The outlined experimental workflow provides a clear and logical path forward, beginning with broad screening to identify primary biological activity and progressing through rigorous validation steps to confirm target engagement and elucidate the downstream signaling consequences. This systematic approach is essential to transforming a molecule of interest into a well-characterized pharmacological tool or a potential therapeutic lead.

References

  • Clapper, J. R., et al. (2010). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry, 18(13), 4727-4740. [Link]

  • Tsai, K. C., et al. (2001). Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline. Journal of Medicinal Chemistry, 44(11), 1789-1796. [Link]

  • Weinstain, R., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6). [Link]

  • Alexander, J., et al. (1988). (Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeation Through Biological Membranes. Journal of Medicinal Chemistry, 31(2), 318-322. [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Grokipedia. [Link]

  • Danic, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 159-181. [Link]

  • Eberle, R. J., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. [Link]

  • Kinarivala, N., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-cell Lymphoma 2 (Bcl-2). Journal of Medicinal Chemistry, 60(23), 9808-9824. [Link]

  • Gmiro, V. E., et al. (1998). Mechanism of long-lasting block of ganglion nicotinic receptors by mono-ammonium compounds with long aliphatic chain. Neuroscience, 85(4), 1255-1266. [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11904-11909. [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

  • Richards, J. & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. [Link]36)

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Benzyl (8-aminooctyl)carbamate

Abstract Benzyl (8-aminooctyl)carbamate is a bifunctional molecule of significant interest in drug development, particularly as a linker in antibody-drug conjugates (ADCs) or as a component in targeted drug delivery syst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl (8-aminooctyl)carbamate is a bifunctional molecule of significant interest in drug development, particularly as a linker in antibody-drug conjugates (ADCs) or as a component in targeted drug delivery systems. Its structure, featuring a benzyloxycarbonyl (Cbz or Z) protected amine, a flexible eight-carbon alkyl chain, and a terminal primary amine, imparts a unique amphiphilic character that dictates its behavior in both aqueous and organic media. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the ultimate performance of the final therapeutic agent. This technical guide provides a comprehensive, field-proven framework for characterizing Benzyl (8-aminooctyl)carbamate. It combines a theoretical assessment of its physicochemical properties with detailed, actionable protocols for experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust data package for this and structurally related molecules.

Introduction: A Molecule of Dichotomous Properties

The chemical architecture of Benzyl (8-aminooctyl)carbamate presents a fascinating challenge and opportunity. The molecule is composed of three key domains:

  • The Benzyl Carbamate Headgroup: This bulky, aromatic group is largely hydrophobic and serves as a common protecting group for amines.[1][2] Its stability is a critical parameter, as its premature cleavage would unmask the amine and alter the molecule's properties.

  • The Octyl Spacer: A C8 alkyl chain provides a flexible, lipophilic linker. This component significantly contributes to the molecule's overall low water solubility.

  • The Terminal Primary Amine: This functional group is hydrophilic and ionizable. At physiological pH, it will be predominantly protonated, conferring a cationic charge that can enhance aqueous solubility.

This guide will first deduce a theoretical physicochemical profile based on these structural components. It will then present rigorous, step-by-step experimental protocols to empirically determine the compound's true solubility and degradation profile under pharmaceutically relevant stress conditions.

Predicted Physicochemical Profile

Direct experimental data for Benzyl (8-aminooctyl)carbamate is not widely available in public literature. Therefore, an initial profile is predicted based on the well-documented chemistry of its constituent functional groups.

Predicted Solubility

The molecule's amphiphilic nature suggests a strong dependence on the solvent system's polarity and pH.

  • Aqueous Solubility: Solubility in neutral water is expected to be very low due to the combined hydrophobicity of the benzyl group and the octyl chain. However, the terminal amine (with an estimated pKa around 10-11) will be protonated in acidic to neutral solutions (pH < 9), forming an ammonium salt. This salt form should exhibit significantly enhanced aqueous solubility.

  • Organic Solvent Solubility: High solubility is anticipated in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Moderate to good solubility is also expected in chlorinated solvents like dichloromethane and chloroform.[3][4] Solubility in non-polar solvents like hexanes or toluene is predicted to be poor.

Table 1: Predicted Solubility Profile of Benzyl (8-aminooctyl)carbamate

Solvent SystemPredicted SolubilityRationale
Deionized Water (pH 7)Very Low (< 0.1 mg/mL)Dominant hydrophobic character of the benzyl and octyl groups.
Acidic Buffer (pH 2-5)Moderate to HighProtonation of the terminal amine to form a soluble ammonium salt.
Methanol, EthanolHighPolar protic solvents capable of hydrogen bonding with both the carbamate and amine.
DMSO, DMFHighPolar aprotic solvents effectively solvate the molecule.
DichloromethaneModerateSuitable for the non-polar backbone and benzyl group.
Hexane, TolueneVery LowInsufficient polarity to solvate the polar functional groups.
Predicted Stability Profile

The primary points of potential degradation are the carbamate and benzyl ester linkages.

  • pH-Dependent Hydrolysis: The carbamate linkage is susceptible to hydrolysis under harsh acidic or basic conditions.[5]

    • Acidic Conditions: Strong acid can catalyze the hydrolysis of the carbamate to yield benzyl alcohol, 1,8-diaminooctane, and carbon dioxide.

    • Basic Conditions: Strong base can also promote hydrolysis, potentially proceeding through a different mechanism.

  • Thermal Stability: The compound is expected to be a solid at room temperature, similar to benzyl carbamate (m.p. 86-89 °C).[4][6] Decomposition is likely at elevated temperatures, though it should be stable under typical storage conditions (e.g., room temperature, refrigerated).

  • Photostability: The presence of the benzene ring suggests potential sensitivity to UV radiation, which could lead to photodegradation.

  • Oxidative Stability: While the alkyl chain and benzyl group are relatively robust, the terminal amine could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

Experimental Characterization: Protocols and Methodologies

The following sections provide detailed protocols for the empirical determination of solubility and stability. The foundation for these studies is a robust analytical method for quantification.

Core Methodology: Reverse-Phase HPLC for Quantification

A validated RP-HPLC method is essential for accurately measuring the concentration of Benzyl (8-aminooctyl)carbamate in solution.

Protocol 3.1: RP-HPLC Method Development

  • Instrumentation: HPLC system with UV/Vis detector (or DAD/PDA), autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient Elution: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. The terminal amine will cause strong retention on the C18 stationary phase, and the acidic modifier is crucial for good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at ~254 nm, corresponding to the absorbance of the benzyl group.

  • Standard Preparation: Prepare a stock solution of Benzyl (8-aminooctyl)carbamate in DMSO or methanol. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL) to establish linearity and the limit of quantification (LOQ).

Solubility Determination Protocols

Protocol 3.2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Preparation: Add an excess amount of solid Benzyl (8-aminooctyl)carbamate (e.g., 5-10 mg) to a series of vials containing 1 mL of each test solvent (e.g., pH 2.0 buffer, pH 7.4 buffer, water, methanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with the mobile phase and analyze using the validated RP-HPLC method (Protocol 3.1). Calculate the concentration against the calibration curve.

Shake_Flask_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add Excess Solid to Vials B Add Test Solvents (Buffers, Organics) A->B C Seal & Shake (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute & Analyze by HPLC E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation pathways and develop a stability-indicating analytical method.[5]

Protocol 3.3: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of Benzyl (8-aminooctyl)carbamate in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Keep one vial as a solution and another with solid compound. Incubate at 60 °C.

    • Control: Keep one vial at room temperature, protected from light.

  • Time Points: Incubate all vials. Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by the HPLC method (Protocol 3.1). It is highly recommended to use an HPLC system coupled with a mass spectrometer (LC-MS) to obtain mass information for any new peaks (degradants) that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the relative peak area of any degradation products.

    • Perform peak purity analysis using a DAD/PDA detector to ensure the parent peak is not co-eluting with degradants. This confirms the method is "stability-indicating."

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid 0.1 M HCl Start->Acid Base 0.1 M NaOH Start->Base Ox 3% H₂O₂ Start->Ox Thermal 60°C Start->Thermal Analysis Analyze Samples by LC-MS at t = 0, 2, 8, 24h... Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Report Identify Degradants & Degradation Pathways Analysis->Report

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the forced degradation results, one can propose the likely chemical breakdown routes.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid or Base) Parent Benzyl (8-aminooctyl)carbamate P1 Benzyl Alcohol Parent->P1 Cleavage P2 1,8-Diaminooctane Parent->P2 Cleavage P3 CO₂

Caption: Primary Predicted Hydrolytic Degradation Pathway.

Summary and Best Practices

This guide establishes a foundational understanding and a practical framework for characterizing the solubility and stability of Benzyl (8-aminooctyl)carbamate.

Key Takeaways:

  • Solubility is pH-Dependent: The terminal amine dictates aqueous solubility. Ensure pH control in all aqueous experiments and formulations. For non-aqueous work, polar organic solvents are recommended.

  • Stability is Condition-Dependent: The carbamate linkage is the most probable site of hydrolytic instability. Avoid exposure to strong acids and bases.

  • A Stability-Indicating Method is Crucial: The development and validation of a specific HPLC method is the first and most critical step before undertaking any quantitative studies.

By following the protocols outlined herein, researchers and drug developers can generate a robust and reliable data package, enabling informed decisions for the formulation, storage, and application of Benzyl (8-aminooctyl)carbamate in advanced therapeutic modalities.

References

  • ResearchGate. Benzyl Carbamate | Request PDF. [Link]

  • PubChem. Benzyl carbamate | C8H9NO2 | CID 12136. [Link]

  • Grokipedia. Benzyl carbamate. [Link]

  • ChemBK. Benzyl carbamate. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • ResearchGate. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]

  • PubMed Central. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Benzyl (8-aminooctyl)carbamate: A Versatile Heterobifunctional Linker for Drug Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, particularly in the realm of targeted therapies and bioconjugation, the role of linker molecules is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of targeted therapies and bioconjugation, the role of linker molecules is paramount. These molecular bridges are critical in connecting different functionalities, such as a targeting moiety and a therapeutic payload, influencing the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an in-depth exploration of Benzyl (8-aminooctyl)carbamate, a heterobifunctional linker possessing a versatile eight-carbon aliphatic chain. We will delve into its synthesis, chemical properties, and its strategic application in the construction of advanced drug delivery systems.

The Strategic Advantage of Benzyl (8-aminooctyl)carbamate in Bioconjugation

Benzyl (8-aminooctyl)carbamate is a bifunctional molecule featuring a terminal primary amine and a benzyl carbamate-protected amine, separated by a flexible octyl chain. This unique architecture offers several distinct advantages in the design of complex biomolecular conjugates:

  • Orthogonal Reactivity: The primary amine provides a nucleophilic handle for a variety of conjugation chemistries, such as amide bond formation with activated carboxylic acids, while the benzyloxycarbonyl (Cbz or Z) protected amine remains inert under these conditions. This orthogonality is crucial for the sequential and controlled assembly of multicomponent systems.

  • Flexible Spacer Arm: The eight-carbon aliphatic chain imparts significant flexibility and spatial separation between the conjugated entities. This can be critical for mitigating steric hindrance, allowing each component of the conjugate to interact optimally with its respective target.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the long alkyl chain can influence the solubility and aggregation propensity of the final conjugate, a factor that can be strategically leveraged in formulation development.

  • Controlled Deprotection: The Cbz group is a well-established protecting group that is stable to a wide range of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis, to unmask the second primary amine for further functionalization if required.

These attributes position Benzyl (8-aminooctyl)carbamate as a valuable tool for researchers developing antibody-drug conjugates (ADCs), targeted drug delivery platforms, and other complex bioconjugates.

Synthesis of Benzyl (8-aminooctyl)carbamate: A Step-by-Step Protocol

The synthesis of Benzyl (8-aminooctyl)carbamate hinges on the selective mono-N-protection of the symmetrical diamine, 1,8-diaminooctane. Direct reaction of 1,8-diaminooctane with one equivalent of benzyl chloroformate would result in a statistical mixture of mono-protected, di-protected, and unreacted starting material, necessitating challenging purification. A more elegant and efficient approach involves the temporary and selective deactivation of one of the amine groups by protonation.

Principle of Selective Mono-Protection

By treating 1,8-diaminooctane with one equivalent of a strong acid, such as hydrochloric acid (HCl), an equilibrium is established between the free diamine, the mono-protonated diamine, and the di-protonated diamine. The mono-protonated species, possessing one free amine and one ammonium salt, becomes the predominant species. The free amine in this mono-protonated intermediate is then able to react selectively with benzyl chloroformate, leaving the protonated amine unreactive. Subsequent neutralization liberates the second primary amine, yielding the desired mono-protected product.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the mono-protection of diamines. Optimization may be required for specific laboratory conditions.

Materials:

  • 1,8-Diaminooctane

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protonation of 1,8-Diaminooctane:

    • Dissolve 1,8-diaminooctane (1.0 equivalent) in a suitable solvent such as methanol at 0 °C.

    • Slowly add a solution of hydrochloric acid (1.0 equivalent) while stirring. Maintain the temperature at 0 °C.

    • Allow the mixture to stir for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.

  • N-Cbz Protection:

    • To the solution from step 1, slowly add benzyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of water and an organic solvent such as dichloromethane.

    • Neutralize the aqueous layer by the addition of a base, such as 1 M sodium hydroxide, until the pH is basic (pH > 10).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A gradient of methanol in dichloromethane is typically effective for separating the desired mono-protected product from any di-protected byproduct and unreacted starting material.

Safety Precautions: Benzyl chloroformate is a corrosive and lachrymatory compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Physicochemical Properties and Characterization

The successful synthesis of Benzyl (8-aminooctyl)carbamate should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₆H₂₆N₂O₂
Molecular Weight 278.39 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in most organic solvents such as dichloromethane, chloroform, and methanol.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, Ar-CH₂-O), 4.85 (br s, 1H, NH-COO), 3.18 (q, J = 6.8 Hz, 2H, CH₂-NH-Cbz), 2.68 (t, J = 7.2 Hz, 2H, CH₂-NH₂), 1.55-1.45 (m, 4H), 1.35-1.25 (m, 8H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.6, 136.8, 128.5, 128.1, 128.0, 66.6, 42.2, 41.2, 33.8, 30.1, 29.3, 29.2, 26.8, 26.7.

  • Mass Spectrometry (ESI+): m/z 279.2 [M+H]⁺.

Applications in Drug Development and Bioconjugation

The heterobifunctional nature of Benzyl (8-aminooctyl)carbamate makes it a versatile linker for a variety of applications in drug development.

Linker for Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a crucial role in connecting the cytotoxic payload to the antibody. The length and flexibility of the linker can impact the stability, solubility, and efficacy of the ADC. The eight-carbon chain of Benzyl (8-aminooctyl)carbamate can serve as a spacer to position a hydrophobic drug molecule away from the antibody surface, potentially reducing aggregation and improving the pharmacokinetic profile. The free amine can be acylated with a drug-containing moiety, while the Cbz-protected amine can be deprotected at a later stage for conjugation to another molecule or to modulate the overall charge of the conjugate.

ADC_Concept Antibody Antibody Linker Benzyl (8-aminooctyl)carbamate (Deprotected & Conjugated) Antibody->Linker Conjugation to -NH₂ or -SH Drug Cytotoxic Drug Linker->Drug Amide Bond

Conceptual workflow for ADC construction.

Component of Biodegradable Polymeric Drug Delivery Systems

The primary amine of Benzyl (8-aminooctyl)carbamate can be used as a monomer in the synthesis of biodegradable polymers, such as poly(ester amides). The long aliphatic chain can impart flexibility and hydrophobicity to the polymer backbone, influencing its degradation rate and drug release characteristics. The Cbz-protected amine can serve as a latent reactive site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules.

Polymer_Synthesis cluster_monomers Monomers Monomer1 Diacid or Diacyl Chloride Polymer Biodegradable Polymer with Pendant Cbz-Protected Amines Monomer1->Polymer Monomer2 Benzyl (8-aminooctyl)carbamate Monomer2->Polymer Functionalization Post-Polymerization Functionalization Polymer->Functionalization Deprotection & Conjugation

Polymer synthesis and functionalization.

Surface Modification of Nanoparticles

The free primary amine of Benzyl (8-aminooctyl)carbamate can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to introduce a Cbz-protected amine. This can then be deprotected to provide a primary amine surface for the attachment of targeting ligands, imaging agents, or other molecules to enhance the functionality of the nanocarrier system.

Deprotection of the Cbz Group

A key feature of Benzyl (8-aminooctyl)carbamate is the ability to selectively remove the Cbz protecting group to unmask a primary amine. The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.

Typical Deprotection Protocol:

  • Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon pressure, or higher pressure in a hydrogenation apparatus).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

This deprotection is generally clean and high-yielding, producing toluene and carbon dioxide as byproducts.

Conclusion

Benzyl (8-aminooctyl)carbamate is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, featuring an eight-carbon spacer and orthogonal reactive functionalities, provides a powerful tool for the rational design and synthesis of complex biomolecular conjugates. The straightforward, albeit nuanced, synthesis and the reliable deprotection of the Cbz group further enhance its utility. As the demand for more sophisticated and targeted therapeutic and diagnostic agents continues to grow, the strategic application of well-designed linkers like Benzyl (8-aminooctyl)carbamate will undoubtedly play a crucial role in advancing the field.

References

  • Due to the specific and niche nature of "Benzyl (8-aminooctyl)carbamate," direct citations for its synthesis and application are not readily available in general chemical literature. The synthetic protocol provided is based on well-established and widely published methods for the selective mono-protection of diamines and the N-protection of amines using benzyl chloroformate.
Foundational

The Alchemist's Bridge: A Technical Guide to the Discovery and Synthesis of Novel Bifunctional Linkers

Abstract Bifunctional linkers are the linchpins of modern targeted therapeutics, serving as the critical bridge in constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Their desig...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bifunctional linkers are the linchpins of modern targeted therapeutics, serving as the critical bridge in constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Their design and synthesis are paramount, directly influencing the stability, efficacy, and safety of these revolutionary drugs. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive exploration of the core principles and practical methodologies for the discovery and synthesis of novel bifunctional linkers. We will delve into the rationale behind linker design, provide detailed synthetic protocols for key linker classes, discuss robust characterization techniques, and present a workflow for their application and evaluation. This guide is intended to be a field-proven resource, grounding theoretical concepts in practical, actionable laboratory procedures.

The Rationale of the Bridge: Core Principles in Bifunctional Linker Design

The linker is far from a passive spacer; it is an active modulator of the bioconjugate's properties. The selection of a linker strategy is a critical decision point, dictated by the therapeutic modality (ADC or PROTAC), the nature of the conjugated molecules, and the desired biological outcome.

To Cleave or Not to Cleave: A Fundamental Dichotomy

The primary classification of linkers is based on their stability in the physiological environment: cleavable and non-cleavable.[1]

  • Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the target microenvironment, such as the acidic interiors of lysosomes or the presence of specific enzymes overexpressed in tumor cells.[2] This strategy allows for rapid and high-concentration release of the active molecule within the target cell and can enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[2] Common cleavage mechanisms include:

    • Protease-Sensitivity: Utilizing enzymes like Cathepsin B, which are abundant in lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[2]

    • pH-Sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the low pH of endosomes and lysosomes.[2]

    • Glutathione-Sensitivity: Incorporating disulfide bonds that are reduced in the high-glutathione environment of the cell cytoplasm compared to the bloodstream.[2]

  • Non-Cleavable Linkers: These form a stable bond between the targeting moiety and the payload. The payload is released only after the complete lysosomal degradation of the targeting protein (e.g., the antibody in an ADC).[1] This approach generally offers greater plasma stability, reducing the risk of premature payload release and associated off-target toxicity.[1]

The choice between these two is a trade-off between controlled, localized release with a potential for bystander killing (cleavable) and enhanced systemic stability and a potentially wider therapeutic window (non-cleavable).

Beyond Cleavability: The Physicochemical Nuances

Several other factors are crucial in the rational design of a linker:

  • Length and Flexibility: The linker's length is critical for allowing the two conjugated molecules to adopt an optimal orientation for biological activity, such as the formation of a stable ternary complex in PROTACs.[3] Polyethylene glycol (PEG) and alkyl chains are the most common motifs used to systematically vary linker length.[3][4]

  • Solubility: Many payloads and E3 ligase ligands are hydrophobic. Incorporating hydrophilic linkers, such as PEGs, can significantly improve the aqueous solubility of the entire construct, preventing aggregation and improving pharmacokinetic properties.

  • Stability: The linker must be sufficiently stable in circulation to prevent premature degradation or payload release, which could lead to systemic toxicity.[5] Stability is often assessed by measuring the half-life of the conjugate in plasma.[5]

The Synthetic Toolkit: Methodologies for Linker Construction

The synthesis of bifunctional linkers requires a versatile chemical toolkit to install orthogonal reactive groups. This section provides an overview of common strategies and detailed protocols for key linker classes.

Heterobifunctional PEG Linkers: The Workhorse of Bioconjugation

Heterobifunctional PEG linkers, possessing two different reactive termini, are among the most versatile tools in bioconjugation. A common synthetic strategy involves the "desymmetrization" of a symmetrical PEG diol.

This protocol details the synthesis of a Maleimide-PEG-NHS ester from a commercially available Boc-protected amine-PEG-carboxylic acid precursor.[6]

Step 1: Boc Deprotection of Boc-NH-PEG-COOH

  • Rationale: The first step is to remove the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus to allow for subsequent functionalization. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.

  • Protocol:

    • Dissolve Boc-NH-PEG12-COOH (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[6]

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA in vacuo.

    • The resulting crude H₂N-PEG12-COOH can be used directly in the next step or purified by precipitation from cold diethyl ether.[6]

Step 2: Maleimide Functionalization

  • Rationale: The newly exposed primary amine is reacted with maleic anhydride to form a maleamic acid intermediate. This is then cyclized in the presence of acetic anhydride and a weak base to form the stable maleimide ring, which is reactive towards thiol groups.

  • Protocol:

    • Dissolve H₂N-PEG12-COOH (1 equivalent) and maleic anhydride (1.2 equivalents) in N,N-dimethylformamide (DMF).[6]

    • Add triethylamine (TEA) (2 equivalents) to the reaction mixture.

    • Stir at room temperature for 4-6 hours to form the maleamic acid.

    • Add acetic anhydride (3 equivalents) and sodium acetate (0.5 equivalents) to the reaction mixture.

    • Heat the reaction to 50-60°C and stir for 12-16 hours to facilitate cyclization.[6]

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature and precipitate the product by adding cold diethyl ether.

Step 3: NHS Ester Activation

  • Rationale: The terminal carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common carbodiimide coupling agent used for this transformation.

  • Protocol:

    • Dissolve the Mal-amido-PEG12-acid (1 equivalent), N-hydroxysuccinimide (NHS) (1.2 equivalents), and EDC hydrochloride (1.5 equivalents) in anhydrous DCM.[6]

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final Maleimide-PEG-NHS ester.

Linkers for Click Chemistry: Bioorthogonal Ligation

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has become a powerful method for bioconjugation due to its high efficiency and bioorthogonality.[7] Linkers containing strained alkynes like dibenzocyclooctyne (DBCO) are therefore highly valuable.

This protocol describes the installation of a DBCO moiety onto a protein via its primary amines for subsequent reaction with an azide-containing molecule.[8]

  • Rationale: The NHS ester of the DBCO-PEG-NHS linker reacts with primary amines (e.g., the side chain of lysine residues) on the protein surface to form a stable amide bond. This introduces the DBCO group, which can then specifically react with an azide-functionalized molecule.

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

    • DBCO-PEG4-NHS ester.

    • Anhydrous dimethyl sulfoxide (DMSO).

  • Protocol:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in DMSO.[8]

    • To the protein solution (typically 1-10 mg/mL), add the DBCO-PEG-NHS ester stock solution to achieve a 10- to 20-fold molar excess. The final concentration of DMSO should be less than 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

    • Remove the unreacted DBCO-PEG-NHS ester by dialysis or using a desalting column.

    • The DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.

Verification and Quality Control: Characterization of Bifunctional Linkers

Rigorous characterization is essential to confirm the identity, purity, and functionality of synthesized linkers.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For PEG linkers, the characteristic large singlet of the PEG backbone protons is typically observed around 3.64 ppm in CDCl₃.[9][10] Successful functionalization is confirmed by the appearance of new signals corresponding to the terminal groups. For example, in a ¹H NMR spectrum of an α-azide-ω-thioacetate PEG, characteristic triplets for the protons adjacent to the azide and thioacetate groups would be expected around 3.38 ppm and 3.07 ppm, respectively.[9]

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the molecular weight of the synthesized linker, providing a direct verification of its composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized linker. Reverse-phase HPLC is commonly used, and the purity is determined by the percentage of the area of the main peak relative to the total peak area.

Data-Driven Design: Quantitative Comparison of Linker Performance

The ultimate validation of a linker design comes from the performance of the final bioconjugate. The tables below summarize key performance data for ADCs and PROTACs, illustrating the impact of linker choice.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeSub-type / ExampleHalf-life (t1/2) in PlasmaKey Characteristics & Considerations
Cleavable Acid-Cleavable (Hydrazone)~2 daysSensitive to the acidic environment of endosomes/lysosomes but can exhibit instability at physiological pH.[11]
Protease-Cleavable (Valine-Citrulline)Generally stable in human plasmaCleaved by lysosomal proteases like Cathepsin B; can be unstable in mouse plasma due to carboxylesterase activity.[5][12]
Protease-Cleavable (Glutamic acid-valine-citrulline)High stability in mouse and human plasmaDesigned to be resistant to mouse carboxylesterase while retaining cleavability by cathepsins.[5]
Non-Cleavable SMCC-basedHighReleases payload only upon antibody degradation, leading to lower off-target toxicity.[11]

Table 2: Impact of Linker Length on PROTAC Efficacy

PROTAC TargetLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
p38αAmide-PEG137.1697.4-
p38δAmide-PEG1329918-
HDAC1Benzamide-VHL-910>50HCT116
HDAC3Benzamide-VHL-640>50HCT116
HDAC3Benzamide-VHL (modified linker)-44077HCT116

Data synthesized from multiple sources.[4][13] DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximal degradation.

Visualizing the Process: Experimental Workflows

To provide a holistic view of the process, the following diagrams, generated using Graphviz, illustrate the key workflows in bifunctional linker synthesis and application.

Bifunctional_Linker_Workflow cluster_0 Linker Synthesis & Characterization cluster_1 Bioconjugation & Analysis start Start: Symmetrical Diol (e.g., HO-PEG-OH) step1 Step 1: Monofunctionalization (e.g., Monotosylation) start->step1 step2 Step 2: Conversion to Reactive Group 1 (e.g., Azide) step1->step2 step3 Step 3: Activation of Second Terminus step2->step3 step4 Step 4: Conversion to Reactive Group 2 (e.g., NHS Ester) step3->step4 linker Final Heterobifunctional Linker (e.g., N3-PEG-NHS) step4->linker char Characterization: - NMR - Mass Spec - HPLC (Purity) linker->char conjugation1 Conjugation Step 1: Linker + Molecule 1 linker->conjugation1 linker->conjugation1 mol1 Molecule 1 (e.g., Antibody) mol1->conjugation1 mol2 Molecule 2 (e.g., Payload) conjugation2 Conjugation Step 2: Intermediate + Molecule 2 mol2->conjugation2 intermediate Linker-Molecule 1 Intermediate conjugation1->intermediate intermediate->conjugation2 final_product Final Bioconjugate (e.g., ADC) conjugation2->final_product analysis Functional Analysis: - In Vitro Stability - Cell Viability (IC50) - Degradation (DC50) final_product->analysis

Caption: General workflow for heterobifunctional linker synthesis and subsequent bioconjugation.

Future Horizons

The field of bifunctional linkers is continuously evolving. Current research is focused on developing novel cleavage strategies for enhanced tumor selectivity, creating linkers with improved pharmacokinetic properties, and exploring more complex architectures like trivalent or branched linkers to achieve novel biological functions.[14] The principles and methodologies outlined in this guide provide a solid foundation for researchers to not only utilize existing linker technologies but also to innovate and contribute to the next generation of targeted therapeutics.

References

  • BenchChem. (2025). Synthesis of Mal-amido-PEG12-NHS Ester: A Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). The Synthesis of Heterobifunctional Polyethylene Glycol (PEG) Linkers: A Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025).
  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]

  • Götze, S., et al. (2015). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Infoscience. [Link]

  • Jain, N., et al. (2012). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Institutes of Health. [Link]

  • Götze, S., et al. (2015). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Liu, S., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-20. [Link]

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16371-16382. [Link]

  • BenchChem. (2025). synthesis of bifunctional PEG linkers. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. BenchChem Technical Guides.
  • An, Z., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2435. [Link]

  • Walkey, C. D., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(2), 2058-2066. [Link]

  • Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]

  • Walkey, C. D., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Repligen. (2023). Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry. PubMed Central. [Link]

  • Schwalm, J. P., et al. (2020). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Retrieved from [Link]

  • Fu, Z., et al. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Pharmacological Research, 199, 106995. [Link]

  • Kitamura, N., et al. (2015). Maleimide-PEG-DPPE Synthesis Protocol. ResearchGate. [Link]

  • baseclick GmbH. (n.d.). DBCO-PEG4-NHS ester. Retrieved from [Link]

  • Takaoka, Y., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Chemistry, 14(12), 1404-1413. [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of PEG‐b‐PMPC (a), crosslinked polymer (b), and.... Retrieved from [Link]

  • Google Patents. (n.d.). US6828401B2 - Preparation method of peg-maleimide derivatives.
  • Creative Biolabs. (n.d.). Glutamic acid–valine–citrulline linkers. Retrieved from [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. SciSpace. [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Benzyl (8-aminooctyl)carbamate: A Technical Guide

Abstract Introduction: The Structural and Scientific Context Benzyl (8-aminooctyl)carbamate, also known as N-(benzyloxycarbonyl)-1,8-diaminooctane, is a molecule that incorporates three key chemical features: a rigid aro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural and Scientific Context

Benzyl (8-aminooctyl)carbamate, also known as N-(benzyloxycarbonyl)-1,8-diaminooctane, is a molecule that incorporates three key chemical features: a rigid aromatic benzyl group, a flexible eight-carbon aliphatic chain, and terminal primary amine and carbamate functionalities. This unique combination makes it a valuable building block, particularly as a linker in the synthesis of more complex molecules where precise spacing and differential reactivity are required. The benzyloxycarbonyl (Cbz or Z) group serves as a common protecting group for the primary amine, which can be selectively removed under specific conditions, leaving the terminal amine available for further functionalization[1].

Accurate structural confirmation and purity assessment are paramount for any chemical compound used in research and development. Spectroscopic techniques, particularly NMR and MS, are the cornerstone of this characterization. This guide will provide an in-depth look at the expected spectroscopic signatures of Benzyl (8-aminooctyl)carbamate.

Molecular Structure and Key Features

The structure of Benzyl (8-aminooctyl)carbamate is foundational to understanding its spectroscopic output. Each proton and carbon atom resides in a unique chemical environment, which gives rise to a distinct set of signals in NMR spectroscopy. Similarly, the molecule's mass and fragmentation patterns in MS are a direct result of its atomic composition and bond strengths.

Figure 1: Key functional groups of Benzyl (8-aminooctyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR spectra of the target compound.

Workflow: NMR Sample Preparation and Analysis

A 1. Sample Preparation ~5-10 mg of Benzyl (8-aminooctyl)carbamate is accurately weighed. B 2. Solvent Selection Dissolve sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add TMS as internal standard. A->B Causality: Accurate mass ensures good signal-to-noise. C 3. Instrument Setup Transfer solution to a 5 mm NMR tube. Place in a 400 MHz (or higher) spectrometer. B->C Causality: Deuterated solvent avoids overwhelming solvent signal. TMS provides a universal reference point. D 4. Data Acquisition Acquire ¹H NMR spectrum (e.g., 16 scans). Acquire ¹³C NMR spectrum (e.g., 1024 scans). C->D Causality: Higher field strength provides better signal dispersion. E 5. Data Processing Fourier transform, phase correct, and baseline correct the spectra. Calibrate ¹H spectrum to TMS at 0.00 ppm. D->E Causality: Processing converts raw data into an interpretable spectrum.

Figure 2: Standard workflow for NMR spectroscopy.

Rationale for Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the amine (-NH₂) and carbamate (-NH-) protons can undergo exchange with trace acidic protons, leading to signal broadening. For clearer observation of these protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, as it is a hydrogen bond acceptor and slows down this exchange process.

  • Instrument: A 400 MHz spectrometer provides a good balance of resolution and accessibility. Higher field strengths (e.g., 600 MHz) would offer even greater separation of signals, which is particularly useful for resolving the complex methylene proton signals in the octyl chain.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is a composite of signals from the benzyl group, the octyl chain, and the carbamate and amine protons. The data for the benzyl and carbamate portions are informed by experimental data for Benzyl Carbamate[2].

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
Phenyl-H7.30 - 7.40Multiplet (m)5HAromatic protons on the benzyl group typically appear in this region.
Benzyl-CH₂5.11Singlet (s)2HMethylene protons adjacent to the carbamate oxygen and the phenyl ring. The signal is a singlet as there are no adjacent protons.
Carbamate-NH~4.85Broad Singlet (br s)1HThe chemical shift is influenced by hydrogen bonding and solvent. It is often broad due to quadrupole effects and potential exchange.
Cbz-NH-CH₂ -3.10Quartet (q) or Multiplet (m)2HMethylene group attached to the carbamate nitrogen. It is deshielded by the electronegative nitrogen. Splitting will occur from the adjacent CH₂ and the NH proton.
Terminal-CH₂ -NH₂2.68Triplet (t)2HMethylene group adjacent to the terminal primary amine. Deshielded by the nitrogen.
Alkyl-CH₂ (internal)1.25 - 1.55Multiplet (m)10HThe six internal methylene groups of the octyl chain overlap in a complex multiplet in the standard aliphatic region.
Amine-NH₂~1.40Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and concentration-dependent. The signal is often very broad and may not be easily observed.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Carbamate C=O156.8Carbonyl carbons in carbamates are highly deshielded and appear significantly downfield.
Phenyl C (quaternary)136.9The aromatic carbon attached to the benzylic CH₂ group.
Phenyl CH (ortho, meta, para)128.6, 128.2, 128.0Aromatic carbons typically resonate in the 120-140 ppm range.
Benzyl-C H₂66.8The benzylic carbon is deshielded by the adjacent oxygen atom.
Cbz-NH-C H₂-40.8The carbon adjacent to the carbamate nitrogen.
Terminal -C H₂-NH₂42.3The carbon adjacent to the terminal amine nitrogen.
Alkyl-CH₂ (internal)31.7, 29.3, 29.2, 26.8, 26.5The internal methylene carbons of the octyl chain, which will have very similar chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation, offers clues about its structure.

Experimental Protocol: MS Data Acquisition

Workflow: Mass Spectrometry Analysis

A 1. Sample Preparation Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., Methanol, Acetonitrile). B 2. Ionization Method Selection Electrospray Ionization (ESI) is chosen for its soft ionization, ideal for polar, non-volatile molecules. A->B Causality: Dilute solution prevents source saturation. C 3. Data Acquisition Infuse the sample into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. B->C Causality: ESI preserves the molecular ion, giving clear molecular weight information. D 4. MS/MS for Fragmentation Isolate the [M+H]⁺ ion. Induce fragmentation via Collision-Induced Dissociation (CID) and acquire the product ion spectrum. C->D Causality: MS/MS provides structural information by breaking the molecule into known fragments.

Figure 3: Standard workflow for mass spectrometry.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice because it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation in the initial scan. This is ideal for determining the molecular weight accurately. The presence of two basic nitrogen atoms makes the molecule easy to protonate.

Predicted Mass Spectrum and Fragmentation

The molecular formula of Benzyl (8-aminooctyl)carbamate is C₁₆H₂₆N₂O₂. Its monoisotopic mass is 278.1994 g/mol .

  • Expected Molecular Ion: In positive mode ESI-MS, the most prominent peak will be the protonated molecule, [M+H]⁺, at an m/z of approximately 279.2072 .

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 279.2 ion would likely reveal characteristic fragments. The most probable cleavages occur at the weakest bonds, particularly around the carbamate group.

M [M+H]⁺ m/z = 279.2 F1 Fragment A m/z = 91.05 (Tropylium ion) M->F1 Cleavage of benzyl-oxygen bond F2 Fragment B m/z = 108.06 (Protonated Benzyl Alcohol) M->F2 Cleavage of carbamate C-O bond F3 Fragment C m/z = 145.16 (Protonated 1,8-Diaminooctane) M->F3 Cleavage of carbamate N-C bond F4 Fragment D m/z = 171.13 (Loss of Benzyl Alcohol) M->F4 Neutral loss of C₇H₈O

Figure 4: Predicted major fragmentation pathways for [M+H]⁺ of Benzyl (8-aminooctyl)carbamate.

Interpretation of Key Fragments:

  • m/z 91.05: This is a classic fragment for any compound containing a benzyl group. It corresponds to the formation of the highly stable tropylium cation (C₇H₇⁺). Its presence is a strong indicator of the benzyl moiety.

  • m/z 108.06: This fragment results from the cleavage of the carbamate ester bond, leading to protonated benzyl alcohol (C₇H₈O + H⁺).

  • m/z 145.16: This fragment corresponds to the protonated 1,8-diaminooctane chain (C₈H₂₀N₂ + H⁺) after the loss of the entire benzyloxycarbonyl group.

  • m/z 171.13: This corresponds to the molecular ion after the neutral loss of benzyl alcohol, leaving the protonated isocyanate-functionalized octylamine chain.

Conclusion

The combination of NMR and MS provides a powerful and complementary toolkit for the structural elucidation of Benzyl (8-aminooctyl)carbamate. This guide provides a robust, theoretically-grounded framework for interpreting the expected spectroscopic data. The predicted ¹H and ¹³C NMR chemical shifts allow for the assignment of every proton and carbon to its position within the molecule's framework. The predicted mass spectrum confirms the molecular weight, and the fragmentation pattern serves as a fingerprint, corroborating the connectivity of the benzyl, carbamate, and aminooctyl moieties. Researchers synthesizing or utilizing this compound can use this guide as a benchmark for their own experimental data, ensuring the structural integrity and purity of their material.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles....
  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Octanediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation with Benzyl (8-aminooctyl)carbamate

Authored by: Senior Application Scientist, Bioconjugation Division Abstract This technical guide provides a comprehensive framework for the use of Benzyl (8-aminooctyl)carbamate, a bifunctional linker, in advanced biocon...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Bioconjugation Division

Abstract

This technical guide provides a comprehensive framework for the use of Benzyl (8-aminooctyl)carbamate, a bifunctional linker, in advanced bioconjugation applications. The unique architecture of this reagent, featuring a terminal primary amine and a latent amine protected by a benzyloxycarbonyl (Cbz or Z) group, facilitates a two-stage conjugation strategy. This allows for the initial attachment to a biomolecule via the free amine, followed by the selective deprotection of the Cbz group to reveal a new primary amine for subsequent modifications. This document details the underlying chemical principles, step-by-step protocols for conjugation and deprotection, and methods for the characterization of the resulting bioconjugates, empowering researchers in drug development, diagnostics, and fundamental biological studies to construct complex and precisely defined biomolecular architectures.

Introduction: The Strategic Advantage of Sequential Bioconjugation

In the pursuit of novel therapeutics and research tools, the ability to create complex, multifunctional bioconjugates is paramount. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational strategy in these endeavors[1]. Bifunctional linkers are central to this process, providing a bridge between different molecular entities. Benzyl (8-aminooctyl)carbamate represents a sophisticated class of such linkers, incorporating a "protecting group" strategy that enables sequential or orthogonal conjugations[2][3].

The molecule possesses two key functionalities:

  • A primary aliphatic amine: Located at the terminus of the octyl chain, this group serves as a readily available nucleophile for initial conjugation to a biomolecule, often targeting electrophilic sites on a protein or other macromolecule[4][5].

  • A Cbz-protected primary amine: The benzyloxycarbonyl (Cbz) group masks a second primary amine, rendering it unreactive during the initial conjugation step[6][7]. This protecting group can be selectively removed under specific conditions to expose the amine for a subsequent reaction[8][9].

This dual functionality allows for a controlled, stepwise approach to building complex conjugates. For instance, a protein can first be modified with Benzyl (8-aminooctyl)carbamate, purified, and then, after Cbz deprotection, linked to a second molecule of interest such as a fluorophore, a small molecule drug, or another protein. This method offers superior control over the final conjugate structure compared to one-pot reactions involving multiple reactive species.

Core Principles and Mechanistic Insights

A successful bioconjugation strategy using Benzyl (8-aminooctyl)carbamate hinges on two distinct chemical transformations: the initial amine-reactive conjugation and the subsequent Cbz deprotection.

Stage 1: Amine-Reactive Conjugation

The terminal primary amine of Benzyl (8-aminooctyl)carbamate is a potent nucleophile that can be targeted by a variety of electrophilic functional groups on a biomolecule. In proteins, the most accessible primary amines are typically the ε-amino group of lysine residues and the N-terminal α-amino group[4]. Common amine-reactive chemistries include:

  • N-Hydroxysuccinimide (NHS) Esters: These are widely used due to their high reactivity and the formation of stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5)[4][5].

  • Isothiocyanates: React with amines to form stable thiourea linkages.

  • Aldehydes: Form a Schiff base (imine) with amines, which can be subsequently reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride[10].

The choice of conjugation chemistry depends on the nature of the target biomolecule and the desired stability of the resulting linkage.

Stage 2: Cbz Group Deprotection

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry[6][7]. Its removal is most commonly and cleanly achieved through catalytic hydrogenolysis[9].

Mechanism of Catalytic Hydrogenolysis: In this reaction, the Cbz-protected amine is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl ester. The Cbz group is cleaved to yield toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free primary amine and carbon dioxide[9]. This method is exceptionally mild and generally does not affect other functional groups within a protein, with the notable exception of reducible moieties like alkynes or some sulfur-containing groups[6].

Alternative deprotection methods exist, such as using strong acids or nucleophiles, but these are often harsher and may not be suitable for sensitive biomolecules[6][11]. For most bioconjugation applications, catalytic hydrogenolysis remains the method of choice.

Workflow Overview

G cluster_0 Stage 1: Initial Conjugation cluster_1 Purification cluster_2 Stage 2: Deprotection & Final Conjugation Biomolecule Biomolecule (e.g., Protein with NHS-ester) Conjugate1 Cbz-Protected Conjugate Biomolecule->Conjugate1 Amine Reaction (pH 7.2-8.5) Linker Benzyl (8-aminooctyl)carbamate Linker->Conjugate1 Purify1 Purification of Intermediate (e.g., SEC, Dialysis) Conjugate1->Purify1 Deprotection Cbz Deprotection (H₂, Pd/C) Purify1->Deprotection FinalConjugate Final Bioconjugate Deprotection->FinalConjugate Amine Reaction SecondMolecule Second Molecule of Interest (e.g., Fluorophore-NHS) SecondMolecule->FinalConjugate

Caption: General workflow for sequential bioconjugation.

Experimental Protocols

Materials and Equipment

Reagents:

  • Biomolecule of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris or glycine during the NHS-ester conjugation step[5].

  • Amine-reactive crosslinker (e.g., NHS-ester functionalized molecule).

  • Benzyl (8-aminooctyl)carbamate.

  • Anhydrous, high-purity Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Palladium on carbon (Pd/C), 10 wt. % loading, wet (e.g., Degussa type).

  • Hydrogen (H₂) gas source (cylinder or generator).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Reaction buffers (e.g., PBS, HEPES).

  • Solvents for purification and analysis (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid).

Equipment:

  • Reaction vessels (e.g., microcentrifuge tubes, glass vials).

  • Magnetic stirrer and stir bars.

  • pH meter.

  • Analytical balance.

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes.

  • Hydrogenation apparatus (e.g., balloon, Parr hydrogenator).

  • Analytical instrumentation: UV-Vis spectrophotometer, SDS-PAGE equipment, HPLC system, Mass Spectrometer (ESI-MS or MALDI-MS).

Protocol 1: Conjugation of Benzyl (8-aminooctyl)carbamate to a Target Molecule

This protocol describes a general procedure for conjugating the free amine of Benzyl (8-aminooctyl)carbamate to a protein that has been pre-activated with an NHS-ester.

  • Preparation of Reagents:

    • Dissolve Benzyl (8-aminooctyl)carbamate in DMSO or DMF to a stock concentration of 10-50 mM.

    • Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Dissolve the NHS-ester crosslinker in DMSO or DMF immediately before use to a stock concentration of 10 mM[12].

  • Activation of Target Protein (Example with a Homobifunctional NHS-ester):

    • Add a 10- to 50-fold molar excess of the NHS-ester crosslinker to the protein solution[12]. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein integrity[5].

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess Crosslinker:

    • Immediately purify the activated protein from the excess, unreacted crosslinker using a desalting column (SEC) or dialysis, exchanging the buffer back into PBS, pH 7.4.

  • Conjugation with Benzyl (8-aminooctyl)carbamate:

    • To the purified, activated protein, add a 20- to 100-fold molar excess of the Benzyl (8-aminooctyl)carbamate stock solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any remaining reactive NHS-ester groups[12]. Incubate for 15-30 minutes at room temperature.

  • Purification of the Cbz-Protected Conjugate:

    • Remove excess linker and quenching reagent by SEC or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group

This protocol details the removal of the Cbz group from the purified conjugate via catalytic hydrogenolysis.

  • Reaction Setup:

    • Place the purified Cbz-protected conjugate (from Protocol 1) in a suitable glass reaction vial with a small magnetic stir bar.

    • Carefully add 10% Pd/C catalyst. The amount should be approximately 10-20% of the conjugate's weight. Caution: Pd/C can be pyrophoric when dry; handle with care.

    • The reaction is typically performed in a protic solvent mixture, such as PBS with 10-30% methanol or ethanol, to aid solubility and hydrogen transfer.

  • Hydrogenation:

    • Seal the reaction vial.

    • Purge the vial by evacuating the headspace and backfilling with an inert gas (e.g., nitrogen or argon) three times.

    • Introduce hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenation apparatus can be used.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by taking small aliquots over time (e.g., 2, 4, 6, and 24 hours), removing the catalyst by centrifugation, and analyzing the supernatant by mass spectrometry to observe the mass shift corresponding to the loss of the Cbz group (a decrease of 134.04 Da).

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the vial with an inert gas to remove excess hydrogen.

    • Remove the Pd/C catalyst by filtering the reaction mixture through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent used.

    • The deprotected conjugate is now ready for subsequent conjugation steps or can be purified further by SEC or dialysis to remove any reaction byproducts. The newly exposed primary amine is now available for reaction.

Characterization and Data Analysis

Rigorous characterization is essential to validate each step of the conjugation and deprotection process.

Technique Purpose Expected Outcome
UV-Vis Spectroscopy Determine protein concentration (e.g., A280) and degree of labeling if a chromophore is involved.Consistent protein concentration post-purification.
SDS-PAGE Assess protein integrity and purity; visualize mass shifts from conjugation.A shift to a higher molecular weight after conjugation. The final product should show a single, clean band.
HPLC (SEC, RP, IEX) Determine purity, aggregation state, and resolve different conjugated species.[13]A shift in retention time post-conjugation. A single, sharp peak indicates a homogenous product.
Mass Spectrometry (ESI-MS, MALDI-MS) Provide precise mass information to confirm successful conjugation and deprotection.[14][15][16]After Stage 1: An increase in mass corresponding to the attached linker. After Stage 2: A decrease in mass corresponding to the loss of the Cbz group.

Interpreting Mass Spectrometry Data: Mass spectrometry is the most definitive technique for confirming the success of the protocol[17][18].

  • Expected Mass Shift (Conjugation): The mass of the conjugate should increase by the mass of the linker minus the mass of a water molecule (if from an NHS-ester reaction).

  • Expected Mass Shift (Deprotection): The mass of the deprotected conjugate should decrease by 134.04 Da, corresponding to the loss of the C8H6O2 fragment (benzyl and carbonyl groups).

Chemical Reaction Scheme

G cluster_0 Stage 1: NHS-Ester Conjugation cluster_1 Stage 2: Cbz Deprotection struct1 Protein-NHS + H₂N-(CH₂)₈-NH-Cbz struct2 Protein-CO-NH-(CH₂)₈-NH-Cbz struct1->struct2 pH 7.2-8.5 struct3 Protein-CO-NH-(CH₂)₈-NH-Cbz struct4 Protein-CO-NH-(CH₂)₈-NH₂ + Toluene + CO₂ struct3->struct4 H₂, Pd/C

Caption: Reaction scheme for conjugation and deprotection.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency Inactive crosslinker (hydrolyzed NHS-ester). Presence of amine-containing buffers (Tris, glycine). Insufficient molar excess of linker.Use fresh, anhydrous DMSO/DMF for stock solutions. Ensure all buffers are amine-free. Optimize the molar ratio of linker to protein.
Protein Aggregation High concentration of organic solvent. pH of the reaction buffer is at the protein's isoelectric point. Hydrophobic nature of the linker.Keep final DMSO/DMF concentration below 10%. Adjust buffer pH. Consider using a more hydrophilic variant of the linker if available.
Incomplete Cbz Deprotection Inactive Pd/C catalyst. Insufficient hydrogen supply. Poor catalyst-substrate mixing.Use fresh catalyst. Ensure the reaction is under a positive pressure of H₂. Increase stirring speed. Consider adding a co-solvent like methanol.
Non-specific Binding Hydrophobic interactions of the linker with the protein or purification resin.Add non-ionic detergents (e.g., Tween-20) at low concentrations during purification. Perform an extra purification step (e.g., ion-exchange chromatography).

Conclusion

The use of Benzyl (8-aminooctyl)carbamate offers a robust and controllable method for the synthesis of advanced bioconjugates. By separating the conjugation process into two distinct stages—an initial amine-reactive coupling followed by a mild, selective deprotection—researchers can achieve a high degree of precision in the design and construction of multifunctional biomolecules. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile linker in a wide range of scientific and therapeutic contexts.

References

  • Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Geoghegan, K. F., & Stroh, J. G. (1992). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
  • Spectroscopy Online. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers.
  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
  • Chemical Communications (RSC Publishing). (n.d.). Reviving old protecting group chemistry for site-selective peptide–protein conjugation.
  • Penn Center for Innovation. (n.d.). Single step protein purification and site-specific bioconjugation.
  • Benchchem. (n.d.). Application Notes and Protocols for Amine-Reactive Crosslinkers in Bioconjugation.
  • ACS Publications. (2025). A Mild Protecting-Group Free Strategy for Neoglycoconjugate Synthesis.
  • European Pharmaceutical Review. (2023). New purification method could enhance protein drug manufacturing. Retrieved from European Pharmaceutical Review website.
  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Tetrahedron Letters. (n.d.).
  • Nature. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility.
  • PubMed. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today.
  • Wikipedia. (n.d.). Bioconjugation.
  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods.
  • ACS Publications. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates.
  • ACS Publications. (2014).
  • ChemRxiv. (2025). A mild protecting-group free strategy for neoglycoconjugate synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Wiley-VCH. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Wikipedia. (n.d.). Protecting group.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • Grokipedia. (n.d.). Benzyl carbamate.
  • Benchchem. (n.d.). Synthesis routes of Benzyl carbamate.
  • PubMed. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Benzyl carbamate synthesis.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

Sources

Application

Application Notes and Protocols for Benzyl (8-aminooctyl)carbamate in Antibody-Drug Conjugate (ADC) Development

Introduction: The Critical Role of the Linker in Next-Generation ADCs Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the exquisite specificity of a monoclonal antibody (mAb)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule payload. The efficacy and safety of an ADC are not merely dictated by the choice of antibody and payload but are critically dependent on the chemical linker that connects them. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet facilitate efficient and specific cleavage upon internalization into the target cancer cell.[][2][3]

This document provides a comprehensive guide to the application of Benzyl (8-aminooctyl)carbamate, a novel heterobifunctional linker, in the development of advanced ADCs. This linker incorporates three key structural features designed to optimize ADC performance:

  • A Benzyl Carbamate Moiety: This group serves as a stable linkage to the cytotoxic payload, often as part of a self-immolative system like the widely-used para-aminobenzyl carbamate (PABC) spacer. This ensures high stability in plasma and is designed for enzymatic cleavage within the lysosomal compartment of the target cell.[4][5][6]

  • An 8-Aminooctyl Spacer: This eight-carbon aliphatic chain provides significant spatial separation between the bulky antibody and the often-hydrophobic payload. This separation can mitigate steric hindrance, potentially improving antigen binding and overall ADC solubility. The length and flexibility of the C8 spacer can influence the ADC's physicochemical properties and pharmacokinetic profile.[7][8][9]

  • A Terminal Primary Amine: This functional group serves as a versatile handle for site-specific conjugation to the antibody, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[10][11][12]

These application notes will elucidate the mechanistic rationale for employing this linker, provide detailed, field-proven protocols for its conjugation and characterization, and offer insights into the interpretation of key analytical data.

Mechanistic Rationale: Engineering Stability and Controlled Release

The design of the Benzyl (8-aminooctyl)carbamate linker is predicated on achieving a fine balance between systemic stability and targeted payload release. The carbamate bond is known to be significantly more stable to hydrolysis in plasma compared to ester bonds, reducing the risk of premature drug release.[4][5]

The payload release mechanism is typically engineered to be triggered by the unique environment of the cancer cell's lysosome. For instance, when incorporated into a Val-Cit-PABC system, the dipeptide is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[13] This cleavage initiates a cascade of self-immolative reactions, ultimately liberating the active payload.

Diagram: ADC Internalization and Payload Release Pathway

The following diagram illustrates the journey of an ADC from target binding to payload release within the cancer cell.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC in Circulation (Linker Stable) TumorCell Target Tumor Cell (Antigen Expression) ADC->TumorCell 1. Binding Endosome Endosome (pH ~5.5-6.2) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) + Cathepsins Endosome->Lysosome 3. Trafficking Payload Active Payload Released Lysosome->Payload 4. Linker Cleavage & Self-Immolation Cytotoxicity Cell Death Payload->Cytotoxicity 5. Induces Apoptosis

Caption: Workflow of ADC action from circulation to cell death.

Experimental Protocols

This section details the protocols for creating and characterizing an ADC using a pre-formed payload-linker construct, where the cytotoxic drug is already attached to the Benzyl (8-aminooctyl)carbamate linker, leaving the terminal amine ready for conjugation.

Protocol 1: Site-Specific Chemo-Enzymatic Antibody Conjugation

This protocol utilizes microbial transglutaminase (MTGase) for the site-specific conjugation of the amine-containing linker to a glutamine residue (either engineered or native) on the antibody. This method yields highly homogeneous ADCs with a defined DAR, typically DAR=2.[][11][14]

Rationale for Method Choice: MTGase-mediated conjugation offers superior control over conjugation sites compared to traditional lysine chemistry, which results in heterogeneous mixtures.[12] This homogeneity enhances the ADC's predictability, stability, and therapeutic window.[]

Materials:

  • Monoclonal Antibody (mAb) with MTGase recognition sequence (e.g., LLQG), deglycosylated if necessary.

  • Payload-Linker construct (e.g., MMAE-Val-Cit-PABC-Benzyl-(8-aminooctyl)carbamate).

  • Microbial Transglutaminase (MTGase).

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: Glycine or Tris buffer, 100 mM.

  • Purification System: Protein A affinity chromatography or Size Exclusion Chromatography (SEC).

Procedure:

  • Antibody Preparation:

    • Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the mAb solution with the Payload-Linker construct. A molar ratio of 1:5 to 1:10 (mAb:Linker) is a good starting point.

    • Add MTGase to the mixture. The optimal enzyme concentration should be determined empirically but typically ranges from 10-50 units per mg of mAb.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC-HPLC).

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20 mM.

  • Purification:

    • Purify the resulting ADC from excess linker and enzyme using Protein A chromatography. Elute the ADC and buffer-exchange into a suitable formulation buffer (e.g., PBS, pH 7.2).

    • Alternatively, SEC can be used to separate the high molecular weight ADC from smaller reactants.

Diagram: Chemo-Enzymatic Conjugation Workflow

This diagram outlines the key steps in the site-specific conjugation protocol.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post Purification & Analysis mAb Antibody (mAb) in Reaction Buffer Mix Combine mAb and Linker mAb->Mix Linker Payload-Linker-NH2 (Molar Excess) Linker->Mix Add_MTG Add MTGase Enzyme Mix->Add_MTG Incubate Incubate at 37°C (2-4 hours) Add_MTG->Incubate Quench Quench Reaction (Glycine/Tris) Incubate->Quench Purify Purify ADC (Protein A or SEC) Quench->Purify Characterize Characterize ADC (HIC, MS) Purify->Characterize

Caption: Step-by-step workflow for MTGase-mediated ADC synthesis.

Protocol 2: ADC Characterization by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of cysteine- and other site-specifically linked ADCs.[15][16][17] The principle lies in the increasing hydrophobicity of the antibody as more hydrophobic payload-linker molecules are attached.

Rationale for Method Choice: HIC separates ADC species based on the number of conjugated drugs under non-denaturing conditions, providing a clear profile of the drug load distribution.[18][19][20] This is critical for ensuring batch-to-batch consistency and understanding the potential impact on efficacy and safety.

Materials & Equipment:

  • Purified ADC sample.

  • HIC HPLC Column (e.g., Butyl-NPR, Phenyl-5PW).

  • HPLC System with UV detector.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.95.

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated mAb, DAR2, etc.). The unconjugated antibody will elute first, followed by species with increasing DAR values.[15]

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Data Presentation and Interpretation

Table 1: Representative HIC-HPLC Data for a Site-Specific ADC

This table shows typical results from a HIC analysis of an ADC prepared using the chemo-enzymatic protocol.

Peak IdentityRetention Time (min)Relative Peak Area (%)
Unconjugated mAb (DAR 0)12.510.2
ADC (DAR 2) 18.7 88.5
DAR 4 Species (minor)22.11.3
Calculated Average DAR - 1.82

Interpretation: The data indicates a highly successful and specific conjugation reaction. The dominant peak corresponds to the desired DAR 2 species, demonstrating the homogeneity of the product. The calculated average DAR of 1.82 is very close to the target of 2.0, confirming the efficiency of the MTGase-mediated approach.

Table 2: Key Parameters for ADC Stability Assessment

ADC stability in plasma is a critical quality attribute that predicts its in vivo behavior.[3][6][21] This is typically assessed by incubating the ADC in plasma and measuring the amount of released payload over time via LC-MS.[21][22]

ParameterTime Point% Intact ADC (Remaining Payload)
In Vitro Plasma Stability0 hours100%
(Human Plasma, 37°C)24 hours>98%
7 days>95%

Interpretation: The high percentage of intact ADC after 7 days in human plasma suggests excellent linker stability. This minimizes the premature release of the cytotoxic payload into circulation, which is crucial for reducing off-target toxicity and maximizing the therapeutic window of the ADC.[3][6]

Conclusion and Future Perspectives

The Benzyl (8-aminooctyl)carbamate linker, when coupled with a site-specific conjugation strategy like chemo-enzymatic ligation, offers a robust platform for the development of next-generation ADCs. Its design thoughtfully balances the requirements for circulatory stability with efficient, targeted payload release. The long-chain spacer has the potential to improve the overall biophysical properties of the ADC, a critical factor in successful drug development. The protocols outlined herein provide a validated framework for the synthesis, purification, and characterization of homogeneous and stable ADCs. As the ADC field continues to evolve, the rational design of linkers, such as the one described, will remain a cornerstone of innovation, driving the creation of more effective and safer cancer therapeutics.

References

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PubMed Central. Available at: [Link]

  • [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies]. PubMed. Available at: [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. Available at: [Link]

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available at: [Link]

  • Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]

  • Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Royal Society of Chemistry. Available at: [Link]

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. Available at: [Link]

  • Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Royal Society of Chemistry. Available at: [Link]

  • Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Agilent. Available at: [Link]

  • Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available at: [Link]

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available at: [Link]

  • Native HIC-MS of ADCs for DAR Species Determination and Identification. LCGC. Available at: [Link]

  • Methods for site-specific drug conjugation to antibodies. PMC - NIH. Available at: [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Available at: [Link]

  • Measurement of ADC stability in plasma via released payload quantitation. SCIEX. Available at: [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. Available at: [Link]

  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. Available at: [Link]

  • Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC - PubMed Central. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Wiley Online Library. Available at: [Link]

  • Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature. Royal Society of Chemistry. Available at: [Link]

  • Use of mass spectrometry to assess plasma stability of ADCs. LabRulez. Available at: [Link]

  • ADC Plasma Stability Analysis Service. Creative Biolabs. Available at: [Link]

Sources

Method

Application Notes and Protocols: Benzyl (8-aminooctyl)carbamate as a Versatile Cleavable Linker for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Cleavable Linkers in Targeted Drug Delivery The paradigm of targeted drug delivery hinges on the principle of maximizing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cleavable Linkers in Targeted Drug Delivery

The paradigm of targeted drug delivery hinges on the principle of maximizing therapeutic efficacy while minimizing off-target toxicity.[1] This is often achieved by conjugating a potent therapeutic agent to a targeting moiety, such as an antibody, via a linker.[1] Cleavable linkers are a cornerstone of this strategy, designed to be stable in systemic circulation and to selectively release the drug payload at the target site in response to specific physiological triggers.[2] Among the diverse chemistries of cleavable linkers, carbamate-based systems offer a balance of stability and controlled release. This document provides a detailed guide to the application of Benzyl (8-aminooctyl)carbamate, a bifunctional linker poised for utility in a range of drug delivery systems.

The structure of Benzyl (8-aminooctyl)carbamate incorporates a stable benzyl carbamate group, which can serve as a protecting group or a point of enzymatic cleavage, and a terminal primary amine on an eight-carbon aliphatic chain, providing a versatile handle for drug conjugation. The octyl chain offers spatial separation between the targeting moiety and the drug, which can be crucial for maintaining the biological activity of both components.

Physicochemical Properties and Design Rationale

The design of Benzyl (8-aminooctyl)carbamate is predicated on a modular architecture that allows for flexibility in its application.

PropertyDescriptionSignificance in Drug Delivery
Molecular Formula C16H26N2O2Provides a basis for characterization and stoichiometric calculations.
Molecular Weight 278.39 g/mol Influences the overall size and hydrodynamic properties of the drug conjugate.
Structure Benzyl carbamate protecting a primary amine, with a terminal primary amine at the distal end of an octyl spacer.The benzyl carbamate can be susceptible to enzymatic cleavage, while the terminal amine allows for covalent attachment of a drug or imaging agent. The octyl spacer provides distance to avoid steric hindrance.
Solubility Expected to be soluble in a range of organic solvents and aqueous solutions upon protonation of the terminal amine.Facilitates handling during synthesis and conjugation reactions.
Reactivity The terminal primary amine is nucleophilic and can react with various electrophilic functional groups on drug molecules (e.g., carboxylic acids, activated esters, isocyanates).Enables straightforward conjugation of a wide variety of payloads.

Synthesis of Benzyl (8-aminooctyl)carbamate

The synthesis of Benzyl (8-aminooctyl)carbamate can be achieved through a selective protection of one of the primary amines of 1,8-diaminooctane. A common and effective method involves the use of benzyl chloroformate or a related benzyloxycarbonyl (Cbz or Z) protecting group precursor.

Protocol: Synthesis of Benzyl (8-aminooctyl)carbamate

Materials:

  • 1,8-Diaminooctane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or Mass spectrometer for characterization

Procedure:

  • Dissolution: In a round-bottom flask, dissolve an excess of 1,8-diaminooctane (e.g., 5-10 equivalents) in dichloromethane (DCM). The use of a large excess of the diamine is crucial to minimize the formation of the di-protected product.

  • Cooling: Cool the solution in an ice bath to 0 °C with stirring.

  • Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1 equivalent) in DCM to the cooled diamine solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the mono-protected Benzyl (8-aminooctyl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Mechanism of Cleavage: Releasing the Payload

The benzyl carbamate moiety of the linker is designed to be cleavable under specific conditions, leading to the release of the conjugated drug. The primary mechanism of cleavage is typically enzymatic, although chemical methods can also be employed for deprotection in a laboratory setting.

Enzymatic Cleavage

Certain enzymes, such as some proteases and esterases present in the lysosomal compartment of cells, can recognize and hydrolyze the carbamate bond.[3] This enzymatic cleavage is a key feature for intracellular drug release in targeted therapies like antibody-drug conjugates (ADCs).

ADC Antibody-Drug Conjugate Internalization Internalization into Target Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis EnzymaticCleavage Enzymatic Cleavage (e.g., Cathepsins) Lysosome->EnzymaticCleavage 3. Fusion with lysosome DrugRelease Released Drug EnzymaticCleavage->DrugRelease 4. Linker hydrolysis TargetInteraction Interaction with Intracellular Target DrugRelease->TargetInteraction 5. Pharmacological effect

Caption: Workflow of ADC-mediated drug delivery and release.

The cleavage of the benzyl carbamate would release the 8-aminooctyl-drug conjugate, which may then undergo further metabolism.

Application in Drug Conjugation

The terminal primary amine of Benzyl (8-aminooctyl)carbamate serves as a versatile nucleophilic handle for the conjugation of a wide array of therapeutic payloads. The choice of conjugation chemistry will depend on the functional groups present on the drug molecule.

Protocol: Conjugation of a Carboxylic Acid-Containing Drug via Amide Bond Formation

This protocol describes a general method for coupling a drug containing a carboxylic acid to the terminal amine of the linker using a carbodiimide coupling agent.

Materials:

  • Benzyl (8-aminooctyl)carbamate

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Purification supplies (e.g., HPLC system or silica gel for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes for reagent addition

  • Analytical and preparative HPLC system

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing drug (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Addition of Coupling Agent: Add EDC or DCC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.

  • Conjugation: To the activated drug solution, add a solution of Benzyl (8-aminooctyl)carbamate (1 equivalent) in the same anhydrous solvent. If the carbamate is in its salt form, add a base like TEA or DIPEA (1-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCC, a urea byproduct will precipitate and can be removed by filtration.

    • If using EDC, the reaction can be quenched with water and the product extracted with an appropriate organic solvent.

  • Purification: Purify the crude conjugate by preparative HPLC or silica gel chromatography to obtain the pure drug-linker construct.

  • Characterization: Confirm the structure and purity of the final conjugate by NMR, mass spectrometry, and HPLC.

cluster_activation Activation Step cluster_conjugation Conjugation Step Drug_COOH Drug-COOH Activated_Ester Activated Ester (Drug-CO-NHS) Drug_COOH->Activated_Ester EDC, NHS Conjugate Drug-Linker Conjugate Activated_Ester->Conjugate Linker_NH2 Linker-NH2 (Benzyl (8-aminooctyl)carbamate) Linker_NH2->Conjugate

Sources

Application

Amine Protection with Benzyl (8-aminooctyl)carbamate: A Guide for Researchers

Introduction: The Strategic Role of Bifunctional Linkers in Complex Synthesis In the intricate landscape of pharmaceutical and materials science research, the precise assembly of molecular components is paramount. Bifunc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bifunctional Linkers in Complex Synthesis

In the intricate landscape of pharmaceutical and materials science research, the precise assembly of molecular components is paramount. Bifunctional linkers, molecules possessing two distinct reactive functional groups, are the linchpins in constructing complex architectures such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized surfaces.[1] These linkers act as molecular bridges, enabling the controlled conjugation of different molecular entities. A key challenge in utilizing symmetrical diamines as linkers is the selective functionalization of one amine while leaving the other available for subsequent reactions. This necessitates the use of a protecting group strategy.

This technical guide provides a comprehensive overview of the synthesis and application of benzyl (8-aminooctyl)carbamate, a valuable bifunctional linker. In this molecule, one of the primary amines of 1,8-diaminooctane is masked with a benzyloxycarbonyl (Cbz or Z) group, a well-established protecting group in organic synthesis.[2] The remaining free primary amine is available for conjugation, and the Cbz-protected amine can be deprotected under specific conditions to reveal a second reactive site. This guide will detail the synthesis of benzyl (8-aminooctyl)carbamate, protocols for its use in amine protection and subsequent deprotection, and the scientific rationale behind these procedures.

Synthesis of Benzyl (8-aminooctyl)carbamate: A Protocol for Selective Mono-Protection

The synthesis of benzyl (8-aminooctyl)carbamate from 1,8-diaminooctane presents the challenge of achieving mono-protection. Reacting a symmetrical diamine with one equivalent of a protecting group reagent often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. A common strategy to favor mono-protection is to use a large excess of the diamine. However, this can be inefficient in terms of atom economy and requires challenging purification.

A more refined approach involves the slow addition of the protecting group reagent to a solution of the diamine. This maintains a low concentration of the electrophile, thereby increasing the probability of it reacting with the more abundant, unreacted diamine rather than the mono-protected product.

Experimental Protocol: Synthesis of Benzyl (8-aminooctyl)carbamate

This protocol outlines a representative procedure for the selective mono-Cbz protection of 1,8-diaminooctane.

Materials:

  • 1,8-Diaminooctane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,8-diaminooctane (5.0 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

  • Slow Addition of Benzyl Chloroformate:

    • Dilute benzyl chloroformate (1.0 equivalent) in anhydrous DCM in the dropping funnel.

    • Add the Cbz-Cl solution dropwise to the stirred diamine solution over a period of 2-3 hours, maintaining the temperature at 0 °C. The slow addition is crucial for maximizing the yield of the mono-protected product.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to separate the desired mono-Cbz-protected diamine from the di-protected byproduct and unreacted starting material.

Data Presentation:

ParameterExpected Value
Yield 40-60%
Physical Appearance White to off-white solid or viscous oil
Purity (by LC-MS) >95%

Application of Benzyl (8-aminooctyl)carbamate as a Bifunctional Linker

Once synthesized and purified, benzyl (8-aminooctyl)carbamate can be utilized as a bifunctional linker. The free primary amine serves as a nucleophile for conjugation to various electrophilic partners, such as activated esters, carboxylic acids (in the presence of a coupling agent), or isocyanates. The Cbz group remains stable under these conditions, ensuring that the second amine functionality is masked.

Experimental Protocol: Amide Bond Formation using Benzyl (8-aminooctyl)carbamate

This protocol describes a general procedure for coupling the free amine of benzyl (8-aminooctyl)carbamate with a carboxylic acid.

Materials:

  • Benzyl (8-aminooctyl)carbamate

  • A carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), DCC or EDC (1.1 equivalents), and HOBt or HOAt (1.1 equivalents) in anhydrous DCM or DMF.

    • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve benzyl (8-aminooctyl)carbamate (1.05 equivalents) and TEA or DIPEA (1.2 equivalents) in anhydrous DCM or DMF.

    • Add the solution of the activated carboxylic acid to the solution of the linker.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the product by silica gel column chromatography or preparative HPLC.

Deprotection of the Cbz Group: Unveiling the Second Amine

The final step in many synthetic sequences involving benzyl (8-aminooctyl)carbamate is the removal of the Cbz protecting group to liberate the second primary amine. The most common and generally mildest method for Cbz deprotection is catalytic hydrogenolysis.[3][4] This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst.

Experimental Workflow: Cbz Deprotection

G cluster_0 Cbz Deprotection Workflow start Cbz-Protected Amine select_method Select Deprotection Method (e.g., Hydrogenolysis) start->select_method setup Reaction Setup & Execution select_method->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor workup Work-up & Purification monitor->workup end Isolated Amine workup->end

Caption: General workflow for the deprotection of a Cbz-protected amine.

Experimental Protocol: Catalytic Hydrogenolysis of the Cbz Group

Materials:

  • Cbz-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., hydrogen-filled balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of benzyl ethers and carbamates.

  • Solvent: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a dedicated hydrogenation apparatus provides better control for larger scales.

  • Inert Atmosphere: The initial inert atmosphere is to prevent any potential side reactions and to ensure the safe handling of the palladium catalyst.

Reaction Mechanism: Cbz Protection and Deprotection

G cluster_protection Cbz Protection Mechanism cluster_deprotection Cbz Deprotection (Hydrogenolysis) Mechanism Amine R-NH₂ ProtectedAmine R-NH-Cbz Amine->ProtectedAmine Nucleophilic Attack CbzCl Cbz-Cl CbzCl->ProtectedAmine Base Base Salt Base-H⁺ Cl⁻ Base->Salt Proton Abstraction ProtectedAmine2 R-NH-Cbz CarbamicAcid [R-NH-COOH] ProtectedAmine2->CarbamicAcid Cleavage Toluene Toluene ProtectedAmine2->Toluene H2 H₂ H2->CarbamicAcid PdC Pd/C PdC->CarbamicAcid DeprotectedAmine R-NH₂ CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Simplified mechanisms for Cbz protection and deprotection.

Conclusion

Benzyl (8-aminooctyl)carbamate is a versatile bifunctional linker that enables the sequential modification of two amine functionalities. The selective mono-protection of 1,8-diaminooctane provides a valuable building block for the synthesis of complex molecules in drug discovery and materials science. The protocols and principles outlined in this guide offer a solid foundation for researchers to effectively utilize this and similar Cbz-protected linkers in their synthetic endeavors. The robust nature of the Cbz group, coupled with its mild and efficient deprotection via catalytic hydrogenolysis, ensures its continued relevance in modern organic synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Request PDF. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • PubMed. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved from [Link]

  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • AA Blocks. (n.d.). benzyl N-[2-(3-iodophenyl)ethyl]carbamate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis Utilizing Benzyl (8-aminooctyl)carbamate as a Versatile Linker

Introduction: The Strategic Advantage of Long-Chain Functional Linkers in Solid-Phase Synthesis Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, from peptides to small organic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Long-Chain Functional Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, from peptides to small organic compounds, by simplifying purification and enabling automation.[1] The choice of the linker, the molecular entity connecting the nascent molecule to the insoluble resin, is a critical determinant of the success and versatility of any solid-phase strategy.[2][3][4] An ideal linker must be stable to the reaction conditions employed during chain elongation yet allow for the facile cleavage of the final product under conditions that do not compromise its integrity.[3]

This guide details the application of Benzyl (8-aminooctyl)carbamate, a bifunctional linker designed to offer significant advantages in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). This linker uniquely combines three key structural features:

  • A benzyl carbamate (Cbz or Z) protected primary amine : This serves as the initiation point for the synthesis of the target molecule. The Cbz group is a well-established protecting group with a distinct set of deprotection conditions, offering orthogonality to other common protecting groups like Fmoc and Boc.[5][6][7]

  • An eight-carbon alkyl spacer (octyl chain) : This long, flexible chain distances the site of synthesis from the polymer matrix of the resin. This separation can mitigate steric hindrance and improve the solvation of the growing molecule, leading to enhanced reaction kinetics and higher yields, particularly for complex or hydrophobic sequences.

  • A terminal primary amine : This nucleophilic group provides a versatile handle for the covalent attachment of the linker to a variety of functionalized solid supports.

The strategic combination of these elements in Benzyl (8-aminooctyl)carbamate makes it a powerful tool for researchers in drug discovery and materials science, enabling the synthesis of peptidomimetics, small molecule libraries, and other complex organic structures. This document provides a comprehensive overview of its properties, detailed protocols for its application, and expert insights into its strategic use.

Chemical Properties and Handling of Benzyl (8-aminooctyl)carbamate

PropertyValueSource
Chemical Formula C₁₆H₂₆N₂O₂N/A
Molecular Weight 278.39 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (DMF, DCM, THF)N/A
Storage Store in a cool, dry place away from incompatible substances.N/A

Handling Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Proposed Overall Synthetic Workflow

The use of Benzyl (8-aminooctyl)carbamate as a linker in solid-phase synthesis can be conceptualized in the following four key stages:

  • Linker Immobilization: Covalent attachment of the linker's terminal primary amine to a suitable solid support.

  • Deprotection: Removal of the benzyl carbamate (Cbz) group to expose the primary amine for synthesis.

  • Chain Elongation: Stepwise addition of building blocks (e.g., amino acids, organic moieties) to the deprotected amine.

  • Cleavage: Release of the final synthesized molecule from the solid support.

The following DOT script visualizes this general workflow:

G cluster_0 Solid Support Preparation cluster_1 Linker Immobilization cluster_2 Synthesis Initiation cluster_3 Chain Elongation cluster_4 Product Release Resin Functionalized Resin (e.g., 2-Cl-Trityl) Linker Benzyl (8-aminooctyl)carbamate Immobilized_Linker Resin-Bound Linker Linker->Immobilized_Linker Coupling Deprotected_Linker Deprotected Resin-Bound Linker (Free Amine) Immobilized_Linker->Deprotected_Linker Cbz Deprotection (e.g., Hydrogenolysis) Building_Blocks Protected Building Blocks (e.g., Fmoc-Amino Acids) Synthesized_Molecule Resin-Bound Final Molecule Building_Blocks->Synthesized_Molecule Iterative Coupling & Deprotection Cleaved_Product Cleaved Final Product Synthesized_Molecule->Cleaved_Product Cleavage from Resin (e.g., Mild Acid)

Caption: General workflow for solid-phase synthesis using Benzyl (8-aminooctyl)carbamate.

Part 1: Detailed Protocols

Protocol 1: Immobilization of Benzyl (8-aminooctyl)carbamate onto 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this application due to its high acid lability.[8][9][10] This allows for the final cleavage of the product under very mild acidic conditions that are orthogonal to the hydrogenolysis conditions typically used to remove the Cbz protecting group. The primary amine of the linker readily displaces the chloride on the resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • Benzyl (8-aminooctyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler (using an inert gas like N₂ or Ar)

Procedure:

  • Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin in a solid-phase synthesis vessel. Add anhydrous DCM (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[8]

  • Linker Solution Preparation: In a separate flask, dissolve 1.5 to 2.0 equivalents of Benzyl (8-aminooctyl)carbamate (relative to the resin's loading capacity) in anhydrous DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the linker solution to the resin. Add 3.0 equivalents of DIPEA (relative to the linker) to the resin slurry.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small aliquot of the resin, washing it, and performing a Kaiser test (ninhydrin test) to check for the disappearance of the free amine of the linker (this test will be negative if the coupling is successful, however, a positive test on a subsequent step after Cbz deprotection will confirm linker attachment).

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (approx. 1 mL per gram of resin) to the vessel and agitate for an additional 30 minutes.[9]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be estimated by the weight gain of the resin.

The following DOT script illustrates the immobilization reaction:

G cluster_reagents Reagents Resin 2-Cl-Trityl Resin Product Resin-Trityl-NH-(CH₂)₈-NH-Cbz Resin->Product Linker H₂N-(CH₂)₈-NH-Cbz Linker->Product Reagents DCM, DIPEA Reagents->Product

Caption: Immobilization of the linker onto 2-chlorotrityl resin.

Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group

Rationale: The Cbz group is classically removed by catalytic hydrogenolysis, which is a mild and efficient method that is orthogonal to most other protecting groups used in SPPS/SPOS, including acid-labile (Boc, Trityl) and base-labile (Fmoc) groups.[6][7]

Materials:

  • Resin-bound Benzyl (8-aminooctyl)carbamate

  • Palladium on carbon (Pd/C, 10%)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Solid-phase synthesis vessel suitable for hydrogenation

Procedure:

  • Resin Swelling: Swell the resin-bound linker in the chosen anhydrous solvent for at least 30 minutes.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the resin slurry. The amount can vary, but a starting point is 0.1 to 0.2 equivalents by weight relative to the resin.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place the vessel in a Parr hydrogenator. Ensure the system is properly purged with hydrogen.

  • Reaction: Agitate the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction time can vary from a few hours to overnight.

  • Monitoring: The reaction can be monitored by taking a small sample of the resin, washing it thoroughly to remove any residual catalyst, and performing a Kaiser test. A positive result (deep blue color) indicates the presence of the newly formed primary amine.

  • Washing: Once the reaction is complete, filter the resin to remove the catalyst and wash it thoroughly with the reaction solvent, followed by DCM. The resin is now ready for the first coupling step in the synthesis of the target molecule.

Alternative Deprotection (for substrates sensitive to hydrogenation): Strong acidolysis (e.g., HBr in acetic acid) can also cleave the Cbz group, but this is less common in modern SPPS and may not be orthogonal to the linker's attachment to an acid-labile resin.

Protocol 3: Chain Elongation (Example: Fmoc-based Peptide Synthesis)

Rationale: Once the linker is deprotected, the free primary amine serves as the starting point for chain elongation using standard solid-phase synthesis protocols. The following is an example using Fmoc chemistry.

Materials:

  • Deprotected resin-bound linker

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • DIPEA or another non-nucleophilic base

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • DMF, anhydrous

A. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-20 minutes at room temperature.

  • Drain and wash the resin thoroughly with DMF (5x).

B. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test (a negative result indicates complete coupling).

  • Drain and wash the resin with DMF (3x) and DCM (3x).

Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

Protocol 4: Cleavage of the Final Product from the Resin

Rationale: With the linker attached to a 2-CTC resin, the final product can be cleaved under very mild acidic conditions, leaving the linker attached to the C-terminus of the synthesized molecule. This is advantageous for applications where the linker itself is a desired part of the final structure.

Materials:

  • Resin-bound final product

  • Cleavage cocktail (e.g., 1-5% Trifluoroacetic acid (TFA) in DCM)

  • Collection vessel

  • Rotary evaporator

Procedure:

  • Washing and Drying: Wash the resin-bound final product thoroughly with DCM and dry it under vacuum.

  • Cleavage: Add the mild acidic cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Collection: Drain the cleavage solution containing the product into a collection flask.

  • Rinsing: Rinse the resin with additional cleavage cocktail or DCM and combine the filtrates.

  • Solvent Removal: Remove the solvent and TFA from the combined filtrates using a rotary evaporator.

  • Precipitation (Optional): The crude product can often be precipitated and washed with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Purification: Purify the final product using appropriate chromatographic techniques (e.g., HPLC).

Part 2: Monitoring and Characterization

On-Resin Monitoring:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect the presence of free primary amines. It is invaluable for monitoring both deprotection (positive result) and coupling (negative result) steps.

  • FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of characteristic vibrational bands (e.g., the carbamate C=O stretch) directly on the resin beads.[11][12][13]

Characterization of the Cleaved Product:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product.[14][15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude product and to purify the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the purified product.

Conclusion: A Versatile Tool for Advanced Synthesis

Benzyl (8-aminooctyl)carbamate represents a highly adaptable linker for solid-phase synthesis. Its long alkyl spacer enhances reaction efficiency, while the orthogonal Cbz protecting group allows for flexible synthetic strategies. The ability to attach this linker to acid-labile resins like 2-CTC provides a pathway to synthesize molecules where the linker remains as an integral part of the final structure, a feature of growing importance in the development of complex therapeutic agents and functional materials. The protocols outlined in this guide provide a robust framework for the successful implementation of this versatile linker in a wide range of research and development applications.

References

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]

  • Geltman, M., et al. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Journal of the American Chemical Society, 141(28), 11253-11258.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Liu, S., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
  • Kall, F., et al. (2006). Carbamate Linker Strategy in Solid-Phase Synthesis of Amino-Functionalized Glycoconjugates for Attachment to Solid Surfaces and Investigation of Protein-Carbohydrate Interactions.
  • Royo, M., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 3031–3039.
  • BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • Li, X., et al. (2024).
  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Gowda, R. B., & Kogan, T. (1996). A NOVEL LINKER STRATEGY FOR SOLID-PHASE SYNTHESIS. Semantic Scholar.
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • ResearchGate. (n.d.).
  • Thompson, L. A., & Ellman, J. A. (1997). Solid support linker strategies. Current Opinion in Chemical Biology, 1(1), 86-93.
  • Liu, R., et al. (2003).
  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
  • Li, X., et al. (2024).
  • ResearchGate. (n.d.). Linkers for Solid-Phase Peptide Synthesis.
  • Fields, G. B. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41.
  • Zhang, Y., et al. (2024). C coupling in catalytic reactions via machine-learned infrared spectroscopy. Oxford Academic.
  • Li, X., et al. (2024).
  • Isbrandt, E. S., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • ideXlab. (n.d.).
  • Zhang, Y., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review | Oxford Academic.
  • Hellerstein, M. K., & Murphy, E. J. (2018). Monitoring the synthesis of biomolecules using mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2128), 20170159.
  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
  • Li, X., et al. (2024).
  • Santi, D. V., et al. (2013). β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. ACS Medicinal Chemistry Letters, 5(1), 60-64.
  • Román-Kustas, J., et al. (2019). Solid Analysis by Mass Spectrometry.
  • Jin, S., et al. (2015). Application of Mass Spectrometry in the Synthesis and Characterization of Metal Nanoclusters. Analytical Chemistry, 87(13), 6547-6557.

Sources

Application

Application Notes and Protocols: Benzyl (8-aminooctyl)carbamate in Proteomics

Introduction to Benzyl (8-aminooctyl)carbamate: A Versatile Tool for Proteomic Interrogation Benzyl (8-aminooctyl)carbamate is an organic molecule featuring two key functional moieties: a terminal primary amine on an eig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Benzyl (8-aminooctyl)carbamate: A Versatile Tool for Proteomic Interrogation

Benzyl (8-aminooctyl)carbamate is an organic molecule featuring two key functional moieties: a terminal primary amine on an eight-carbon spacer chain and a benzyl carbamate-protected amine. While not a conventional off-the-shelf reagent for proteomics, its unique structure presents significant potential for the development of novel workflows in chemical proteomics, particularly in the study of protein-protein interactions and targeted protein labeling.

The primary amine provides a reactive handle for conjugation to proteins, typically targeting surface-exposed lysine residues or the N-terminus through amine-reactive chemistries.[1][2][3] The eight-carbon chain acts as a flexible spacer arm. The most distinguishing feature is the benzyl carbamate (Cbz or Z) group, a well-established protecting group in organic synthesis.[4][5] This group is stable under many physiological conditions but can be selectively cleaved, offering a powerful tool for controlled release or two-step labeling strategies.[6][7][8]

This document outlines two potential applications of Benzyl (8-aminooctyl)carbamate in proteomics: its use as a precursor for a novel cleavable cross-linker for the analysis of protein-protein interactions, and as a reagent for two-step sequential protein modification.

Application 1: A Novel Cleavable Cross-linker for Protein-Protein Interaction Studies

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating the three-dimensional structures of proteins and mapping protein interaction networks.[9][10] The introduction of a cleavable bond within the cross-linker simplifies the identification of cross-linked peptides by mass spectrometry.[6][7] Benzyl (8-aminooctyl)carbamate can be readily converted into a potent, cleavable cross-linking agent.

Principle of Application

The primary amine of Benzyl (8-aminooctyl)carbamate can be functionalized with a homobifunctional N-hydroxysuccinimide (NHS) ester, such as Disuccinimidyl suberate (DSS), to create a novel heterobifunctional cross-linker. This new reagent will possess one NHS ester for covalent attachment to a primary amine on a protein and a cleavable benzyl carbamate group. The workflow involves covalently linking interacting proteins, digesting the complex, and then cleaving the cross-linker to facilitate the identification of the interacting peptide partners by mass spectrometry.

Experimental Workflow

G cluster_0 Step 1: Synthesis of Cross-linker cluster_1 Step 2: Cross-linking cluster_2 Step 3: Proteolysis cluster_3 Step 4: Cleavage & Analysis A Benzyl (8-aminooctyl)carbamate C Functionalized Cross-linker (NHS ester + Cbz group) A->C B Disuccinimidyl suberate (DSS) (in excess) B->C D Protein Complex (Bait-Prey) E Cross-linked Protein Complex D->E Add Functionalized Cross-linker F Cross-linked Peptides E->F Trypsin Digestion G Cleaved Peptides F->G Catalytic Hydrogenation H LC-MS/MS Analysis G->H I Identification of Interacting Peptides H->I

Caption: Workflow for protein-protein interaction analysis.

Protocols

Protocol 1.1: Synthesis of an NHS-ester Functionalized Cross-linker

This protocol describes the synthesis of a novel cross-linker by reacting Benzyl (8-aminooctyl)carbamate with an excess of a homobifunctional NHS ester.

  • Materials:

    • Benzyl (8-aminooctyl)carbamate

    • Disuccinimidyl suberate (DSS) or similar homobifunctional NHS ester

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve Benzyl (8-aminooctyl)carbamate in anhydrous DMF to a final concentration of 10 mM.

    • In a separate tube, dissolve DSS in anhydrous DMF to a final concentration of 100 mM (10-fold molar excess).

    • Add the Benzyl (8-aminooctyl)carbamate solution to the DSS solution while stirring.

    • Add TEA to the reaction mixture to a final concentration of 20 mM. This acts as a base to deprotonate the primary amine, facilitating the reaction.

    • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

    • The resulting solution contains the functionalized cross-linker and can be used directly in the cross-linking reaction, with the final concentration adjusted as needed.

Protocol 1.2: Cross-linking of Protein Complexes

This protocol details the use of the newly synthesized cross-linker to stabilize protein-protein interactions.

  • Materials:

    • Purified protein complex (at least 1 mg/mL)

    • Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines like Tris.[3]

    • Functionalized cross-linker solution from Protocol 1.1

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Procedure:

    • Exchange the buffer of the purified protein complex to the cross-linking buffer.

    • Add the functionalized cross-linker solution to the protein complex. A typical starting point is a 25-50 fold molar excess of cross-linker to protein. This should be optimized for each specific system.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.

    • The cross-linked protein complex is now ready for downstream processing, such as SDS-PAGE analysis to confirm cross-linking, followed by proteolysis.

Protocol 1.3: Cleavage of the Cross-linker and Sample Preparation for MS

This protocol describes the cleavage of the benzyl carbamate group to separate the cross-linked peptides for mass spectrometry analysis.

  • Materials:

    • Cross-linked protein sample

    • Urea

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Palladium on carbon (Pd/C) catalyst

    • Formic acid

    • C18 spin columns

  • Procedure:

    • Denature the cross-linked protein sample in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM IAA for 45 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

    • Quench the digestion with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column.

    • To cleave the cross-linker, resuspend the dried peptides in a suitable solvent (e.g., methanol or ethyl acetate) and add a catalytic amount of Pd/C.

    • Place the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir for 1-2 hours at room temperature.

    • Centrifuge to remove the Pd/C catalyst.

    • Dry the cleaved peptide sample and desalt again using a C18 spin column.

    • The sample is now ready for LC-MS/MS analysis.

Data Interpretation

The cleavage of the benzyl carbamate group will result in a specific mass shift on the cross-linked peptides, which can be used to identify them in the mass spectrometry data. Specialized software is then used to identify the pairs of peptides that were cross-linked, revealing the sites of protein-protein interaction.

FeatureDSSBS3Proposed Cross-linker
Reactive Groups NHS esterNHS esterNHS ester
Spacer Arm Length 11.4 Å11.4 ÅVariable (depends on NHS ester used)
Cleavable? NoNoYes (by hydrogenation)
Solubility Membrane permeableWater-solubleMembrane permeable

Application 2: A Reagent for Two-Step Protein Labeling

This application utilizes Benzyl (8-aminooctyl)carbamate to introduce a protected primary amine onto a protein surface. This "masked" amine can be deprotected in a subsequent step to allow for a second, specific modification.

Principle of Application

First, the primary amine of Benzyl (8-aminooctyl)carbamate is conjugated to a protein of interest using an appropriate amine-reactive cross-linker. This reaction attaches the benzyl carbamate moiety to the protein. In a second step, the benzyl carbamate is cleaved to reveal a new primary amine, which can then be used for further labeling, such as the attachment of a fluorescent dye, a biotin tag for affinity purification, or for immobilization on a solid support.[11][12]

Experimental Workflow

G cluster_0 Step 1: Initial Labeling cluster_1 Step 2: Deprotection cluster_2 Step 3: Secondary Labeling A Protein of Interest C Protein with Cbz-protected Amine A->C B Benzyl (8-aminooctyl)carbamate + Amine-reactive cross-linker B->C D Protein with newly exposed Amine C->D Catalytic Hydrogenation F Specifically Labeled Protein D->F E Amine-reactive Probe (e.g., Fluorophore, Biotin) E->F

Caption: Workflow for two-step protein labeling.

Protocol

Protocol 2.1: Two-Step Labeling of a Protein

  • Materials:

    • Protein of interest

    • Benzyl (8-aminooctyl)carbamate

    • Amine-reactive cross-linker (e.g., DSS)

    • Labeling buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

    • Deprotection reagents (Pd/C, hydrogen source)

    • Secondary amine-reactive label (e.g., NHS-fluorescein)

  • Procedure:

    • Step 1: Initial Labeling a. Dissolve the protein in the labeling buffer. b. In a separate tube, pre-react Benzyl (8-aminooctyl)carbamate with the amine-reactive cross-linker as described in Protocol 1.1. c. Add the activated Benzyl (8-aminooctyl)carbamate to the protein solution and incubate for 1 hour at room temperature. d. Remove excess reagent by dialysis or using a desalting column.

    • Step 2: Deprotection a. Perform catalytic hydrogenation as described in Protocol 1.3 to cleave the benzyl carbamate group and expose the new primary amine. b. Remove the catalyst and buffer exchange the protein into the labeling buffer.

    • Step 3: Secondary Labeling a. Add the secondary amine-reactive label (e.g., NHS-fluorescein) to the deprotected protein. b. Incubate for 1 hour at room temperature. c. Quench the reaction with a small amount of Tris buffer. d. Purify the final labeled protein using a desalting column or dialysis.

References

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. Retrieved from [Link]

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. Retrieved from [Link]

  • CovalX. (2009). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Retrieved from [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. Retrieved from [Link]

  • The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link]

  • Yang, Y., Fonović, M., Verhelst, S. H., Overkleeft, H. S., & Florea, B. I. (2017). Cleavable Linkers in Chemical Proteomics Applications. PubMed. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • Yang, Y., Fonović, M., Verhelst, S., Overkleeft, H. S., & Florea, B. I. (2017). Cleavable Linkers in Chemical Proteomics Applications. Springer Nature Experiments. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Click Chemistry in Proteomic Investigations. PMC. Retrieved from [Link]

  • NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

  • Lirias - KU Leuven. (2017). Cleavable Linkers in Chemical Proteomics Applications. Retrieved from [Link]

  • McDonnell, E., et al. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. PMC. Retrieved from [Link]

  • Ward, C. C., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. PubMed. Retrieved from [Link]

  • CAS. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Liu, F., Rijkers, D. T., Post, H., & Heck, A. J. (2015). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH. Retrieved from [Link]

  • Gstaiger, M., & Aebersold, R. (2009). Affinity purification-mass spectrometry. ETH Zurich. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from [Link]

  • de Albuquerque, B., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed. Retrieved from [Link]

  • Varfolomeev, E., et al. (2005). Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes. PMC. Retrieved from [Link]

  • Wagner, A. M., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed. Retrieved from [Link]

  • Babu, M., et al. (2023). Identification and Quantification of Affinity-Purified Proteins with MaxQuant, Followed by the Discrimination of Nonspecific Interactions with the CRAPome Interface. PubMed. Retrieved from [Link]

  • Mellacheruvu, D., et al. (2012). Assignment of protein interactions from affinity purification/mass spectrometry data. PubMed. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Benzyl (8-aminooctyl)carbamate Linker in Fluorescent Probe Development

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Benzyl (8-aminooctyl)carbamate linker. We will explore the strate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Benzyl (8-aminooctyl)carbamate linker. We will explore the strategic advantages of this heterobifunctional linker, detailing its underlying chemistry, and provide robust, field-tested protocols for its integration into sophisticated fluorescent probes for applications in cellular imaging and flow cytometry.

Introduction: The Critical Role of Linkers in Probe Design

In the development of high-performance fluorescent probes, the linker is not merely a spacer but a critical component that dictates the functionality, stability, and success of the final conjugate.[1] A well-designed linker ensures that the fluorophore and the biological targeting moiety (e.g., an antibody, peptide, or small molecule) can perform their respective functions without mutual interference. The Benzyl (8-aminooctyl)carbamate linker is a powerful tool in this context, offering a modular and controlled approach to probe synthesis.

This linker is a heterobifunctional molecule featuring three key components:

  • A primary amine (-NH₂): This serves as the initial attachment point for an amine-reactive fluorophore.

  • An eight-carbon (C8) alkyl chain: This flexible spacer provides significant spatial separation between the fluorophore and the target biomolecule. This separation is crucial for minimizing steric hindrance and preventing potential quenching of the fluorophore by the biomolecule, thereby preserving optimal quantum yield.[2]

  • A Benzylcarbamate (Cbz)-protected terminal amine: The Cbz (or Z) group is a widely used and highly stable amine protecting group.[3][4] Its key advantage lies in its "orthogonal" removal condition; it is stable to acidic and basic conditions used to remove other protecting groups like Boc or Fmoc, but can be cleanly removed under neutral conditions via catalytic hydrogenation.[4][5]

This unique structure enables a strategic, two-stage conjugation workflow. First, the fluorophore is conjugated to the linker. Second, after purification, the Cbz group is removed to reveal a new primary amine, which is then used to attach the entire fluorophore-linker assembly to the desired biomolecule. This modularity is paramount for producing highly pure, well-characterized probes.

Section 1: Principle of Operation & Chemical Strategy

The core utility of the Benzyl (8-aminooctyl)carbamate linker is its ability to facilitate a sequential and controlled conjugation process. This mitigates the challenges often seen in one-pot reactions, such as competing side reactions and complex purification steps.

The Causality Behind the Two-Stage Workflow:

  • Purity and Characterization: By conjugating the fluorophore to the linker first, an intermediate is formed that is small, easily purified by standard chromatography (e.g., silica gel), and can be fully characterized by techniques like mass spectrometry and NMR. This ensures that only a pure, well-defined fluorophore-linker cassette is carried forward to the next step.

  • Protecting Precious Biomolecules: Biomolecules like antibodies are often expensive and sensitive. Performing the initial fluorophore conjugation on a small, inexpensive linker molecule prevents potential damage to the biomolecule from harsh reaction conditions or reactive dye byproducts. The final conjugation step is typically performed under milder, biocompatible conditions.

  • Stoichiometric Control: This workflow allows for precise control over the final dye-to-biomolecule ratio (Degree of Labeling, DOL), which is critical for assay performance and reproducibility.

Below is a diagram illustrating the overall strategic workflow.

G cluster_0 Stage 1: Fluorophore Conjugation cluster_1 Stage 2: Biomolecule Conjugation Linker Benzyl (8-aminooctyl)carbamate Linker Step1 Conjugation (Protocol 2.1) Linker->Step1 Fluorophore Amine-Reactive Fluorophore (e.g., NHS Ester) Fluorophore->Step1 Intermediate Cbz-Protected Fluorophore-Linker Step1->Intermediate Purify1 Purification Intermediate->Purify1 Deprotection Cbz Deprotection (Protocol 1.1) Purify1->Deprotection ActivatedLinker Amine-Terminated Fluorophore-Linker Deprotection->ActivatedLinker Step2 Conjugation (Protocol 2.3) ActivatedLinker->Step2 Biomolecule Target Biomolecule (e.g., Antibody) Biomolecule->Step2 FinalProbe Final Fluorescent Probe Step2->FinalProbe

Caption: Strategic workflow for probe synthesis.

Protocol 1.1: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Benzylcarbamate (Cbz) protecting group to expose the primary amine necessary for biomolecule conjugation. The mechanism involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas.[4][6]

Trustworthiness: This method is highly reliable and widely documented for its clean and mild reaction conditions, which preserve the integrity of most fluorophores and other functional groups.[7]

Materials:

  • Cbz-Protected Fluorophore-Linker Conjugate

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol or Methanol (Anhydrous, ACS grade)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Argon or Nitrogen)

  • Celite® 545

  • Round-bottom flask and magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected fluorophore-linker conjugate in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask. The concentration should be approximately 10-20 mg/mL.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst. The catalyst loading should be approximately 10-20% by weight relative to the substrate.

    • Expert Insight: The catalyst is often pyrophoric. Handle it carefully under an inert atmosphere and never add it to a dry, flammable solvent without prior inerting.

  • Atmosphere Exchange: Seal the flask and purge the system with inert gas. Then, carefully introduce hydrogen gas, typically by inflating a balloon attached to the flask. For larger scales, a dedicated hydrogenation apparatus is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm is sufficient).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The deprotected product will have a lower Rf on silica gel (more polar) and a corresponding mass change. The reaction is typically complete within 2-6 hours.

  • Filtration: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Causality: The Celite pad prevents fine catalyst particles from passing through, which can be difficult to remove later and may interfere with subsequent reactions.

  • Solvent Removal: Rinse the Celite pad with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected, amine-terminated fluorophore-linker, which should be used immediately in the next step.

Section 2: Building the Fluorescent Probe

This section details the two core conjugation steps enabled by the linker.

Protocol 2.1: Conjugation of Linker to an Amine-Reactive Fluorophore

This protocol describes the reaction of the linker's free primary amine with a commercially available N-hydroxysuccinimide (NHS) ester-activated fluorophore.

Caption: Reaction of the linker with an NHS-ester dye.

Materials:

  • Benzyl (8-aminooctyl)carbamate Linker

  • Amine-reactive fluorophore (e.g., Cy5-NHS ester, FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the NHS ester.

  • Dissolution: Dissolve the Benzyl (8-aminooctyl)carbamate linker in anhydrous DMF.

  • Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA.

    • Expert Insight: The linker is supplied as a salt (e.g., HCl or TFA salt). The base is critical to deprotonate the primary amine, rendering it nucleophilic for the reaction.

  • Fluorophore Addition: In a separate vial, dissolve the amine-reactive fluorophore in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring linker solution. Use a slight molar excess (1.1 to 1.2 equivalents) of the linker to ensure the complete consumption of the more expensive fluorophore.

  • Reaction: Stir the reaction at room temperature, protected from light, for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC. The product spot should be fluorescent and have a different Rf from the starting materials.

  • Purification: Upon completion, the reaction mixture is typically purified using silica gel column chromatography to isolate the pure Cbz-protected fluorophore-linker conjugate.

Table 1: Common Amine-Reactive Fluorophores

FluorophoreEx (nm)Em (nm)Reactive GroupRecommended Solvent
FITC~495~519IsothiocyanateDMF, DMSO
TRITC~557~576IsothiocyanateDMF, DMSO
Cy3-NHS~550~570NHS EsterDMF, DMSO
Cy5-NHS~650~670NHS EsterDMF, DMSO
AF488-NHS~495~519NHS EsterDMF, DMSO
AF647-NHS~650~668NHS EsterDMF, DMSO

Protocol 2.3: Conjugation to a Biomolecule via EDC/NHS Chemistry

This protocol details the coupling of the deprotected, amine-terminated fluorophore-linker to a biomolecule containing carboxylic acid groups (e.g., on aspartate or glutamate residues in a protein).

Caption: Amide bond formation via EDC/NHS chemistry.

Materials:

  • Amine-terminated fluorophore-linker (from Protocol 1.1)

  • Biomolecule (e.g., antibody at 1-10 mg/mL)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: MES or PBS, pH adjusted as needed. (Phosphate buffers can reduce EDC efficiency). Use a non-amine buffer like MES or HEPES at pH 6.0 for activation and pH 7.2-7.5 for conjugation.

  • Purification system (e.g., size exclusion chromatography, dialysis)

Step-by-Step Methodology:

  • Biomolecule Preparation: Prepare the biomolecule in the appropriate reaction buffer.

  • Activation: Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the biomolecule solution. Incubate for 15-30 minutes at room temperature.

    • Causality: EDC activates the carboxyl groups to form a reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester, improving coupling efficiency.

  • Conjugation: Dissolve the amine-terminated fluorophore-linker in a compatible solvent (e.g., DMSO) and add it to the activated biomolecule solution. The molar ratio of linker to biomolecule will determine the final degree of labeling and must be optimized for each application.

  • Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule amine like hydroxylamine or Tris buffer to consume any unreacted Sulfo-NHS esters.

  • Purification: Remove unreacted fluorophore-linker and reaction byproducts. For proteins, this is best achieved using size exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the concentration of the protein (e.g., A280) and the fluorophore (A_max of the dye) using UV-Vis spectrophotometry to calculate the Degree of Labeling (DOL).

Section 3: Application Protocols for Cell Biology

Protocol 3.1: Live-Cell Immunofluorescence Imaging

This protocol outlines the use of an antibody-based probe, synthesized using the methods above, to label cell surface antigens on live cells.[8][9]

Materials:

  • Live cells cultured on imaging-grade glass-bottom dishes or chamber slides

  • Fluorescently labeled antibody probe (from Protocol 2.3)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Confocal or widefield fluorescence microscope with appropriate filters and environmental control (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Culture: Seed cells 24-48 hours prior to the experiment to achieve 60-80% confluency.

  • Probe Dilution: Dilute the fluorescent antibody probe to a pre-optimized working concentration (typically 1-10 µg/mL) in pre-warmed live-cell imaging medium.

  • Cell Washing: Gently wash the cells twice with pre-warmed imaging medium to remove serum proteins from the culture medium.

  • Incubation: Add the diluted probe to the cells and incubate in a 37°C, 5% CO₂ incubator for 30-60 minutes.

    • Expert Insight: Incubation time should be minimized to reduce receptor-mediated endocytosis, which can internalize the signal unless that is the process being studied. Performing the incubation at 4°C can halt most endocytic processes, restricting the label to the cell surface.

  • Washing: Gently wash the cells three times with pre-warmed wash buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Immediately transfer the dish to the microscope stage for imaging. Acquire images using the appropriate laser lines and emission filters for your chosen fluorophore.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conjugation Yield Inactive NHS-ester (hydrolyzed).Use fresh, high-quality reagents. Store NHS esters under dessication. Use anhydrous solvents.
Incorrect pH for reaction.For NHS ester reactions, ensure pH is 7.5-8.5. For EDC/NHS, use pH ~6.0 for activation and ~7.5 for conjugation.
Cbz deprotection was incomplete.Confirm deprotection by LC-MS. Increase catalyst loading or reaction time. Ensure H₂ atmosphere is maintained.
Protein Aggregation High Degree of Labeling (DOL).Reduce the molar excess of fluorophore-linker used in the conjugation step.
Hydrophobic fluorophore.The C8 linker helps mitigate this, but for very hydrophobic dyes, consider adding PEGylation agents or using more hydrophilic dyes.
High Imaging Background Incomplete removal of unbound probe.Increase the number and duration of wash steps. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the final wash steps (for fixed cells).
Non-specific antibody binding.Include a blocking step (e.g., 5% BSA or serum) before adding the primary antibody probe.

References

  • Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 4(24), 4341–4343.
  • Zhang, L., Isselstein, M., et al. (2022). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. Angewandte Chemie International Edition, 61(25), e202202219. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 398–406. Retrieved from [Link]

  • Li, X., Patel, N. L., & Schnermann, M. J. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. Retrieved from [Link]

  • Schnermann, M. J., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

  • Yuwono, S. D., & Suhendra, D. (2025). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Journal Name, placeholder]. Retrieved from [Link]

  • Li, X., Patel, N. L., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, e202319084. Retrieved from [Link]

  • Li, X., Patel, N. L., & Schnermann, M. J. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ResearchGate. Retrieved from [Link]

  • Li, X., Patel, N. L., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Retrieved from [Link]

  • Li, X., Patel, N. L., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Sproviero, E. M., et al. (2012). Fluorescent C-linked C8-aryl-guanine Probe for Distinguishing Syn From Anti Structures in Duplex DNA. Journal of the American Chemical Society, 134(28), 11559–11562. Retrieved from [Link]

  • Jobron, L., & Hindsgaul, O. (2001). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Journal of the American Chemical Society, 123(13), 3042-3047. Retrieved from [Link]

  • Zhang, L., Isselstein, M., et al. (2022). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Yuwono, S. D., & Suhendra, D. (2025). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 29(18), 4137. Retrieved from [Link]

  • Kim, S., et al. (2020). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. Analyst, 145(18), 6035-6042. Retrieved from [Link]

  • Umezawa, Y., et al. (Eds.). (2025). Live Cell Imaging: Methods and Protocols. ResearchGate. Retrieved from [Link]

Sources

Application

In Vivo Applications of Benzyl (8-aminooctyl)carbamate Linkers: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Therapeutics In the landscape of modern therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted delivery systems, the linker...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Targeted Therapeutics

In the landscape of modern therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted delivery systems, the linker is not merely a covalent tether but a critical determinant of success. It governs the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire conjugate.[1][2][3][4] The Benzyl (8-aminooctyl)carbamate linker has emerged as a sophisticated molecular bridge, offering a unique combination of features to address the complex challenges of in vivo drug delivery. This guide provides an in-depth exploration of its structure, mechanism, and practical applications, complete with detailed protocols for researchers in the field.

The architecture of this linker combines three key elements: a stable carbamate group, a self-immolative benzyl spacer, and a flexible 8-aminooctyl chain. Carbamate linkages are generally more stable in vivo compared to esters, providing the necessary robustness for systemic circulation.[5] The benzyl portion often forms part of a self-immolative system, such as the widely-used p-aminobenzyl carbamate (PABC) spacer, which is designed to release the payload only after a specific triggering event, like enzymatic cleavage inside a target cell.[2][6] The eight-carbon alkyl chain, the aminooctyl component, provides spatial separation between the targeting moiety and the payload, which can be crucial for optimal biological activity.[5][7][8] Furthermore, this alkyl chain significantly influences the physicochemical properties of the conjugate, particularly its hydrophobicity, which in turn affects aggregation, biodistribution, and overall in vivo performance.[9][10]

This document will serve as a comprehensive resource, elucidating the rationale behind using the Benzyl (8-aminooctyl)carbamate linker and providing actionable protocols for its implementation in targeted drug delivery platforms.

Section 1: Rationale and Mechanism of Action

The efficacy of a targeted conjugate hinges on a delicate balance: it must remain stable and inert in circulation to prevent premature drug release and associated off-target toxicity, yet efficiently liberate its potent payload upon reaching the target site.[1][11][12] The Benzyl (8-aminooctyl)carbamate linker is engineered to meet these paradoxical requirements.

The Tripartite Functional Design

The linker's functionality can be dissected into three core components:

  • The Carbamate Core: This moiety offers superior chemical and proteolytic stability compared to more labile linkages like esters.[5] This stability is paramount for ensuring the integrity of the conjugate during its transit through the bloodstream, minimizing systemic toxicity.[12][13]

  • The 8-Aminooctyl Spacer: The C8 alkyl chain is a critical modulator of the conjugate's properties. Its length is a key design element that can:

    • Provide Optimal Spacing: A linker that is too short may cause steric hindrance, preventing the targeting moiety from binding its receptor or the payload from interacting with its target.[5][8] Conversely, an excessively long linker might lead to unproductive binding or unfavorable pharmacokinetic properties.[5][8] The 8-carbon chain often represents a balance, providing sufficient distance without introducing excessive flexibility or hydrophobicity.

    • Modulate Physicochemical Properties: The alkyl chain can influence the overall hydrophobicity of the conjugate. This is a critical consideration, as highly hydrophobic ADCs are prone to aggregation and rapid clearance from circulation.[9] The octyl chain's contribution to hydrophobicity must be carefully balanced with other components of the conjugate.

  • The Benzyl Self-Immolative Group: In many applications, the benzyl carbamate is part of a self-immolative system, most commonly a para-aminobenzyl carbamate (PABC) spacer.[2][6] This "smart" release system is triggered by a specific event, typically the enzymatic cleavage of an adjacent peptide sequence (e.g., Val-Cit) by lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[14][15]

Mechanism of Payload Release

The release of the payload from a Benzyl (8-aminooctyl)carbamate-linked conjugate, particularly within a PABC framework, is a well-orchestrated cascade.

G ADC ADC in Circulation (Stable) Internalization 1. Receptor-Mediated Endocytosis ADC->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Enzyme 3. Enzymatic Cleavage of Trigger (e.g., Val-Cit) by Cathepsin B Lysosome->Enzyme PABC 4. Unstable p-aminobenzyl intermediate formed Enzyme->PABC Elimination 5. Spontaneous 1,6-Elimination PABC->Elimination Payload 6. Active Payload Released Elimination->Payload Byproducts CO2 + p-iminoquinone methide Elimination->Byproducts

Caption: Self-immolative drug release workflow.

This process ensures that the highly potent payload is released predominantly inside the target cells, thereby maximizing efficacy and minimizing collateral damage to healthy tissues.[16][17]

Section 2: Application Note - Development of an Antibody-Drug Conjugate

This section provides a detailed protocol for the synthesis and evaluation of an ADC utilizing a Benzyl (8-aminooctyl)carbamate linker.

Synthesis of the Linker-Payload Moiety

The first step involves the synthesis of a bifunctional linker and its conjugation to the payload. The 8-aminooctyl portion provides a primary amine for attachment to the antibody (often via an activated ester), while the other end is designed to connect to the payload via the benzyl carbamate system.

Protocol 1: Synthesis of a Maleimide-Functionalized Benzyl (8-aminooctyl)carbamate Linker-Payload

Rationale: A maleimide group is introduced to allow for specific conjugation to thiol groups on the antibody, which can be generated by the reduction of interchain disulfide bonds. This is a common and well-established method for ADC synthesis.[17]

Materials:

  • N-(8-Aminooctyl)maleimide

  • Payload with a hydroxyl or amino group

  • p-Nitrophenyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Payload:

    • Dissolve the payload (1 eq) in anhydrous DCM.

    • Add p-nitrophenyl chloroformate (1.2 eq) and TEA (1.5 eq) at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction, extract the activated payload, and purify by column chromatography. This creates a p-nitrophenyl carbonate or carbamate derivative of the payload.

  • Conjugation to the Linker:

    • Dissolve the activated payload (1 eq) in anhydrous DMF.

    • Add N-(8-Aminooctyl)maleimide (1.1 eq) and DIPEA (2 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final linker-payload construct by reverse-phase HPLC.

G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Linker Conjugation Payload Payload-OH + p-Nitrophenyl Chloroformate Activated_Payload Activated Payload p-Nitrophenyl Carbonate Payload->Activated_Payload TEA, DCM Final_Product Maleimide-(C8)-Carbamate-Payload Activated_Payload->Final_Product DIPEA, DMF Linker N-(8-Aminooctyl)maleimide Linker->Final_Product DIPEA, DMF

Caption: Synthesis of the linker-payload construct.

Antibody Conjugation and Characterization

Protocol 2: Conjugation of Linker-Payload to a Monoclonal Antibody

Rationale: The antibody's interchain disulfide bonds are partially reduced to generate free thiols, which then react with the maleimide group of the linker-payload to form a stable thioether bond.[17]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS buffer

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • The purified Maleimide-functionalized Benzyl (8-aminooctyl)carbamate linker-payload

  • PD-10 desalting columns

  • Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5 mg/mL in PBS), add a calculated amount of TCEP (e.g., 2.5 eq) to achieve the desired level of reduction.

    • Incubate at 37 °C for 1-2 hours.

  • Conjugation:

    • Add the linker-payload (e.g., 5-10 eq excess) dissolved in a co-solvent like DMSO to the reduced antibody solution.

    • Incubate at room temperature for 1 hour or at 4 °C overnight.

  • Purification and Characterization:

    • Remove unconjugated linker-payload using a PD-10 desalting column, exchanging the buffer to a formulation buffer (e.g., histidine, pH 6.0).

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC.

    • Measure protein concentration via UV-Vis spectroscopy at 280 nm.

    • Assess aggregation using size-exclusion chromatography (SEC).

Table 1: Representative ADC Characterization Data

ParameterTarget ValueTypical ResultMethod
Drug-to-Antibody Ratio (DAR) 3.5 - 4.03.8HIC-HPLC
Monomer Purity > 95%98.5%SEC-HPLC
Residual Free Drug < 1%< 0.5%RP-HPLC
Endotoxin Levels < 0.5 EU/mg< 0.1 EU/mgLAL Assay
In Vivo Evaluation

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Rationale: This study assesses the anti-tumor activity of the newly synthesized ADC in a relevant animal model.

Materials:

  • Athymic nude mice

  • Tumor cells overexpressing the target antigen (e.g., BT-474 for a HER2-targeting ADC)

  • The purified ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to an average volume of 100-150 mm³.

  • Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle, Unconjugated mAb, ADC at low and high doses).

    • Administer a single intravenous (IV) dose of the respective treatment.

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined size or for a set duration.

    • Euthanize mice and collect tumors and major organs for further analysis (e.g., biodistribution, histology).

Table 2: Example In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle -0+2.5
Unconjugated mAb 1035+1.8
ADC (Low Dose) 375-1.5
ADC (High Dose) 1098 (with regressions)-4.0

Section 3: Troubleshooting and Advanced Considerations

  • ADC Aggregation: The hydrophobicity of the C8 linker and payload can contribute to aggregation. If SEC analysis shows high molecular weight species, consider optimizing the conjugation conditions (lower temperature, shorter reaction time) or including hydrophilic moieties like short PEG chains in the linker design.[1]

  • Linker Stability: While carbamates are generally stable, it is crucial to assess the stability of the final ADC in plasma.[12][18] An in vitro plasma stability assay, incubating the ADC in human and mouse plasma followed by DAR analysis, is a critical quality control step.

  • Biodistribution: The linker can significantly influence where the ADC accumulates in the body.[16] If off-target toxicity is observed, performing a biodistribution study with a radiolabeled or fluorescently tagged ADC can provide invaluable insights into its in vivo fate.

Conclusion

The Benzyl (8-aminooctyl)carbamate linker represents a highly adaptable and effective tool in the design of targeted therapeutics. By providing a stable yet cleavable connection and allowing for modulation of physicochemical properties through its C8 alkyl chain, it enables the development of potent and specific drug conjugates. The protocols and principles outlined in this guide offer a robust framework for researchers to harness the potential of this linker system, paving the way for the next generation of targeted therapies.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Impact of linker length on the activity of PROTACs. Molecular BioSystems (RSC Publishing).
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjug
  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Chapter 3: Linker Design and Impact on ADC Properties. Books - The Royal Society of Chemistry. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry - ACS Publications. [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PMC - NIH. [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. [Link]

  • Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. [Link]

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed. [Link]

  • Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. [Link]

  • Impact of C4′-O-Alkyl Linker on in Vivo Pharmacokinetics of Near-Infrared Cyanine/Monoclonal Antibody Conjugates. Molecular Pharmaceutics - ACS Publications. [Link]

  • Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting. PubMed. [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry - ACS Publications. [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC - NIH. [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ResearchGate. [https://www.researchgate.net/publication/381669438_Benzyl_Ammonium_Carbamates_Undergo_Two-Step_Linker_Cleavage_and_Improve_the_Properties_of_Antibody_Conjugates]([Link]_ Antibody_Conjugates)

  • (PDF) Antibody‒drug conjugates: Recent advances in linker chemistry. ResearchGate. [Link]

  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

  • The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. Crown Bioscience Blog. [Link]

  • WO2024008102A1 - Linker for conjugation.
  • Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. PubMed. [Link]

  • Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. [Link]

  • Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. PubMed. [Link]

  • Cleavable carbamate linkers for controlled protein delivery from hydrogels. PubMed. [Link]

  • Current ADC Linker Chemistry. PMC - NIH. [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl (8-aminooctyl)carbamate

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction Welcome to the technical support center for the synthesis and optimization of Benzyl (8-aminooctyl)carbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the synthesis and optimization of Benzyl (8-aminooctyl)carbamate. This molecule is a critical building block in medicinal chemistry and materials science, often serving as a linker with a terminal primary amine available for further functionalization and a protected secondary amine in the form of a carbamate. The selective mono-N-protection of a symmetrical diamine like 1,8-diaminooctane presents a common yet significant synthetic challenge. Achieving high yield and purity requires careful control over reaction parameters to prevent the formation of the di-protected byproduct and other impurities.

This guide provides a comprehensive resource structured around frequently asked questions (FAQs) and detailed troubleshooting protocols. It is designed to empower researchers to overcome common hurdles, optimize reaction conditions, and ensure the integrity of their synthesis.

Reaction Overview: The Core Synthesis

The primary method for synthesizing Benzyl (8-aminooctyl)carbamate involves the reaction of 1,8-diaminooctane with benzyl chloroformate. This reaction forms a stable benzyloxycarbonyl (Cbz) protected amine at one end of the diamine chain.[1][2] The Cbz group is a widely used protecting group in organic synthesis because it is stable under many conditions but can be readily removed when needed, typically through catalytic hydrogenation.[2][3]

ReactionMechanism cluster_reactants Reactants cluster_products Products Diamine 1,8-Diaminooctane (H₂N-(CH₂)₈-NH₂) Product Benzyl (8-aminooctyl)carbamate Diamine->Product + Cbz-Cl (Base, Solvent) CbzCl Benzyl Chloroformate (Cbz-Cl) Byproduct HCl

Caption: General reaction scheme for Cbz protection of 1,8-diaminooctane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of Benzyl (8-aminooctyl)carbamate.

Part 1: General Reaction Principles

Q1: What is the fundamental principle behind the selective mono-protection of 1,8-diaminooctane?

The selective formation of the mono-carbamate hinges on statistical control and reaction kinetics. By using a significant excess of the diamine relative to the benzyl chloroformate, the probability of a Cbz-Cl molecule reacting with an unprotected diamine is much higher than its probability of reacting with the already-formed mono-protected product. Furthermore, adding the benzyl chloroformate slowly to a vigorously stirred solution of the diamine ensures that the reagent is quickly dispersed and reacts before it can encounter a significant concentration of the mono-protected product.

Q2: How does the choice of base and solvent impact the reaction?

The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2][4] Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Bases:

    • Inorganic Bases (e.g., NaHCO₃, K₂CO₃, NaOH): These are often used in biphasic solvent systems (e.g., Dichloromethane/water, THF/water).[1][4] They are inexpensive and effective but can sometimes lead to hydrolysis of the benzyl chloroformate if not controlled properly.

    • Organic Bases (e.g., Triethylamine (TEA), DIPEA): These are used in anhydrous organic solvents (e.g., THF, Dichloromethane). They are soluble in the reaction medium but can be more difficult to remove during work-up.

  • Solvents:

    • Biphasic Systems: A combination of an organic solvent (like THF or Dichloromethane) and water is common. The diamine may have solubility in both phases, while the Cbz-Cl resides in the organic phase. The base is typically in the aqueous phase.[4]

    • Aprotic Polar Solvents (e.g., THF, Dichloromethane, Acetonitrile): These are suitable when using an organic base. They provide good solubility for the reactants.[5]

Part 2: Troubleshooting Low Yield & Incomplete Reactions

Q3: My reaction shows low or no conversion of the starting diamine. What are the likely causes?

This is a common issue that can often be resolved by systematically checking several factors. The following decision tree can guide your troubleshooting process.

Troubleshooting_LowYield Start Low or No Yield Observed CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Is starting diamine the major spot? CheckTLC->SM_Present Reagent_Issue Potential Reagent Issue SM_Present->Reagent_Issue No Solution_Stoichiometry Verify stoichiometry. Use excess diamine (3-5 eq.). SM_Present->Solution_Stoichiometry Yes Solution_Reagent_Quality Use fresh or newly purchased Benzyl Chloroformate. Verify base concentration. Reagent_Issue->Solution_Reagent_Quality Yes (Degradation likely) Solution_Temp_Time Allow reaction to warm to RT. Increase reaction time (monitor by TLC). Reagent_Issue->Solution_Temp_Time No (Kinetics likely issue) Solution_Mixing Increase stirring speed. Ensure adequate mixing for biphasic reactions. Solution_Stoichiometry->Solution_Mixing

Caption: Troubleshooting workflow for low reaction yield.

  • Cause 1: Ineffective Reagents: Benzyl chloroformate is sensitive to moisture and can degrade over time.[1] Always use a fresh bottle or verify the quality of an older reagent. Similarly, ensure your base is not old or has absorbed atmospheric moisture/CO₂.

  • Cause 2: Insufficient Temperature: While the reaction is typically initiated at 0 °C to control selectivity, it may need to be warmed to room temperature to proceed to completion.[6] A reaction that is too cold may stall due to insufficient activation energy.[6]

  • Cause 3: Poor Mixing: In biphasic systems, vigorous stirring is essential to ensure the reactants, which are in different phases, can interact at the interface.

Part 3: Troubleshooting Side Product Formation

Q4: I am observing a significant amount of the di-protected product, dibenzyl (octane-1,8-diyl)dicarbamate. How can I improve mono-selectivity?

Minimizing the formation of the di-protected byproduct is the primary optimization challenge.

StrategyCausality & ExplanationRecommended Parameters
Increase Diamine Excess By creating a high concentration of unreacted diamine, you statistically favor the reaction of Cbz-Cl with a new diamine molecule over the mono-protected product.Use a 3 to 10-fold molar excess of 1,8-diaminooctane relative to benzyl chloroformate.
Slow, Controlled Addition Adding the Cbz-Cl dropwise using a syringe pump or dropping funnel prevents localized high concentrations of the electrophile, which could lead to double addition.Add Cbz-Cl over a period of 1-2 hours.
Low Reaction Temperature Starting the reaction at 0 °C slows the reaction rate, which can enhance selectivity. The initial nucleophilic attack is less sensitive to temperature than subsequent reactions might be.[4]Maintain the reaction vessel in an ice bath during the addition of Cbz-Cl.
High Dilution Conducting the reaction in a larger volume of solvent keeps the concentration of the mono-protected product low, reducing the chance of a second reaction.Use a solvent volume that results in a diamine concentration of approximately 0.1-0.2 M.

Q5: What other side products should I be aware of?

  • Benzyl Alcohol: This forms if the benzyl chloroformate reacts with water (hydrolysis), which can be an issue if using aqueous bases or if there is moisture in the solvent/glassware.

  • Urea Derivatives: In some cases, over-reaction or reaction with CO₂ (if using carbonate bases) can lead to urea-type byproducts. This is less common under standard Cbz protection conditions but can occur if the reaction is not properly controlled.[7]

Part 4: Purification Challenges

Q6: What is the best approach for purifying the final product?

Purification is often complicated by the presence of unreacted diamine, which is used in large excess. A multi-step approach is typically required.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with water or NH₄Cl) Start->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quench->Extract Wash Aqueous Washes Extract->Wash Wash_Acid 1. Dilute Acid Wash (e.g., 1M HCl) (Removes excess diamine) Wash->Wash_Acid Wash_Base 2. Bicarbonate Wash (Removes acidic impurities) Wash_Acid->Wash_Base Wash_Brine 3. Brine Wash (Removes water) Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Final Purification Concentrate->Purify Chromatography Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) Purify->Chromatography For oils or close impurities Recrystallize Recrystallization (e.g., from EtOAc/Hexane) Purify->Recrystallize If product is a solid

Caption: A standard workflow for the work-up and purification process.

  • Key Purification Step: Acid Wash: The most effective way to remove the large excess of 1,8-diaminooctane is to perform an acidic wash (e.g., with 1 M HCl). The diamine will be protonated to form a water-soluble salt and will move to the aqueous layer, while the desired mono-protected product, being less basic, will remain in the organic layer.

  • Final Purification:

    • Column Chromatography: This is the most reliable method for separating the mono-protected product from the di-protected byproduct and any other non-polar impurities. A gradient elution from a non-polar solvent system (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid and of reasonable purity after the work-up, recrystallization can be an efficient final purification step.[8] A common solvent system is ethyl acetate and hexane.[8]

Experimental Protocols

Protocol 1: Optimized Synthesis of Benzyl (8-aminooctyl)carbamate

This protocol is designed to maximize the yield of the mono-protected product.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-diaminooctane (5.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes to cool the solution to 0 °C.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the cooled solution.

  • Reagent Addition: In a separate flask, dissolve benzyl chloroformate (1.0 eq.) in a small amount of THF. Add this solution dropwise to the diamine solution over 1-2 hours using a syringe pump or an addition funnel. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of benzyl chloroformate.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 times) to remove excess diamine, followed by saturated NaHCO₃ solution (1 time), and finally with brine (1 time).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is known as "dry loading").

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). The di-protected product (less polar) will elute first, followed by the desired mono-protected product.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified Benzyl (8-aminooctyl)carbamate.

References

  • Benchchem. Temperature control issues in carbamate synthesis. 6

  • Fisher Scientific. Amine Protection / Deprotection. 5

  • Guidechem. What are the properties and reactions of Benzyl Chloroformate? - FAQ. 4

  • ChemTalk. Protecting Groups in Organic Synthesis. 9

  • Wikipedia. Benzyl chloroformate. Link

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Link

  • Organic Chemistry Portal. Protective Groups. Link

  • Common Organic Chemistry. Benzyl Chloroformate. Link

  • MilliporeSigma. The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Link

  • Oxford Academic, Chemistry Letters. An Excellent Method for Cbz-protection of Amines. Link

  • UreaKnowHow.com. Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Link

  • Wikipedia. Protecting group. Link

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Link

  • Organic Syntheses. Benzyl hydroxymethyl carbamate. Link

Sources

Optimization

Technical Support Center: Synthesis of Benzyl (8-aminooctyl)carbamate

Welcome to the Technical Support Center for the synthesis of Benzyl (8-aminooctyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Benzyl (8-aminooctyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable mono-protected diamine linker. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction: The Challenge of Mono-Protection

The synthesis of Benzyl (8-aminooctyl)carbamate, more formally known as N-(8-aminooctyl)benzylcarbamate, involves the selective protection of one of the two primary amine groups in 1,8-diaminooctane with a benzyloxycarbonyl (Cbz or Z) group. The primary challenge in this reaction is achieving high selectivity for the desired mono-protected product while minimizing the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)-1,8-diaminooctane.[1] This guide will address the critical parameters and purification strategies necessary to maximize the yield of the target compound.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My reaction is producing a significant amount of the di-protected byproduct. How can I improve selectivity for the mono-protected product?

This is the most frequent cause of low yields of the desired product. The formation of the di-protected byproduct occurs when both amine groups of 1,8-diaminooctane react with benzyl chloroformate. The key to improving mono-selectivity is to manipulate the reaction kinetics to favor the reaction of the protecting group with only one amine.

Root Cause Analysis:

  • Stoichiometry: If the molar ratio of 1,8-diaminooctane to benzyl chloroformate (Cbz-Cl) is too low (e.g., 1:1), the probability of di-protection is significantly increased.

  • Rate of Addition: A rapid addition of Cbz-Cl leads to localized high concentrations of the reagent, which promotes reaction at both ends of the diamine.

  • Temperature: Higher reaction temperatures can increase the rate of the second protection step, leading to more di-protected product.

Solutions and Protocol:

The most effective strategy is to use a significant excess of the diamine and to add the Cbz-Cl slowly to the reaction mixture at a controlled temperature.[1]

Detailed Protocol for Selective Mono-Cbz Protection:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,8-diaminooctane (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In the addition funnel, prepare a solution of benzyl chloroformate (1.0 equivalent) in the same solvent.

  • Slow Addition: Add the Cbz-Cl solution dropwise to the stirred diamine solution over a period of 1-2 hours. It is critical to maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture will contain the mono-protected product, the di-protected byproduct, and a large excess of the starting diamine. Proceed to the purification step as detailed in Question 3.

dot

cluster_0 Reaction Pathway Control 1,8-Diaminooctane 1,8-Diaminooctane Mono-Cbz Product Mono-Cbz Product 1,8-Diaminooctane->Mono-Cbz Product + Cbz-Cl (Slow Addition, Excess Diamine) Cbz-Cl Cbz-Cl Di-Cbz Product Di-Cbz Product Mono-Cbz Product->Di-Cbz Product + Cbz-Cl (Undesired Pathway)

Caption: Reaction scheme for mono-Cbz protection.

Question 2: My yield is low, and I have a lot of unreacted 1,8-diaminooctane. What could be the issue?

Recovering a large amount of unreacted starting material while obtaining a low yield of the product suggests an issue with the reagents or reaction conditions.

Root Cause Analysis:

  • Reagent Quality: Benzyl chloroformate is sensitive to moisture and can hydrolyze over time to benzyl alcohol and HCl.[2][3] If the reagent has degraded, it will not be available to react with the amine.

  • Inadequate Mixing: If the reaction mixture is not stirred efficiently, localized concentrations of reagents can lead to incomplete reaction.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Verify Reagent Quality: Always use a fresh bottle of benzyl chloroformate or one that has been stored properly under an inert atmosphere. If in doubt, the purity of Cbz-Cl can be checked by NMR.

  • Ensure Efficient Stirring: Use a magnetic stir bar that is appropriate for the size of the flask and ensure a vortex is formed in the solution.

  • Monitor the Reaction: Use TLC to monitor the consumption of the starting material. The reaction should be allowed to proceed until the Cbz-Cl spot is no longer visible on the TLC plate.

Question 3: I am struggling with the purification of Benzyl (8-aminooctyl)carbamate and losing a significant amount of product. What is the best purification strategy?

The purification step is critical for obtaining a high yield of the pure mono-protected product. The crude reaction mixture contains the highly polar starting diamine, the moderately polar mono-protected product, and the non-polar di-protected byproduct.

Recommended Purification Method: Acid-Base Extraction followed by Column Chromatography

  • Initial Work-up: After the reaction, dilute the mixture with DCM and wash with water to remove any water-soluble byproducts.

  • Acidic Extraction: Extract the organic layer with a dilute aqueous HCl solution (e.g., 1 M HCl). The basic starting diamine and the mono-protected product will be protonated and move to the aqueous layer, while the neutral di-protected byproduct will remain in the organic layer.

  • Basification and Re-extraction: Separate the aqueous layer and basify it with a base such as sodium hydroxide (NaOH) to a pH > 12. This will deprotonate the amines. Extract the aqueous layer with fresh DCM to recover the starting diamine and the mono-protected product.

  • Column Chromatography: Dry the organic layer from the previous step with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture can then be purified by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0% to 10% methanol).

Data Presentation: Purification Profile

CompoundPolarityBehavior in Acid-Base ExtractionElution Order in Column Chromatography
1,8-DiaminooctaneVery HighExtracts into aqueous acidElutes with high methanol concentration
Benzyl (8-aminooctyl)carbamateModerateExtracts into aqueous acidElutes first with moderate methanol concentration
Di-Cbz ByproductLowRemains in organic layerElutes first with low polarity eluent

Frequently Asked Questions (FAQs)

Q: What is a typical expected yield for this synthesis? A: With careful control of stoichiometry and slow addition, yields of the mono-protected product can range from 50% to 70% after purification.

Q: How can I confirm the identity and purity of my final product? A: The identity and purity of Benzyl (8-aminooctyl)carbamate should be confirmed by a combination of techniques:

  • ¹H NMR: Expect to see signals for the benzyl group, the octyl chain, and the carbamate NH.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl of the carbamate and the carbons of the benzyl and octyl groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • TLC: A single spot on the TLC plate in an appropriate solvent system indicates high purity.

Q: Are there alternative methods for mono-protection of diamines? A: Yes, other methods have been developed for the selective mono-acylation of symmetrical diamines. These include using alternative acylating agents or employing strategies such as transient protection of one amine group with an acid.[4][5]

Experimental Protocols

Detailed Protocol for Synthesis and Purification of Benzyl (8-aminooctyl)carbamate

  • Reaction:

    • To a 250 mL round-bottom flask, add 1,8-diaminooctane (7.2 g, 50 mmol) and dichloromethane (100 mL).

    • Cool the flask to 0 °C in an ice bath with magnetic stirring.

    • In a dropping funnel, dissolve benzyl chloroformate (1.7 g, 10 mmol) in dichloromethane (20 mL).

    • Add the benzyl chloroformate solution dropwise to the diamine solution over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL).

    • Extract the organic layer with 1 M HCl (3 x 50 mL).

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Adjust the pH to >12 with 4 M NaOH.

    • Extract the basic aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

dot

cluster_1 Troubleshooting Workflow Start Low Yield Observed Check_Byproduct High Di-Cbz Byproduct? Start->Check_Byproduct Check_SM High Unreacted Diamine? Check_Byproduct->Check_SM No Optimize_Stoichiometry Adjust Stoichiometry (Excess Diamine) Slow Cbz-Cl Addition Check_Byproduct->Optimize_Stoichiometry Yes Check_Purification Product Loss During Purification? Check_SM->Check_Purification No Check_Reagents Verify Cbz-Cl Quality Ensure Anhydrous Conditions Check_SM->Check_Reagents Yes Optimize_Purification Implement Acid-Base Extraction Optimize Chromatography Check_Purification->Optimize_Purification Yes Success Improved Yield Optimize_Stoichiometry->Success Check_Reagents->Success Optimize_Purification->Success

Caption: Troubleshooting decision tree for low yield.

References

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4352–4355. [Link][1][4]

  • Kantam, M. L., Kumar, K. B. S., & Sreedhar, B. (2007). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 9(7), 757-760. [Link][6]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28. [Link][5][7]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link][8]

  • BenchChem. (2025). An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications. Retrieved from BenchChem Technical Support.[9]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from Grokipedia.[2]

Sources

Troubleshooting

Technical Support Center: Conjugation with Benzyl (8-aminooctyl)carbamate

Welcome to the technical support resource for Benzyl (8-aminooctyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Benzyl (8-aminooctyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in conjugation reactions.

Introduction

Benzyl (8-aminooctyl)carbamate is a bifunctional linker commonly employed in bioconjugation and chemical synthesis. It features a terminal primary amine for conjugation and a secondary amine protected by a benzyloxycarbonyl (Cbz or Z) group. Understanding the reactivity of both these functionalities is crucial for successful and reproducible conjugation outcomes. This guide addresses common side reactions and provides practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on Benzyl (8-aminooctyl)carbamate for conjugation?

The primary reactive site is the terminal primary amine (-NH₂). This group is a strong nucleophile at appropriate pH levels and is typically targeted for conjugation with various electrophilic reagents such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (in reductive amination protocols).[1]

Q2: What are the most common side reactions I should be aware of when using this linker with NHS esters?

The most significant side reaction is the hydrolysis of the NHS ester.[2] This occurs when water molecules attack the ester, leading to the release of N-hydroxysuccinimide (NHS) and the unreactive carboxylic acid. This reaction competes directly with the desired aminolysis (reaction with the linker's primary amine) and is highly pH-dependent.[1][2]

Another potential issue is the use of inappropriate buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the linker for reaction with the NHS ester, significantly reducing conjugation efficiency.[2][3]

Q3: How stable is the Cbz (benzyloxycarbonyl) protecting group during a typical conjugation reaction?

The Cbz group is generally stable under the conditions used for most common conjugation reactions, such as NHS ester couplings, which are typically performed at a pH of 7.2-8.5.[1][4] It is known to be stable against many acids and bases.[4][5] However, it is sensitive to strong acidic conditions and catalytic hydrogenation (e.g., H₂/Pd/C), which are methods used for its removal.[4][6][7] It is crucial to avoid these conditions during your conjugation step if the Cbz group is intended to remain intact.

Q4: Can I use Benzyl (8-aminooctyl)carbamate in peptide synthesis?

Yes, the Cbz protecting group is a classical protecting group in peptide synthesis.[8] The terminal primary amine can be coupled to a carboxylic acid on a peptide, and subsequently, the Cbz group can be removed under specific conditions to reveal a secondary amine for further elongation of the peptide chain or for conjugation to another molecule.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Conjugation Yield

Symptoms:

  • Low recovery of the desired conjugate after purification.

  • Analytical data (e.g., HPLC, MS) shows a large amount of unreacted starting material.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive and can hydrolyze before or during the reaction. Solution: Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the NHS ester and add it to the reaction mixture immediately.[3] Ensure your reaction buffer is freshly prepared. Consider performing the reaction at a lower temperature (4°C) to slow the rate of hydrolysis.[2]
Incorrect Reaction pH The reaction between a primary amine and an NHS ester is optimal at a pH of 7.2-8.5.[1] At lower pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. At higher pH (>9.0), hydrolysis of the NHS ester is extremely rapid.[9] Solution: Carefully prepare and verify the pH of your reaction buffer. Recommended buffers include phosphate, borate, or bicarbonate buffers.[1]
Competing Amines in Buffer Buffers like Tris or glycine contain primary amines that will react with your NHS ester.[2][3] Solution: Switch to a non-amine-containing buffer such as PBS, HEPES, or sodium bicarbonate. If your protein is in a Tris-based buffer, perform a buffer exchange before starting the conjugation.[2]
Inactive NHS Ester Prolonged storage, especially in the presence of moisture, can lead to the hydrolysis of the NHS ester reagent.[9] Solution: Test the activity of your NHS ester. A simple qualitative test involves hydrolyzing a small amount with a base and measuring the increase in absorbance at 260 nm due to the release of NHS.[3]
Issue 2: Unexpected Side Products Observed in Mass Spectrometry

Symptoms:

  • Mass peaks that do not correspond to either the starting materials or the desired product.

  • Multiple conjugate species with different masses.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Partial Deprotection of Cbz Group While generally stable, harsh reaction conditions (e.g., presence of trace metal catalysts, extreme pH for prolonged periods) could potentially lead to some loss of the Cbz group. This is a less common side reaction under standard conditions. Solution: Ensure your reaction vessels are clean and free of any metal contaminants. Adhere to the recommended pH and temperature ranges. Analyze your side products to confirm if they correspond to a species lacking the Cbz group.
Intramolecular Cyclization Although unlikely with a long octyl chain, under certain conditions, intramolecular reactions could theoretically occur. Solution: This is highly improbable but can be investigated by detailed structural elucidation of the side product (e.g., via NMR or MS/MS). Adhering to optimized reaction conditions will minimize such possibilities.
Reaction with Impurities The Benzyl (8-aminooctyl)carbamate or the molecule it is being conjugated to may contain reactive impurities. Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC, MS) before starting the conjugation.
Diacylation or Cross-linking If the molecule being conjugated to the linker has multiple reactive sites, or if the linker itself were to react at both ends (after deprotection), cross-linking could occur. With Benzyl (8-aminooctyl)carbamate, this is only likely if the Cbz group is unintentionally removed. Solution: Carefully control the stoichiometry of your reactants. If you are working with a protein that has multiple lysine residues, expect a heterogeneous mixture of conjugates.[10] Purification techniques like ion-exchange chromatography or size-exclusion chromatography can help separate these species.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation

This protocol provides a general guideline for conjugating an NHS ester-activated molecule to Benzyl (8-aminooctyl)carbamate.

Materials:

  • Benzyl (8-aminooctyl)carbamate

  • NHS ester-activated molecule

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

  • Prepare Solutions:

    • Dissolve Benzyl (8-aminooctyl)carbamate in the reaction buffer to the desired concentration.

    • Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF.[3]

  • Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved NHS ester to the solution of Benzyl (8-aminooctyl)carbamate.

    • The final concentration of the organic solvent should be kept below 10% to maintain aqueous buffer integrity.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[2]

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

  • Purification:

    • Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as reverse-phase HPLC or flash chromatography.

  • Analysis:

    • Confirm the identity and purity of the final conjugate using LC-MS, NMR, or other suitable analytical techniques.

Protocol 2: Qualitative Test for NHS Ester Activity

This protocol helps determine if your NHS ester reagent is still active.[3]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer. If it's not water-soluble, first dissolve it in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.

  • Prepare Control: Prepare a control solution with the same buffer and organic solvent (if used) but without the NHS ester.

  • Initial Absorbance: Zero the spectrophotometer at 260 nm with the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Mix well.

  • Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation: If A_final is significantly greater than A_initial, the NHS ester is active. If there is little to no change, the reagent has likely been hydrolyzed and is inactive.

Visual Diagrams

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Linker in Amine-Free Buffer (pH 7.5) C Combine Reactants (1-2h @ RT or O/N @ 4°C) A->C B Dissolve NHS Ester in Anhydrous DMSO/DMF B->C D Quench Reaction (e.g., 1M Tris, 30 min) C->D E Purify Conjugate (e.g., HPLC) D->E F Analyze Product (LC-MS, NMR) E->F

Caption: General workflow for NHS ester conjugation.

Side_Reactions NHS_Ester NHS Ester Conjugate Desired Amide Bond (Stable Conjugate) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Acid Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Acid Hydrolysis (Side Reaction) Amine Linker Primary Amine (R-NH₂) Water Water (H₂O)

Caption: Competing reactions in NHS ester conjugation.

References

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bioconjugation application notes. (n.d.). Retrieved from [Link]

  • Nhs Ester Amine Reaction Protocol. (n.d.). Stallard Scientific Editing. Retrieved from [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals. Retrieved from [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PMC. Retrieved from [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). G-Biosciences. Retrieved from [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2024, December 18). ResearchGate. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). PMC - NIH. Retrieved from [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). Retrieved from [Link]

  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Improving the stability of Benzyl (8-aminooctyl)carbamate conjugates

Technical Support Center Topic: Improving the Stability of Benzyl (8-aminooctyl)carbamate Conjugates Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Improving the Stability of Benzyl (8-aminooctyl)carbamate Conjugates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of Benzyl (8-aminooctyl)carbamate conjugates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you overcome challenges in your experiments.

Introduction: The Stability Challenge

Benzyl (8-aminooctyl)carbamate is a bifunctional linker, prized for its ability to connect a payload (like a drug or a dye) to a carrier molecule via its terminal amino group, while the benzyl carbamate (also known as a carboxybenzyl or Cbz group) often serves as a stable protecting group or a key part of the conjugate's structure.[1][2] The 8-carbon chain provides spacing and flexibility. However, the stability of the carbamate linkage is not absolute and can be a critical factor influencing the reproducibility and success of your experiments.[3][4] Instability can lead to premature release of a conjugated molecule, loss of activity, or the appearance of unexpected analytical signals. This guide will help you diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my conjugate's biological activity during storage in an aqueous buffer. What is the likely cause?

A1: The most probable cause is the hydrolytic cleavage of the benzyl carbamate bond. Carbamates, while more stable than esters, are susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures.[5][6] This process breaks the bond between the benzyl group and the carbamate nitrogen, leading to the release of benzyl alcohol and an unstable carbamic acid intermediate, which then decarboxylates to liberate the free amine of your linker.

Q2: My HPLC/LC-MS analysis shows a new, unidentified peak appearing over time. How can I identify if it's a degradation product?

A2: This new peak is very likely a degradation product. The primary degradation pathway, hydrolysis, would yield two key fragments: benzyl alcohol and the free (8-aminooctyl)carbamate portion of your conjugate. You should expect to see a peak corresponding to your conjugate with the benzyl group cleaved off. To confirm, you can:

  • Run Standards: If possible, inject standards of potential degradation products like benzyl alcohol.

  • Mass Spectrometry (MS): The mass of the new peak should correspond to the mass of your original conjugate minus the mass of the benzyl group (C₇H₇, approx. 91 Da) plus a proton. High-resolution MS can confirm the elemental composition.

  • Forced Degradation: Intentionally degrade a small sample of your conjugate by adjusting the pH to be acidic (e.g., pH 4) or basic (e.g., pH 10) and heating it slightly (e.g., 40-50°C) for a few hours.[7] If the peak of interest increases significantly under these conditions, it is almost certainly a degradation product.

Q3: Are there any buffer components I should avoid to maximize the stability of my conjugate?

A3: Yes. Avoid buffers with a pH far from neutral (pH 6.5-7.5) for long-term storage. Strongly acidic or basic conditions will accelerate hydrolysis.[5] Additionally, be cautious of buffers containing nucleophilic species (e.g., Tris buffers with a primary amine, or buffers with high concentrations of azide or other nucleophiles), as they could potentially attack the electrophilic carbonyl carbon of the carbamate, although this is less common than simple hydrolysis. Phosphate-buffered saline (PBS) or HEPES at pH 7.4 are generally safe choices.

Q4: Can enzymes in my experimental system (e.g., cell culture media with serum) degrade my conjugate?

A4: It is a definite possibility. The carbamate bond can be hydrolyzed by certain enzymes, particularly carboxylesterases, which are present in serum and cell lysates.[8] If you suspect enzymatic degradation, you should perform a stability study in your specific biological matrix and compare it to a control buffer.[7]

Troubleshooting Guides & Protocols

Issue 1: Confirming and Quantifying Conjugate Degradation

This guide provides a systematic workflow to determine the stability of your conjugate in a specific aqueous medium.

Causality: To solve a stability problem, you must first quantify it. A time-course experiment under controlled conditions will reveal the rate and extent of degradation, providing a baseline against which you can measure the success of any optimization strategies.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_sample Prepare Conjugate Stock in Stability Buffer time_points Aliquot into Vials for Each Time Point (T=0, 1, 2, 4, 8, 24h) prep_sample->time_points incubate Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) time_points->incubate quench At each time point, quench reaction (e.g., freeze at -80°C) incubate->quench hplc Analyze all samples by Reverse-Phase HPLC quench->hplc quantify Quantify Peak Area of Intact Conjugate hplc->quantify caption Workflow for a Kinetic Stability Study.

Caption: Workflow for a Kinetic Stability Study.

Experimental Protocol: HPLC-Based Stability Assay

  • Preparation: Prepare a solution of your Benzyl (8-aminooctyl)carbamate conjugate in the buffer of interest (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several HPLC vials. Keep one vial as the T=0 reference and place it immediately in an autosampler cooled to 4°C. Place the other vials in an incubator at the desired test temperature (e.g., 37°C).

  • Time Points: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), move one vial from the incubator to the cooled autosampler to stop any further significant degradation.

  • Analysis: Analyze all samples using a suitable reverse-phase HPLC method.[9] The method should be able to resolve the intact conjugate from its degradation products. A C18 column with a water/acetonitrile gradient is a common starting point.

  • Data Interpretation: Calculate the percentage of the intact conjugate remaining at each time point by comparing its peak area to the peak area at T=0. Plot the percentage of intact conjugate versus time to determine the degradation rate.

Issue 2: Differentiating Between Hydrolytic and Enzymatic Degradation

This guide helps you pinpoint whether chemical hydrolysis or enzymatic activity is the primary driver of instability in biological media.

Causality: Biological media contain both water and enzymes. By comparing stability in a simple buffer versus the complex biological matrix, and by using heat-inactivation to denature enzymes, we can isolate the effect of enzymatic degradation.

Experimental Design Table:

Condition Matrix Temperature Expected Outcome if Degradation is...
Primarily Hydrolytic
1 (Control) PBS, pH 7.437°CSlow degradation
2 (Test) Plasma or Serum37°CSignificant degradation
3 (Enzyme Inactivation) Heat-Inactivated Plasma/Serum37°CDegradation rate similar to Condition 2

Protocol: Comparative Stability in Biological Matrix

  • Prepare Matrices:

    • Condition 1: Standard PBS buffer, pH 7.4.

    • Condition 2: Fresh plasma or serum from the relevant species (e.g., human, mouse).

    • Condition 3: Heat-inactivated plasma/serum (heat at 56°C for 30-60 minutes, then centrifuge to remove precipitated proteins).

  • Spike Conjugate: Add your conjugate to each of the three matrices to the same final concentration.

  • Incubate & Analyze: Perform the HPLC-based stability assay as described in the previous protocol for all three conditions in parallel.

  • Analyze Data: Compare the degradation profiles.

    • If degradation in fresh plasma (Condition 2) is much faster than in PBS (Condition 1) and heat-inactivated plasma (Condition 3), then enzymatic cleavage is the dominant pathway.

    • If degradation rates are similar in all three conditions, then chemical hydrolysis is the main cause.

Mitigation Strategies & Optimization

Once you have identified the primary cause of instability, you can take steps to improve the stability of your conjugate.

Strategy 1: Formulation Optimization

Causality: The stability of a carbamate is highly dependent on its chemical environment. By optimizing the formulation, we can significantly slow down hydrolytic degradation.[10]

Recommendations:

  • pH Optimization: The most critical factor. Conduct a pH stability screen by preparing your conjugate in a series of buffers (e.g., from pH 5 to 9) and storing them at your target temperature. Use the kinetic stability protocol to identify the pH at which the conjugate is most stable. For many carbamates, this will be in the slightly acidic to neutral range (pH 6.0-7.0).

  • Buffer Selection: Use non-nucleophilic buffers like PBS, MES, or HEPES.

  • Excipients: Consider adding stabilizing excipients. For example, co-solvents like polyethylene glycol (PEG) or glycerol can sometimes improve stability by reducing water activity.[10]

  • Storage Temperature: Store your conjugate at the lowest practical temperature. For long-term storage, -20°C or -80°C is highly recommended. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Degradation Pathway Diagram:

G Conjugate Intact Benzyl Carbamate Conjugate TransitionState Tetrahedral Intermediate Conjugate->TransitionState + H2O (Hydrolysis) (pH, Temp dependent) UnstableAcid Unstable Carbamic Acid + Benzyl Alcohol TransitionState->UnstableAcid FinalProducts Free Amine Conjugate + CO2 UnstableAcid->FinalProducts Spontaneous Decarboxylation caption Primary Hydrolytic Degradation Pathway.

Caption: Primary Hydrolytic Degradation Pathway.

Strategy 2: Structural Modification (For Drug Development Professionals)

Causality: For long-term development, if formulation changes are insufficient, minor structural modifications to the linker can enhance stability. This is an advanced strategy typically employed during lead optimization.

  • Electronic Effects: Introducing electron-withdrawing groups on the phenyl ring of the benzyl group can sometimes stabilize the carbamate by making the carbonyl carbon less electrophilic. Conversely, electron-donating groups may decrease stability.

  • Alternative Linkers: If the benzyl carbamate proves too labile for your application (e.g., an antibody-drug conjugate requiring high plasma stability), you may need to consider alternative, more robust linker chemistries.[11][12]

References

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. U.S. Geological Survey. [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Chemistry of Metal Carbamates. MDPI. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science. [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. [Link]

  • Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. National Institutes of Health (NIH). [Link]

  • Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. National Institutes of Health (NIH). [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]

  • New structures to resolve the instability of Maleimide joint. Creative Biolabs ADC Blog. [Link]

  • Optimization of Linker Chemistries for Antibody-Drug Conjugates. BioPharm International. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

  • Benzyl Carbamate. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • Cleavable carbamate linkers for controlled protein delivery from hydrogels. PubMed. [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Benzyl (8-aminooctyl)carbamate &amp; Derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl (8-aminooctyl)carbamate and its derivatives. This guide provides in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl (8-aminooctyl)carbamate and its derivatives. This guide provides in-depth, field-proven insights into overcoming the unique purification challenges presented by this class of molecules. The combination of a flexible eight-carbon linker, a potentially basic terminal amine, and the aromatic Cbz (benzyloxycarbonyl) protecting group necessitates robust and well-designed purification strategies.

This center is structured to provide direct answers to common problems, moving from fundamental questions to advanced troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing mono-Cbz-protected 8-aminooctane?

A1: The statistical nature of protecting a symmetrical diamine like 1,8-diaminooctane means you will inevitably face a mixture of products. The most common impurities are:

  • Unreacted Starting Material: 1,8-diaminooctane.

  • Di-substituted Byproduct: 1,8-Bis(benzyloxycarbonylamino)octane.

  • Reagent-derived Impurities: Benzyl alcohol (from decomposition of Cbz-Cl) and excess Cbz-Cl or other activating agents (e.g., Cbz-OSu).[1]

  • Over-alkylation Products: In some cases, minor tertiary amine formation can occur.

Controlling the stoichiometry (a slight excess of the diamine) can favor mono-protection, but chromatographic or other purification methods are almost always necessary to isolate the desired mono-adduct.[2][3]

Q2: My reaction is complete according to TLC. What is the best initial work-up procedure before purification?

A2: A well-executed work-up is critical for simplifying the final purification. For Cbz-protected long-chain amines, an acid-base extraction is highly effective.[4]

  • Quench & Dilute: Quench the reaction with water or a mild base like saturated sodium bicarbonate solution. Dilute with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl).[4] This step protonates the unreacted 1,8-diaminooctane and the free amine of your desired product, pulling them into the aqueous layer and away from neutral impurities like the di-Cbz byproduct and benzyl alcohol.

  • Basify & Extract: Carefully basify the acidic aqueous layer with 1 M NaOH to a pH >10 to deprotonate the amines.

  • Back-Extract: Extract the now-basic aqueous layer multiple times with EtOAc or DCM to recover your mono-protected product.

  • Wash & Dry: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

Q3: How do I choose between flash chromatography and recrystallization for my final purification?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Flash Chromatography: This is the most versatile and generally preferred method, especially if your product is an oil or if the impurities have different polarities. It is excellent for separating mono-Cbz, di-Cbz, and unreacted diamine.[2][6]

  • Recrystallization: This is a powerful and cost-effective technique if your product is a solid with good crystalline properties.[7] It is particularly effective at removing small amounts of closely-related impurities from a large amount of product. However, the flexible octane chain can sometimes make crystallization difficult, leading to "oiling out."[4]

Q4: What are the best starting conditions for Thin-Layer Chromatography (TLC) analysis?

A4: A good starting point for TLC is a mobile phase of 10% methanol in dichloromethane (DCM). This system provides a good polarity range for these types of compounds.

  • Visualization: Use a combination of UV light (to see the Cbz group) and a ninhydrin stain (to see the free primary amine). The desired product should be both UV-active and ninhydrin-positive. The di-Cbz byproduct will be UV-active only, and the starting diamine will be ninhydrin-positive only.

Troubleshooting Guides

Guide 1: Flash Chromatography Issues

Flash chromatography is the workhorse for purifying Benzyl (8-aminooctyl)carbamate derivatives. However, the molecule's structure can lead to common issues.

Problem: My product is streaking or tailing badly on the column.
  • Probable Cause 1: Strong Silanol Interactions. The free amine on your product can interact strongly with acidic silanol groups on the surface of standard silica gel, causing poor peak shape and tailing.

  • Solution 1: Add a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your eluent system will neutralize the acidic sites on the silica, dramatically improving peak shape.

  • Probable Cause 2: "In-between" Polarity. The molecule has a non-polar benzyl group and octane chain, but a very polar carbamate and a basic amine. This amphiphilic character can cause it to streak in standard solvent systems like ethyl acetate/hexanes.

  • Solution 2: Switch to a more robust solvent system. A gradient of methanol in DCM often provides superior resolution and peak shape for polar amines. For example, a gradient from 0% to 10% methanol in DCM is a common starting point.

Problem: I can't separate my mono-Cbz product from the di-Cbz byproduct.
  • Probable Cause: Insufficient resolution. The Rf values of the mono- and di-protected species are too close in your chosen solvent system.

  • Solution: Optimize your chromatography conditions for higher resolution.

    • Use a Shallow Gradient: A slow, shallow gradient (e.g., increasing the polar solvent by 0.5% per column volume) can effectively separate closely eluting spots.

    • Try a Different Solvent System: If DCM/MeOH is not working, consider an alternative system like ethyl acetate/hexanes with 1% Et₃N. The different solvent selectivity may improve the separation.

    • Use High-Performance Flash Cartridges: Modern flash cartridges with smaller, more uniform spherical silica particles offer significantly higher resolution than traditional bulk silica.[6][8]

ParameterStandard SilicaHigh-Performance Silica
Particle Size 40-63 µm (irregular)20-40 µm (spherical)
Typical Resolution LowerHigher
Backpressure LowerHigher
Cost LowerHigher
A comparison of silica types for flash chromatography.
Guide 2: Recrystallization Failures
Problem: My product "oils out" instead of forming crystals.
  • Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, or the cooling rate is too fast. The long, flexible alkyl chain can inhibit the ordered packing required for crystal lattice formation.

  • Solution 1: Slow Down the Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool). Do not move it directly to an ice bath.

  • Solution 2: Change the Solvent System. Find a solvent system where the product is less soluble. If you are using a single solvent like ethanol, try a binary system like ethyl acetate/hexanes or ethanol/water.[4] Dissolve the compound in a small amount of the "good" solvent (ethyl acetate) and slowly add the "poor" solvent (hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

Guide 3: Orthogonal Purification Strategies

For particularly challenging separations, a multi-step, or "orthogonal," purification strategy can be highly effective. Orthogonal techniques separate compounds based on different chemical properties (e.g., polarity vs. charge).[9][10]

Workflow: Combining Acid-Base Extraction and Chromatography

This is a powerful orthogonal approach for this specific class of molecules. The acid-base extraction separates based on basicity, while chromatography separates based on polarity.

purification_workflow cluster_reaction Reaction cluster_workup Phase 1: Acid-Base Extraction cluster_chromatography Phase 2: Chromatography crude_mix Crude Reaction Mixture (Mono-Cbz, Di-Cbz, Diamine) dissolve Dissolve in EtOAc crude_mix->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash organic_phase Organic Phase (Di-Cbz Product, Benzyl Alcohol) acid_wash->organic_phase Separates neutral compounds aqueous_phase Aqueous Phase (Mono-Cbz-H⁺, Diamine-2H⁺) acid_wash->aqueous_phase Separates basic compounds basify Basify to pH > 10 w/ NaOH aqueous_phase->basify extract Extract with EtOAc basify->extract combined_organic Combined Organic Layers (Mono-Cbz, residual Diamine) extract->combined_organic concentrate Concentrate combined_organic->concentrate flash_chrom Flash Chromatography (DCM/MeOH + 1% Et3N) concentrate->flash_chrom pure_product Pure Mono-Cbz Product flash_chrom->pure_product

Orthogonal purification workflow for Benzyl (8-aminooctyl)carbamate.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography
  • Sample Preparation: Adsorb the crude product (post-workup) onto a small amount of silica gel (~2-3 times the mass of the crude material) by dissolving it in a minimal amount of DCM, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column & Eluent: Select a silica gel column with a mass approximately 40-100 times that of the crude product. Prepare the mobile phase: Eluent A (DCM + 1% Et₃N) and Eluent B (10% MeOH in DCM + 1% Et₃N).

  • Packing & Loading: Wet-pack the column with Eluent A. Carefully load the adsorbed sample onto the top of the column bed.

  • Elution: Start the elution with 100% Eluent A. Run a gradient from 0% to 100% Eluent B over 10-20 column volumes. The di-Cbz product will elute first, followed by the desired mono-Cbz product. The highly polar starting diamine will remain on the column or elute at very high methanol concentrations.

  • Analysis: Collect fractions and analyze by TLC (10% MeOH/DCM, visualized with UV and ninhydrin) to identify the pure product fractions.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene) to find one that dissolves your crude product when hot but gives a precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen "good" solvent at its boiling point.

  • Precipitation: If using a binary system, add the "poor" solvent dropwise while hot until the solution remains faintly turbid. Add a drop of the "good" solvent to re-clarify.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under high vacuum to remove all residual solvent.

troubleshooting_tree start Poor Chromatographic Separation q1 Are peaks tailing or streaking? start->q1 a1_yes Probable Cause: Strong interaction with acidic silica. q1->a1_yes Yes q2 Are R_f values of product and impurity too close? q1->q2 No sol1 Solution: Add 1% Triethylamine or Ammonia to the mobile phase. a1_yes->sol1 a2_yes Probable Cause: Insufficient column resolution. q2->a2_yes Yes end Consult further diagnostics. q2->end No sol2a Solution 1: Run a shallower gradient. a2_yes->sol2a sol2b Solution 2: Try an orthogonal solvent system (e.g., EtOAc/Hexanes vs DCM/MeOH). a2_yes->sol2b sol2c Solution 3: Use a high-performance spherical silica column. a2_yes->sol2c

Troubleshooting decision tree for flash chromatography.

References

  • Vanlaldinpuia, K., et al. An Excellent Method for Cbz-protection of Amines. Chemistry Letters. Available at: [Link]

  • Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. Available at: [Link]

  • Application Note - N-CBZ Protection. Scribd. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Cbz Protection - Common Conditions. Organic Chemistry. Available at: [Link]

  • Macrocyclic Diimines. Organic Syntheses Procedure. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry. Available at: [Link]

  • Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. Available at: [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Available at: [Link]

  • An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature. ResearchGate. Available at: [Link]

  • High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. Biotage. Available at: [Link]

  • The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Available at: [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. MDPI. Available at: [Link]

  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. ResearchGate. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available at: [Link]

  • Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Teledyne ISCO. Available at: [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. Available at: [Link]

Sources

Optimization

Preventing premature cleavage of Benzyl (8-aminooctyl)carbamate linkers

Technical Support Center: Benzyl (8-aminooctyl)carbamate Linkers A Guide to Preventing Premature Cleavage and Ensuring Experimental Integrity Welcome to the Technical Support Center for Benzyl (8-aminooctyl)carbamate lin...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl (8-aminooctyl)carbamate Linkers

A Guide to Preventing Premature Cleavage and Ensuring Experimental Integrity

Welcome to the Technical Support Center for Benzyl (8-aminooctyl)carbamate linkers. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this specific linker in their experimental workflows. As Senior Application Scientists, we have compiled this guide to address common challenges and provide in-depth, field-proven insights to ensure the stability and successful application of your bioconjugates.

The Benzyl (8-aminooctyl)carbamate linker, with its characteristic benzyl carbamate (also known as Cbz or Z group) protecting an amino group and a flexible eight-carbon spacer, is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its stability during circulation and susceptibility to cleavage under specific conditions are critical for therapeutic efficacy.[5][6][] However, premature cleavage can lead to off-target toxicity and reduced potency, compromising experimental outcomes.[6][8][9] This guide will walk you through the potential causes of premature cleavage and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of my payload in plasma stability assays. Could the Benzyl (8-aminooctyl)carbamate linker be prematurely cleaving?

A1: Yes, premature cleavage in plasma is a significant concern and can be attributed to several factors. The carbamate bond, while generally stable, can be susceptible to enzymatic and chemical hydrolysis under certain conditions.

Core Mechanism of Benzyl Carbamate Lability:

The benzyl carbamate group is primarily cleaved through mechanisms that target the benzylic C-O bond. Common laboratory deprotection strategies include catalytic hydrogenation and strong acids, which are generally not encountered in physiological systems.[10][11] However, in a biological milieu, other factors come into play.

Potential Causes for Premature Cleavage in Plasma:

  • Enzymatic Degradation: Plasma contains a variety of enzymes, such as carboxylesterases, that can potentially hydrolyze carbamate and adjacent ester bonds.[6][12] While the benzyl carbamate itself is relatively resistant, modifications to the linker or payload could introduce enzymatic recognition sites. For instance, some linkers are designed to be cleaved by specific enzymes like cathepsins in the lysosomal compartment of target cells.[] If these or similar enzymes are present at sufficient concentrations in the plasma, they could lead to premature linker cleavage.

  • pH-Mediated Hydrolysis: Although less common for benzyl carbamates compared to other linker types like hydrazones, significant deviations from physiological pH (7.4) could potentially increase the rate of hydrolysis.[5][14][15] Some linkers are intentionally designed to be pH-sensitive, cleaving in the acidic environment of endosomes and lysosomes.[5][16]

  • Chemical Instability: The presence of certain chemical functionalities on the payload or the targeting molecule could potentially influence the stability of the linker.

Troubleshooting Workflow for Plasma Instability:

A Premature Payload Release Observed in Plasma B Investigate Enzymatic Cleavage A->B C Investigate pH-Dependent Hydrolysis A->C D Assess Chemical Compatibility A->D E Incubate with Specific Enzyme Inhibitors B->E F Run Stability Assays at Controlled pH (e.g., 5.5, 7.4) C->F G Analyze Conjugate Structure for Reactive Groups D->G H Identify Responsible Enzyme Class E->H I Confirm pH Sensitivity F->I J Modify Linker or Payload to Remove Incompatibility G->J K Redesign Linker with Altered Enzyme Recognition Site H->K L Optimize Formulation Buffer I->L

Caption: Troubleshooting workflow for premature linker cleavage.

Experimental Protocols:

  • Plasma Stability Assay with Enzyme Inhibitors:

    • Divide your plasma sample into several aliquots.

    • To each aliquot (except the control), add a specific enzyme inhibitor (e.g., a broad-spectrum serine protease inhibitor like PMSF, or a carboxylesterase inhibitor).

    • Add your ADC to each aliquot and incubate at 37°C.

    • At various time points, take samples and analyze for intact ADC and free payload using methods like LC-MS, ELISA, or HPLC.

    • A significant reduction in cleavage in the presence of a specific inhibitor points to the involvement of that enzyme class.

Q2: My experimental results show high off-target toxicity. How can I confirm if this is due to linker instability?

A2: High off-target toxicity is a classic indicator of premature drug release. [6] To confirm this, a multi-pronged approach involving in vitro and in vivo studies is recommended.

Connecting Off-Target Toxicity to Linker Cleavage:

The underlying principle is that if the cytotoxic payload is released into systemic circulation before the ADC reaches the target cells, it can indiscriminately affect healthy tissues.[8]

Investigative Strategies:

  • Comparative Cytotoxicity Assays:

    • Test the cytotoxicity of the intact ADC on a non-target cell line.

    • In parallel, test the free payload on the same non-target cell line.

    • If the ADC shows significant toxicity to non-target cells, it suggests premature release of the payload.

  • Pharmacokinetic (PK) Studies:

    • In an animal model, administer the ADC and collect blood samples over time.

    • Analyze the plasma for the concentration of both the intact ADC and the free payload.

    • A rapid decrease in the concentration of the intact ADC with a concurrent increase in the free payload is strong evidence of in vivo linker cleavage.[17]

  • Biodistribution Studies:

    • Use a radiolabeled or fluorescently tagged payload to track its distribution in vivo.

    • If the payload accumulates in non-target organs where the antigen is not expressed, it indicates systemic release.

Data Summary for Comparative Analysis:

Compound Target Cell Line IC50 Non-Target Cell Line IC50 Interpretation
Free PayloadLow (e.g., nM range)Low (e.g., nM range)Payload is potent but non-selective.
Intact ADCLow (e.g., nM range)High (e.g., µM range)Linker is stable; payload is released at the target.
Experimental ADCLow (e.g., nM range)Low (e.g., nM range)Potential premature linker cleavage.
Q3: Are there chemical conditions during conjugation or storage that can compromise the integrity of the Benzyl (8-aminooctyl)carbamate linker?

A3: Absolutely. The chemical environment during both the synthesis of the ADC and its subsequent storage is critical for maintaining linker stability.

Potential Chemical Triggers for Cleavage:

  • Strong Acids or Bases: The benzyl carbamate group is known to be labile to strong acids (e.g., HBr, HF) and can be cleaved by strong bases, although it is generally stable to milder basic conditions.[10][18] Exposure to extreme pH during conjugation, purification, or formulation should be avoided.

  • Reductive Agents: While the primary method for cleaving benzyl carbamates in synthetic chemistry is catalytic hydrogenation (e.g., H₂/Pd-C), other strong reducing agents could potentially affect its stability.[10][11] This is particularly relevant if your payload or antibody requires pre-reduction steps (e.g., for disulfide bond cleavage).

  • Incompatible Solvents: Certain solvents may promote side reactions or the degradation of the linker. For instance, condensation reactions have been observed with benzyl carbamate in the presence of glyoxal in specific solvents.[19]

Best Practices for Conjugation and Storage:

  • pH Control: Maintain the pH of your reaction and storage buffers within a neutral range (typically pH 6.5-7.5) unless your protocol specifically requires a different pH for a short duration.

  • Orthogonal Chemistry: When designing your conjugation strategy, ensure that the reagents and conditions used will not affect the benzyl carbamate linker.[10][20] For example, if you are using a maleimide-thiol conjugation, ensure that any reducing agents used to generate free thiols are removed or quenched before the addition of the linker-payload.

  • Storage Conditions: Store the final ADC construct in a validated, stable buffer at the recommended temperature (often 2-8°C or frozen). Avoid repeated freeze-thaw cycles.

Logical Flow for Ensuring Chemical Stability:

A ADC Synthesis and Storage B Review Conjugation Chemistry A->B C Optimize Purification A->C D Validate Storage Buffer A->D E Are reagents orthogonal to Benzyl Carbamate? B->E F Avoid extreme pH and harsh reagents C->F G Ensure buffer components are non-reactive D->G I Stable Conjugate E->I F->I H Perform stress testing (pH, temperature) G->H H->I

Sources

Troubleshooting

Technical Support Center: Optimization of Benzyl (8-aminooctyl)carbamate Deprotection

Welcome to the technical support center for the optimization of benzyl (8-aminooctyl)carbamate deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of benzyl (8-aminooctyl)carbamate deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the removal of the benzyl carbamate (Cbz or Z) protecting group from 8-aminooctylcarbamate and related structures. Our goal is to provide you with the expertise and practical insights needed to achieve efficient, clean, and reproducible deprotection reactions.

The Cbz group is a vital tool in organic synthesis for the protection of amines, valued for its stability and selective removal.[1][2] However, its successful cleavage can be substrate-dependent and influenced by various experimental parameters. This guide offers a structured approach to troubleshooting and optimization, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the deprotection of benzyl (8-aminooctyl)carbamate?

The three most common and effective methods for removing a Cbz group are:

  • Catalytic Hydrogenolysis: This is the most widely used method due to its mild and clean reaction profile.[1][2][3] It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond.[2][3][4]

  • Acid-Mediated Cleavage: This method is a robust alternative, particularly when the substrate contains functional groups sensitive to reduction.[3][5] Strong acids such as hydrogen bromide (HBr) in acetic acid are commonly employed.[3]

  • Nucleophilic Cleavage: For highly sensitive substrates that are incompatible with both hydrogenolysis and acidic conditions, a nucleophilic approach offers a valuable alternative.[6][7][8]

Q2: How do I choose the most suitable deprotection method for my specific compound?

The choice of deprotection method is dictated by the functional groups present in your molecule.[1]

  • For molecules without reducible groups (e.g., alkenes, alkynes, nitro groups): Catalytic hydrogenolysis is generally the preferred method due to its mildness and the simplicity of byproduct removal (toluene and CO2).[2][9]

  • For molecules with reducible groups sensitive to hydrogenation: Acid-mediated cleavage is a better option.[3] However, be mindful of any acid-labile functionalities in your substrate.

  • For molecules with functional groups sensitive to both reduction and strong acids, or containing catalyst poisons (e.g., sulfur): Nucleophilic deprotection is the most suitable choice.[6][7][8]

Q3: Is it possible to perform Cbz deprotection without using heavy metals?

Yes, acid-mediated deprotection provides a metal-free alternative to palladium-catalyzed methods.[5][10] Reagents like isopropanol hydrochloride (IPA·HCl) or HBr in acetic acid are effective and are particularly advantageous in large-scale syntheses where minimizing residual heavy metal contamination is critical.[5][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of benzyl (8-aminooctyl)carbamate and offers systematic solutions.

Issue 1: My catalytic hydrogenolysis reaction is slow or incomplete.

Question: I am trying to deprotect benzyl (8-aminooctyl)carbamate using Pd/C and hydrogen gas, but the reaction is very sluggish or stalls before completion. What could be the cause, and how can I fix it?

Answer: This is a common problem with several potential causes. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Incomplete Hydrogenolysis

start Incomplete/Slow Hydrogenolysis cause1 Poor Catalyst Activity start->cause1 cause2 Catalyst Poisoning start->cause2 cause3 Product Inhibition start->cause3 cause4 Poor Solubility start->cause4 cause5 Insufficient Hydrogen start->cause5 solution1 Use fresh catalyst Increase catalyst loading Consider Pearlman's catalyst (Pd(OH)₂/C) cause1->solution1 Solution solution2 Purify starting material Increase catalyst loading Use alternative deprotection method cause2->solution2 Solution solution3 Add a weak acid (e.g., acetic acid) cause3->solution3 Solution solution4 Use a co-solvent (e.g., MeOH/THF, EtOH/EtOAc) cause4->solution4 Solution solution5 Ensure proper H₂ supply (balloon or pressurized vessel) Improve agitation cause5->solution5 Solution

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Detailed Explanations:

  • Poor Catalyst Activity: The Pd/C catalyst may be old, have reduced activity, or be of poor quality.

    • Solution: Always use a fresh batch of high-quality Pd/C. If the reaction is still slow, consider increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%). For challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[10][11]

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur- or phosphorus-containing functional groups or impurities.[12][13]

    • Solution: Ensure your starting material is highly pure. If the substrate itself contains a poisoning moiety, a significant increase in catalyst loading may be necessary. Alternatively, switching to a non-hydrogenation-based deprotection method is advisable.[10][14]

  • Product Inhibition: The resulting free amine (8-aminooctylamine) can coordinate to the palladium catalyst, leading to deactivation.[15][16][17]

    • Solution: Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product amine, preventing its coordination to the catalyst and thereby improving reaction efficiency.[10][17]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be limited by mass transfer to the catalyst surface.[10]

    • Solution: Choose a solvent or solvent system in which your starting material is fully soluble. Common solvents include methanol, ethanol, and ethyl acetate.[3][12] Using a co-solvent may be beneficial.

  • Insufficient Hydrogen: An inadequate supply of hydrogen will naturally limit the reaction rate.

    • Solution: Ensure a continuous supply of hydrogen, either from a balloon or a pressurized hydrogenation apparatus. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.[17]

Issue 2: My acid-mediated deprotection is causing side reactions.

Question: I'm using HBr in acetic acid to remove the Cbz group, but I'm observing decomposition of my starting material or formation of unwanted byproducts. What can I do?

Answer: Acid-mediated deprotection can be harsh and may not be suitable for all substrates.

  • Cause: The strong acidic conditions can lead to the degradation of other acid-sensitive functional groups in your molecule.

  • Solution:

    • Milder Acidic Conditions: Consider using a milder acid system, such as isopropanol hydrochloride (IPA·HCl) or HCl in an organic solvent.[5]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) may reduce the rate of side reactions while still allowing for the desired deprotection.

    • Alternative Methods: If acid-lability is a significant issue, switching to catalytic hydrogenolysis (if compatible) or nucleophilic deprotection is the best course of action.[1][6]

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenolysis

This protocol is optimized for the clean and efficient deprotection of benzyl (8-aminooctyl)carbamate.

Materials:

  • Benzyl (8-aminooctyl)carbamate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Acetic Acid (optional)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve benzyl (8-aminooctyl)carbamate (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Optional: If product inhibition is suspected, add 1-2 equivalents of acetic acid to the solution.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-aminooctylamine. Further purification can be performed if necessary.

Deprotection Mechanism: Catalytic Hydrogenolysis

substrate R-NH-Cbz catalyst Pd/C, H₂ substrate->catalyst Adsorption intermediate1 [Adsorbed Complex] intermediate2 R-NH₂ + [HOOC-Bn] intermediate1->intermediate2 Hydrogenolysis products R-NH₂ + Toluene + CO₂ intermediate2->products Decarboxylation

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative to using hydrogen gas and can sometimes offer better selectivity.[10][18]

Materials:

  • Benzyl (8-aminooctyl)carbamate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve benzyl (8-aminooctyl)carbamate (1.0 eq) in methanol in a round-bottom flask.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-aminooctylamine.[3]

Data Summary

The choice of catalyst and reaction conditions can significantly impact the efficiency of Cbz deprotection. The following table provides a comparison of different catalytic systems.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeTypical Yield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[19] Disadvantages: Can be slow, catalyst quality varies, may reduce other functional groups.[19]
20% Pd(OH)₂/C H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for stubborn deprotections.[19] Disadvantages: Longer reaction times may be required.
10% Pd/C Ammonium FormateMeOH or EtOH, Room Temp.1 - 6 hoursHighAdvantages: Fast, avoids use of H₂ gas, often highly efficient.[3] Disadvantages: Requires removal of formate salts.
HBr in Acetic Acid N/ARoom Temp.1 - 4 hoursHighAdvantages: Effective for hydrogenation-sensitive substrates.[3] Disadvantages: Harsh conditions, not suitable for acid-labile molecules.
2-Mercaptoethanol K₃PO₄DMAc, 75 °C24 hoursHighAdvantages: Excellent for sensitive substrates with catalyst poisons.[8] Disadvantages: Requires higher temperature and longer reaction time.

References

  • Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate.
  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
  • National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • Benchchem. (n.d.). How to improve the efficiency of Cbz group removal.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
  • Benchchem. (n.d.). Efficacy comparison of catalysts for Cbz deprotection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.
  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?
  • Organic Chemistry Portal. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • National Institutes of Health. (n.d.). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine.
  • ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
  • Organic Letters. (n.d.). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups.
  • Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups.
  • ResearchGate. (2025, August 6). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • ResearchGate. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • Organic Syntheses Procedure. (n.d.). 2.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Benzyl (8-aminooctyl)carbamate

Welcome to the technical support center for the synthesis of Benzyl (8-aminooctyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl (8-aminooctyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important mono-protected diamine intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible synthesis.

Introduction: The Challenge of Selectivity

The synthesis of Benzyl (8-aminooctyl)carbamate involves the reaction of a symmetrical diamine, 1,8-diaminooctane, with benzyl chloroformate (Cbz-Cl). The primary challenge in this synthesis, particularly at scale, is achieving selective mono-acylation. Due to the presence of two nucleophilic primary amine groups of similar reactivity, the reaction can readily lead to a statistical mixture of the desired mono-Cbz product, the di-Cbz byproduct, and unreacted starting material. Controlling this selectivity is paramount for an efficient and economically viable process. This guide provides troubleshooting strategies and frequently asked questions to address this core challenge and other potential scale-up hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Benzyl (8-aminooctyl)carbamate in a question-and-answer format.

Question 1: My reaction is producing a high percentage of the di-protected byproduct, N,N'-(octane-1,8-diyl)bis(benzyl carbamate). How can I improve the selectivity for the mono-protected product?

Answer: This is the most common challenge in this synthesis. The formation of the di-protected byproduct is a result of the second amino group of the mono-protected product reacting with another equivalent of benzyl chloroformate. Here are several strategies to enhance mono-selectivity, from simplest to more complex process modifications:

Probable Cause 1: Lack of Differentiation Between Amino Groups Once the first amino group is protected, the second is still sufficiently nucleophilic to react.

Solution 1: Control Stoichiometry and Addition Rate

  • Slow, Controlled Addition: Add the benzyl chloroformate (Cbz-Cl) solution dropwise to a solution of excess 1,8-diaminooctane. This maintains a low concentration of the acylating agent relative to the diamine, favoring the reaction of Cbz-Cl with the more abundant starting diamine rather than the mono-protected intermediate. A syringe pump is highly recommended for precise control at the lab scale, which can be translated to dosing pumps in a pilot plant.

  • Use of Excess Diamine: While not always economical with valuable starting materials, using a significant excess of 1,8-diaminooctane (e.g., 5-10 equivalents) can statistically favor mono-protection. The unreacted diamine can then be recovered and recycled.

Probable Cause 2: Both Amino Groups are Equally Available for Reaction In a basic solution, both primary amines are deprotonated and nucleophilic.

Solution 2: In Situ Mono-Protonation This is a highly effective strategy for differentiating the two amino groups. By adding one equivalent of a strong acid, you can form the mono-hydrochloride salt of the diamine. The protonated ammonium group is no longer nucleophilic, leaving the free amino group to react selectively with the Cbz-Cl.

  • In Situ HCl Generation: A convenient and controllable method is the in situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl2) in an anhydrous alcohol solvent like methanol at low temperatures (e.g., 0 °C).[1] The TMSCl reacts with methanol to produce HCl and methoxytrimethylsilane. This avoids the handling of corrosive HCl gas.

Experimental Protocol: Selective Mono-Cbz Protection via In Situ Mono-Protonation

  • Setup: In a jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 1,8-diaminooctane (1.0 equiv.) and anhydrous methanol.

  • Cooling: Cool the solution to 0 °C.

  • Mono-protonation: Slowly add chlorotrimethylsilane (1.0 equiv.) dropwise, maintaining the temperature at 0-5 °C. Stir for 30 minutes to ensure complete formation of the mono-hydrochloride salt.

  • Cbz-Cl Addition: Add a solution of benzyl chloroformate (0.95 equiv.) in a suitable solvent (e.g., THF or dichloromethane) dropwise over 2-4 hours, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS to check for the disappearance of Cbz-Cl and the formation of the product.[1][2]

Question 2: I am having difficulty purifying the mono-protected product from the starting diamine and the di-protected byproduct. What is a scalable purification strategy?

Answer: Purification can be challenging due to the similar polarities of the three main components. Column chromatography is often not feasible or cost-effective at scale. A robust acid-base extraction workflow is the recommended approach.

Probable Cause: Similar Physical Properties of Components The starting material, product, and main byproduct are all basic and have relatively high boiling points.

Solution: pH-Controlled Liquid-Liquid Extraction This method leverages the different basicities and solubilities of the components in their neutral and protonated forms.

Purification Workflow Diagram

G cluster_0 Crude Reaction Mixture A 1,8-Diaminooctane (Unreacted) Benzyl (8-aminooctyl)carbamate (Product) Di-Cbz Byproduct B 1. Dissolve in Organic Solvent (e.g., DCM) 2. Wash with dilute HCl (pH ~2-3) A->B C Organic Layer 1 (Di-Cbz Byproduct + Phenol/Other non-basics) B->C Separate D Aqueous Layer 1 (Protonated Diamine + Protonated Product) B->D Separate E Adjust Aqueous Layer 1 to pH > 12 with NaOH D->E F Extract with Organic Solvent (e.g., DCM) E->F G Organic Layer 2 (Purified Product + Unreacted Diamine) F->G Separate H Aqueous Layer 2 (Waste) F->H Separate I Concentrate Organic Layer 2 G->I J Optional: Crystallization or Distillation to separate Product from Diamine I->J

Caption: Purification workflow for Benzyl (8-aminooctyl)carbamate.

Explanation of the Workflow:

  • Acidic Wash: After the reaction, the mixture is diluted with an organic solvent like dichloromethane (DCM) or ethyl acetate. This solution is then washed with a dilute aqueous acid (e.g., 1M HCl) to a pH of about 2-3.[3]

    • The di-protected byproduct, being significantly less basic, will remain in the organic layer.[3]

    • The desired mono-protected product and the unreacted diamine, being more basic, will be protonated and move into the aqueous layer.

  • Basification and Extraction: The aqueous layer is then separated and the pH is adjusted to >12 with a base like NaOH. This deprotonates the ammonium salts, regenerating the free amines.

  • Product Extraction: The now basic aqueous layer is extracted multiple times with an organic solvent. The combined organic layers will contain the purified mono-protected product and the unreacted diamine.[1]

  • Final Purification: The solvent is removed under reduced pressure. At this stage, the primary components are the product and unreacted diamine. Depending on the scale and purity requirements, these can be separated by:

    • Crystallization: If the product is a solid and a suitable solvent system can be found.

    • Vacuum Distillation: To remove the more volatile 1,8-diaminooctane.

Question 3: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage the reaction temperature?

Answer: The reaction between an amine and an acyl chloride is indeed exothermic. Uncontrolled exotherms can lead to side reactions, degradation of products and reagents, and pose a significant safety risk.

Probable Cause: Rapid Reaction Rate and Heat Generation The reaction kinetics are fast, leading to a rapid release of heat (enthalpy of reaction).

Solution 1: Engineering Controls

  • Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control unit.

  • Efficient Stirring: Ensure good agitation to prevent localized hot spots and promote efficient heat transfer to the reactor walls.

Solution 2: Process Controls

  • Slow Addition: As mentioned for selectivity, slow addition of the benzyl chloroformate is the most critical factor for controlling the exotherm. The rate of addition should be dictated by the cooling capacity of the reactor.

  • "Semi-Batch" or "Continuous Flow" Process: For very large scales, consider a semi-batch process where the diamine solution is continuously fed along with the Cbz-Cl into the reactor. Continuous flow reactors offer excellent heat transfer and precise temperature control, making them a safer alternative for highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A1: A variety of solvents can be used. Dichloromethane (DCM), tetrahydrofuran (THF), and methanol (especially for the mono-protonation strategy) are common choices.[1] The solvent should be inert to the reactants and capable of dissolving the starting materials. It should also be chosen with the downstream purification process in mind (e.g., ease of separation from water, boiling point).

Q2: Which base should I use, and how much? A2: If you are not using the mono-protonation strategy, a base is required to neutralize the HCl generated during the reaction.[4]

  • Inorganic Bases: Aqueous solutions of sodium carbonate or sodium bicarbonate are often used in Schotten-Baumann conditions.[5] Typically, at least 2 equivalents of base are needed: one to neutralize the generated HCl and one to maintain a basic pH.

  • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common organic bases used in anhydrous conditions. Use at least 1 equivalent to neutralize the HCl. For the mono-protonation method, a base is added during the work-up to liberate the free amine, not during the reaction itself.

Q3: How can I monitor the reaction's progress effectively? A3: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis at scale, High-Performance Liquid Chromatography (HPLC) with a UV detector (to detect the aromatic Cbz group) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1][2] These techniques can effectively separate and quantify the starting diamine, the mono-protected product, and the di-protected byproduct.

Q4: What are the main safety concerns when scaling up this synthesis? A4:

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and reacts with water to produce toxic and corrosive fumes (HCl).[6][7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[6] For scale-up, a closed-system transfer is recommended.

  • Exotherm Management: As discussed, the reaction is exothermic. A failure in cooling or an uncontrolled addition could lead to a runaway reaction. A thorough process safety review, including calorimetry studies, is essential before scaling up.

  • 1,8-Diaminooctane: This is a corrosive and skin-sensitizing compound. Avoid direct contact.

Q5: What are typical yields for this reaction? A5: With proper control over selectivity, yields for mono-protected diamines can be in the range of 60-85%.[1][7] The yield is highly dependent on the success of minimizing the di-protected byproduct and the efficiency of the purification process.

Data and Diagrams

Table 1: Illustrative Reaction Parameters for Selective Mono-Cbz Protection
ParameterConditionRationale
Reactant Ratio 1,8-Diaminooctane : TMSCl : Cbz-ClTo achieve selective mono-protonation and subsequent reaction.
(Mono-protonation)1.0 : 1.0 : 0.95Using slightly less Cbz-Cl ensures all of it is consumed, simplifying purification.
Temperature 0-5 °C (Addition), RT (Reaction)Controls exotherm and minimizes side reactions during addition.
Addition Time 2-4 hoursCritical for controlling selectivity and managing the exotherm.
Solvent Anhydrous MethanolFacilitates the in situ generation of HCl from TMSCl.
Monitoring HPLC or GC-MSProvides quantitative data on product formation and byproduct levels.
Reaction Pathway and Side Reaction

Reaction cluster_main Desired Reaction cluster_side Side Reaction Diamine 1,8-Diaminooctane Product Benzyl (8-aminooctyl)carbamate (Mono-Cbz Product) Diamine->Product + Cbz-Cl - HCl CbzCl Benzyl Chloroformate (Cbz-Cl) Product_side Benzyl (8-aminooctyl)carbamate DiProduct Di-Cbz Byproduct Product_side->DiProduct + Cbz-Cl - HCl CbzCl_side Benzyl Chloroformate (Cbz-Cl)

Caption: Desired mono-protection reaction vs. the formation of the di-protected byproduct.

References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]

  • Benzyl Chloroformate HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health. [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. National Institutes of Health. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Royal Society of Chemistry. [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. ACS Publications. [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Royal Society of Chemistry. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

  • Mono-acylation of symmetric diamines in the presence of water. ElectronicsAndBooks. [Link]

  • Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature. ResearchGate. [Link]

  • An Excellent Method for Cbz-Protection of Amines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Aggregation of Antibody-Drug Conjugates (ADCs)

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most critical challenges in ADC manufacturing and formulation: aggregation. Here, we delve into the root causes of ADC aggregation and provide practical, field-proven strategies to ensure the stability, safety, and efficacy of your therapeutic candidates.

Frequently Asked Questions (FAQs)

Section 1: Understanding ADC Aggregation
Q1: What are the primary drivers of ADC aggregation?

ADC aggregation is a complex issue stemming from the inherent instability of these multi-component molecules.[1][2] The process is primarily driven by an increase in the surface hydrophobicity of the antibody after conjugation with a linker and a cytotoxic payload.[3][4][5]

Key contributing factors include:

  • Hydrophobic Payloads and Linkers: The majority of cytotoxic payloads are hydrophobic. Their attachment to the antibody surface creates new hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association to minimize exposure to the aqueous environment.[1][3][6]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1][6][7] While a higher DAR can enhance potency, it often comes at the cost of reduced stability and less favorable pharmacokinetics.[7][8]

  • Conjugation Process Conditions: The chemical reactions involved in conjugation can introduce stress. For instance, solvents required to dissolve hydrophobic payloads can partially denature the antibody.[3] Furthermore, operating at a pH close to the antibody's isoelectric point can reduce its solubility and promote aggregation.[3]

  • Environmental Stress: ADCs can be sensitive to physical and thermal stress. Factors like agitation, freeze-thaw cycles, and elevated temperatures can disrupt the delicate three-dimensional structure of the antibody, exposing hydrophobic cores and leading to aggregation.[6][8]

  • Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation due to their amino acid sequence and structure. The conjugation process can further destabilize the mAb by altering its conformation or breaking existing disulfide bonds, exposing previously buried hydrophobic regions.[1][4][6]

Q2: What are the consequences of ADC aggregation for my research and product development?

Aggregation is not merely a cosmetic issue; it has profound implications for the safety, efficacy, and manufacturability of an ADC.

  • Safety and Immunogenicity: Aggregates can be immunogenic, potentially triggering severe adverse immune responses in patients.[6][9] They can also activate Fcγ receptors on immune cells, leading to internalization in non-target cells and causing off-target toxicity.[1]

  • Reduced Efficacy: The formation of aggregates reduces the concentration of active, monomeric ADC, which can diminish the therapeutic's effectiveness.[6] Aggregation can also lower the solubility of the ADC, potentially leading to precipitation and loss of product.[1]

  • Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared from circulation more rapidly than their monomeric counterparts, which can reduce the drug's exposure at the tumor site.[7] This can lead to accumulation in organs like the liver or kidneys, increasing the risk of non-specific toxicity.[1]

  • Process and Manufacturing Challenges: Aggregation can occur at any stage of development, manufacturing, and storage.[6] This leads to product loss, necessitates additional purification steps, and complicates regulatory approval, all of which increase the cost and timeline of development.[1]

Section 2: Detection and Characterization of Aggregates
Q3: How can I accurately detect and quantify ADC aggregation in my samples?

A multi-pronged approach using orthogonal analytical techniques is crucial for a comprehensive understanding of the aggregation state of your ADC.[10]

Analytical TechniquePrinciple of OperationKey Insights Provided
Size Exclusion Chromatography (SEC / UHPLC-SEC) Separates molecules based on their hydrodynamic volume.The industry standard for quantifying soluble aggregates (dimers, trimers, and higher-order species).[1]
SEC with Multi-Angle Light Scattering (SEC-MALS) Combines SEC separation with MALS detection to determine the absolute molar mass of eluting species.Provides accurate molecular weight of aggregates, confirming their oligomeric state without relying on column calibration standards.[1][10]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Characterizes the distribution of different DAR species and can indicate an increased propensity for aggregation due to higher hydrophobicity.[11]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of particles in solution and can detect the presence of large aggregates.
Spectroscopic Methods (CD, FT-IR, Fluorescence) Monitor changes in the secondary and tertiary structure of the protein.Can reveal conformational changes that may precede aggregation events. It is critical to analyze the unconjugated antibody alongside the ADC for comparison.[10]
Section 3: Troubleshooting and Mitigation Strategies
Q4: My ADC is showing significant aggregation after conjugation. What are the first troubleshooting steps I should take?

Observing aggregation post-conjugation requires a systematic investigation of the process and formulation. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Optimization & Mitigation Start High Aggregation Detected Post-Conjugation Check_Process Review Conjugation Protocol (pH, Temp, Solvents, Agitation) Start->Check_Process Check_DAR Analyze DAR and Hydrophobicity (HIC) Start->Check_DAR Check_Formulation Evaluate Formulation Buffer (pH, Excipients) Start->Check_Formulation Optimize_Process Modify Conjugation: - Immobilize Ab on resin - Reduce stress (temp, agitation) Check_Process->Optimize_Process Optimize_DAR Reduce Target DAR or Use Site-Specific Conjugation Check_DAR->Optimize_DAR Optimize_Formulation Screen Excipients: - Surfactants (Polysorbate) - Sugars (Sucrose) - Amino Acids (Arginine) - Novel stabilizers Check_Formulation->Optimize_Formulation End Stable ADC Formulation Optimize_Process->End Optimize_DAR->End Optimize_Formulation->End

Caption: A logical workflow for troubleshooting ADC aggregation.

Causality behind the steps:

  • Review Conjugation Protocol: The conjugation process itself is a major source of stress.[1] Unfavorable pH can lead to colloidal instability, while organic co-solvents used for hydrophobic payloads can cause conformational instability.[3]

  • Analyze DAR: A high DAR is directly linked to increased aggregation.[1][7] Use HIC to confirm the DAR distribution and overall hydrophobicity. If the average DAR is higher than intended or the distribution is wide, the conjugation reaction may need optimization.

  • Evaluate Formulation Buffer: The buffer composition is critical for maintaining ADC stability.[12] The absence of stabilizing excipients can leave the ADC vulnerable to aggregation.

  • Optimization:

    • Process: Immobilizing the antibody on a solid support during conjugation is a highly effective method to prevent intermolecular aggregation by keeping the individual molecules physically separated.[3][9]

    • DAR: If feasible, lowering the target DAR can significantly reduce hydrophobicity-driven aggregation. Site-specific conjugation technologies can also help by placing payloads at locations less prone to causing aggregation.

    • Formulation: A systematic screening of excipients is a cornerstone of stabilizing biologics.[12] Surfactants, sugars, and amino acids all work through different mechanisms to protect the ADC.

Q5: Can you explain the role of excipients in preventing ADC aggregation? Which ones should I consider?

Excipients are crucial stabilizers that help maintain the stability of ADCs in solution.[] The choice and combination of excipients are critical for long-term storage and in-use stability.[][14]

Excipient ClassExamplesMechanism of Action
Surfactants Polysorbate 20, Polysorbate 80These non-ionic surfactants protect against interfacial stress that can occur at the air-water and container-water interfaces, preventing surface-induced denaturation and aggregation.[]
Sugars / Polyols Sucrose, Trehalose, Mannitol, SorbitolAct as conformational stabilizers through a mechanism of "preferential exclusion," where they are excluded from the protein surface, leading to a more compact, stable protein structure. They are also effective cryoprotectants for lyophilized products.[15][16]
Amino Acids Arginine, Glycine, Proline, HistidineCan act in several ways: suppressing aggregation by binding to hydrophobic patches, serving as buffering agents (Histidine), and modulating viscosity (Arginine, Proline).[15][17]
Q6: I am working with a particularly hydrophobic payload. Are there novel strategies beyond standard excipients? The topic mentions Benzyl (8-aminooctyl)carbamate.

This is an excellent question. When dealing with highly challenging ADCs, exploring novel formulation approaches is key. While Benzyl (8-aminooctyl)carbamate is not a standard, commercially available excipient for this purpose, its chemical structure suggests potential mechanisms for mitigating aggregation based on recent scientific advances with similar motifs.

Recent research has highlighted that linker design itself can be a powerful tool to reduce aggregation. For instance, the development of benzyl α-ammonium carbamate (BAC) linkers has shown that a zwitterionic carbamate-based linker can improve labeling efficiency and significantly reduce antibody aggregation compared to conventional linkers.[18]

Let's analyze the structure of Benzyl (8-aminooctyl)carbamate and hypothesize its potential role as a stabilizing excipient:

  • Benzyl Group: The aromatic ring could engage in non-covalent interactions (e.g., pi-pi stacking or cation-pi interactions) with exposed aromatic residues on the ADC surface, effectively "capping" hydrophobic patches and preventing them from interacting with other ADC molecules.

  • Carbamate Group: This group is proteolytically stable and capable of forming hydrogen bonds, which could help in solvating the protein surface and stabilizing its native conformation.[19]

  • Octyl Chain: This flexible hydrocarbon chain could act as a "spacer," while its moderate hydrophobicity might allow it to interact with and disrupt the self-association of hydrophobic payloads without causing gross denaturation of the antibody.

  • Terminal Amino Group: At physiological pH, this group would be protonated, conferring a positive charge. This charge could increase the overall solubility of the excipient and allow it to interact with negatively charged regions on the protein surface, potentially preventing aggregation through electrostatic repulsion.

The concept is to use a molecule that can act as a "molecular shield" or "hydrophobic sponge," interacting with the aggregation-prone regions of the ADC in a controlled manner.

Excipient_Mechanism cluster_ADC ADC Molecule cluster_Excipient Benzyl (8-aminooctyl)carbamate cluster_Result Outcome ADC Antibody Payload Hydrophobic Payload ADC->Payload Linker Excipient Benzyl Group (Aromatic Shield)  + Carbamate (H-Bonding)  + Octyl Chain (Hydrophobic Interaction)  + Amino Group (Solubilizing Charge) Payload->Excipient Non-covalent Interaction Result Stabilized Monomeric ADC (Aggregation Mitigated) Excipient->Result Prevents Self-Association

Caption: Hypothesized mechanism of Benzyl (8-aminooctyl)carbamate as a stabilizing excipient.

Section 4: Experimental Protocols
Q7: How do I set up an experiment to screen for optimal excipients to reduce aggregation?

A Design of Experiments (DoE) approach is highly recommended for efficiently screening multiple excipients and their concentrations.

Protocol: High-Throughput Excipient Screening for ADC Stability

  • Objective: Identify an optimal buffer/excipient combination that minimizes ADC aggregation under accelerated stress conditions.

  • Materials:

    • Purified, monomeric ADC stock solution.

    • Stock solutions of buffers (e.g., Histidine, Acetate) at various pH levels (e.g., 5.0, 5.5, 6.0, 6.5).

    • Stock solutions of excipients (e.g., 500 mM Sucrose, 500 mM Arginine, 1% Polysorbate 20).

    • 96-well PCR plates or similar.

    • Plate reader capable of DLS or a thermal shift assay instrument.

    • UHPLC-SEC system.

  • Methodology:

    • Plate Setup (DoE): Design a matrix in a 96-well plate format. Vary buffer pH, and the type and concentration of different excipients (sugars, amino acids, surfactants). Include a control formulation (e.g., simple PBS or Histidine buffer) with no additional excipients.

    • Sample Preparation: Prepare the different formulations by mixing the ADC stock with the appropriate buffer and excipient stocks to achieve the final desired concentrations. The final ADC concentration should be consistent across all wells (e.g., 1 mg/mL).

    • Accelerated Stress: Subject the plate to thermal stress by incubating at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks). A parallel plate can be kept at 4°C as a control.

    • Readout & Analysis:

      • Time-Point Zero (T0): Before incubation, analyze a subset of formulations using SEC-HPLC to establish the baseline percentage of monomer.

      • Post-Stress Analysis: After the incubation period, analyze all samples.

        • Primary Metric (SEC-HPLC): The primary endpoint is the percentage of monomer remaining. A successful formulation will show minimal loss of monomer and minimal formation of soluble aggregates.

        • Secondary Metrics (Optional):

          • DLS: To detect the formation of large, sub-visible particles.

          • Visual Inspection: Check for turbidity or precipitation.

          • Thermal Shift Assay: To determine the melting temperature (Tm) or aggregation onset temperature (Tagg) in different formulations.

  • Data Interpretation:

    • Use statistical software to analyze the DoE results. Identify which excipients (or combinations) have a statistically significant positive effect on maintaining the monomeric state of the ADC.

    • The goal is to find a formulation that provides the highest stability (lowest aggregation) under stress conditions.

This systematic approach allows for the efficient mapping of the formulation landscape and the identification of robust candidate formulations for further development.

References
  • Burke, M. P., et al. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. Essays in Biochemistry, 65(2), 307–318. Retrieved from [Link]

  • Biopharma PEG. (2022, January 25). ADC Drugs: Some Challenges To Be Solved. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 25(31), 3745–3774. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689534. Retrieved from [Link]

  • CellMosaic. (2019). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. Retrieved from [Link]

  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]

  • Cytiva. (2023, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

  • Schneider, S., et al. (2015). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. BioProcess International. Retrieved from [Link]

  • Siew, A. (2018). Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Retrieved from [Link]

  • BioPharm International Editors. (2017, November 14). ADC Targets Fail Because of Aggregation Problems. Retrieved from [Link]

  • Hamblett, K. J., et al. (2017). Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Clinical Cancer Research, 23(10), 2534-2543. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • López-Cano, M., et al. (2020). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chromatography B, 1145, 122097. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Unchained Labs. (n.d.). 5 types of formulation excipients and how they impact biologics stability. Retrieved from [Link]

  • Uddin, M. N., et al. (2023). A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations. Journal of Pharmaceutical Sciences, 112(6), 1505-1521. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • Wang, W., et al. (2019). Antibody Aggregation: Insights from Sequence and Structure. Antibodies, 8(1), 14. Retrieved from [Link]

  • Dias, F. F. G., et al. (2015). Evaluation of the effect of ammonium carbamate on the stability of proteins. RSC Advances, 5(26), 20063-20068. Retrieved from [Link]

  • Biointron. (2023, October 19). Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). Retrieved from [Link]

  • Burke, T. R., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics, 15(4), 1644–1653. Retrieved from [Link]

  • Hutter, C., et al. (2020). Antibody-Drug Conjugates- Stability and Formulation. Journal of Pharmaceutical Sciences, 109(1), 115-129. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689534. Retrieved from [Link]

  • Oxford Academic. (n.d.). Antibody conjugation and formulation. Retrieved from [Link]

  • Bernardes, G. J. L., et al. (2023). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 62(51), e202313021. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Benzyl (8-aminooctyl)carbamate Conjugation

In the landscape of advanced drug development and proteomics, the precise and verifiable conjugation of molecules is paramount. The covalent attachment of moieties, such as the carbamate linkage between a benzyl group an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug development and proteomics, the precise and verifiable conjugation of molecules is paramount. The covalent attachment of moieties, such as the carbamate linkage between a benzyl group and an 8-aminooctyl spacer, underpins the creation of novel therapeutics, probes, and research tools. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methodologies for the validation of Benzyl (8-aminooctyl)carbamate conjugation. We will delve into the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Criticality of Conjugation Validation

The synthesis of Benzyl (8-aminooctyl)carbamate involves the reaction of an amine-functionalized molecule with a benzyl-containing activating group, forming a stable carbamate bond.[1] This process is fundamental in bioconjugation, where precise control over the stoichiometry and site of attachment is essential for the efficacy and safety of the final product.[2][3] Incomplete reactions, side-products, or multiple conjugations can lead to a heterogeneous mixture with unpredictable biological activity. Therefore, rigorous analytical validation is not merely a quality control step but a cornerstone of reliable research and development.

Mass spectrometry (MS) stands as the gold standard for this purpose due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information.[4] This guide will compare and contrast different MS approaches, providing the technical rationale to select the optimal strategy for your specific application.

Core Principles of Mass Spectrometry for Conjugate Analysis

The validation of Benzyl (8-aminooctyl)carbamate conjugation by mass spectrometry hinges on several key principles:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the conjugate, allowing for the unambiguous confirmation of successful conjugation and the identification of any unreacted starting materials or byproducts.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions.[5][6] This is crucial for confirming the site of conjugation and the integrity of the carbamate linkage.

  • Chromatographic Separation: Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) allows for the separation of the conjugate from unreacted starting materials and impurities prior to MS analysis, enabling accurate quantification and characterization of each component.[7]

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is dictated by the specific analytical question being addressed. Here, we compare the most relevant approaches for validating Benzyl (8-aminooctyl)carbamate conjugation.

Technique Primary Application Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) - e.g., Orbitrap, TOF Confirmation of conjugate identity and purity.- Extremely high mass accuracy (<5 ppm).- Resolves isotopic patterns.- Enables unambiguous elemental composition determination.- May not provide detailed structural information without MS/MS.- Can be more expensive to acquire and maintain.
Tandem Mass Spectrometry (MS/MS) - e.g., Triple Quadrupole, Q-TOF, Ion Trap Structural elucidation and confirmation of the conjugation site.- Provides characteristic fragmentation patterns.- Highly specific and sensitive for targeted analysis (MRM).- Can differentiate between isomers.- Interpretation of fragmentation spectra can be complex.- Fragmentation efficiency can vary between instruments and compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis and separation of reaction components.- Allows for the quantification of conjugate, starting materials, and byproducts.- Reduces ion suppression effects.- Provides retention time as an additional identification parameter.- Method development can be time-consuming.- Requires careful selection of column and mobile phase.

Experimental Workflow: A Self-Validating Approach

The following workflow is designed to provide a comprehensive and trustworthy validation of Benzyl (8-aminooctyl)carbamate conjugation.

Conjugation Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Validation prep 1. Reaction Quenching & Dilution filtration 2. Filtration/Purification prep->filtration lc_separation 3. LC Separation filtration->lc_separation ms_detection 4. Full Scan HRMS lc_separation->ms_detection msms_fragmentation 5. MS/MS Fragmentation ms_detection->msms_fragmentation fragment_analysis 8. Fragmentation Pattern Analysis msms_fragmentation->fragment_analysis mass_extraction 6. Extract Ion Chromatograms peak_integration 7. Peak Integration & Quantification mass_extraction->peak_integration final_report Final Report peak_integration->final_report Validation Confirmed fragment_analysis->final_report

Caption: A comprehensive workflow for the validation of Benzyl (8-aminooctyl)carbamate conjugation.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer.

  • Protocol:

    • Quench the conjugation reaction using a suitable reagent (e.g., Tris buffer) to stop the reaction and consume any unreacted activating groups.[8]

    • Dilute the reaction mixture in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS Analysis:

  • Rationale: The combination of LC separation with high-resolution mass spectrometry and tandem MS provides a comprehensive dataset for both qualitative and quantitative analysis.

  • Protocol:

    • LC System: Utilize a reverse-phase C18 column suitable for separating small molecules. A gradient elution from a low to high organic mobile phase (e.g., acetonitrile with 0.1% formic acid) is typically effective.

    • Mass Spectrometer: Operate the instrument in positive electrospray ionization (ESI+) mode.

    • Full Scan HRMS: Acquire data in full scan mode over a mass range that encompasses the expected masses of the starting materials and the conjugate (e.g., m/z 100-1000).

    • MS/MS Fragmentation: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion corresponding to the protonated Benzyl (8-aminooctyl)carbamate.

Interpreting the Mass Spectrometry Data: The Hallmarks of Successful Conjugation

1. Accurate Mass Confirmation:

The primary evidence for successful conjugation is the detection of an ion with the exact mass of the protonated Benzyl (8-aminooctyl)carbamate. The theoretical monoisotopic mass of Benzyl (8-aminooctyl)carbamate (C16H26N2O2) is 278.1994 Da. The protonated molecule ([M+H]+) will have a theoretical m/z of 279.2072. A measured mass within 5 ppm of this theoretical value provides high confidence in the identity of the conjugate.

2. Characteristic Fragmentation Patterns:

Tandem mass spectrometry of the [M+H]+ ion of Benzyl (8-aminooctyl)carbamate will yield characteristic fragment ions that confirm the structure. Carbamates are known to exhibit specific fragmentation pathways.[9][10] Common neutral losses include the loss of the benzyl group or cleavage of the octyl chain.[11] The presence of fragment ions corresponding to the benzyl moiety (m/z 91) and the protonated 8-aminooctylamine (m/z 145) would provide strong evidence for the correct connectivity.

Fragmentation_Pattern cluster_frags Characteristic Fragments Parent [M+H]+ m/z 279.2072 Frag1 Benzyl Cation m/z 91.0548 Parent->Frag1 Cleavage of C-O bond Frag2 Protonated 8-aminooctylamine m/z 145.1852 Parent->Frag2 Cleavage of N-C bond Frag3 Loss of Benzyl Alcohol [M+H - C7H8O]+ Parent->Frag3 Rearrangement & Loss

Caption: Expected fragmentation of Benzyl (8-aminooctyl)carbamate in MS/MS.

Alternative Validation Methods: A Comparative Overview

While mass spectrometry is the preferred method, other techniques can provide complementary information.

Method Principle Advantages Disadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information.- Can determine the precise location of the conjugation.- Lower sensitivity than MS.- Requires larger sample amounts.- Can be complex to interpret for large molecules.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components based on their physicochemical properties.- Excellent for quantitative analysis.- Widely available and robust.- Does not provide direct structural information.- Requires a chromophore for detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.- Can confirm the presence of the carbamate functional group.- Not suitable for complex mixtures.- Provides limited structural detail.

Conclusion: Ensuring Confidence in Your Conjugation Chemistry

The validation of Benzyl (8-aminooctyl)carbamate conjugation is a critical step in ensuring the quality and reliability of downstream applications. As demonstrated, a well-designed LC-MS/MS workflow provides an unparalleled level of detail, confirming the identity, purity, and structural integrity of the conjugate. By understanding the principles behind the technology and adopting a systematic, self-validating approach, researchers can proceed with confidence, knowing that their foundational chemistry is sound. This guide serves as a starting point for developing robust analytical methods, and it is always recommended to optimize protocols for the specific molecules and instrumentation being used.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved January 17, 2026, from [Link]

  • Slobodnik, J., et al. (1995). Identification of Carbamates by Particle Beam/Mass Spectrometry. Journal of Mass Spectrometry. Retrieved January 17, 2026, from [Link]

  • Xia, Y., et al. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry. Retrieved January 17, 2026, from [Link]

  • Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. Retrieved January 17, 2026, from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Quanta BioDesign. Retrieved January 17, 2026, from [Link]

  • Comprehensive quality assessment of antibody-oligonucleotide conjugates. (2024). Wyatt Technology. Retrieved January 17, 2026, from [Link]

  • Benzyl carbamate. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Xu, K., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceuticals. Retrieved January 17, 2026, from [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. (2012). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Benzyl Carbamate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved January 17, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Villanueva-García, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. International Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2018). New Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Reid, S. J., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to the HPLC Analysis of Benzyl (8-aminooctyl)carbamate Reaction Products

Introduction In the synthesis of specialized chemical linkers and intermediates for drug development, the precise control and analysis of reaction products are paramount. The synthesis of Benzyl (8-aminooctyl)carbamate,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of specialized chemical linkers and intermediates for drug development, the precise control and analysis of reaction products are paramount. The synthesis of Benzyl (8-aminooctyl)carbamate, a versatile intermediate featuring a terminal primary amine and a carbamate-protected amine, is a prime example. This reaction typically involves the mono-N-protection of a symmetric diamine, 1,8-diaminooctane, presenting a significant analytical challenge: quantifying the desired mono-substituted product while monitoring the consumption of starting materials and the formation of the di-substituted byproduct.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for monitoring this reaction. It moves beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices. As Senior Application Scientists, our goal is not just to provide a method but to empower researchers with the knowledge to develop and validate a robust analytical system that ensures the quality and consistency of their synthetic output. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, but will also compare it with viable alternatives, grounding our recommendations in established principles and experimental evidence.

Part 1: A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analytes. The reaction mixture for Benzyl (8-aminooctyl)carbamate contains compounds with vastly different characteristics, from the highly polar and non-UV-absorbing 1,8-diaminooctane to the less polar, UV-absorbing protected products.

dot

cluster_reactants Reactants cluster_products Reaction Products DAO 1,8-Diaminooctane (DAO) (Highly Polar, No Chromophore) Mono Desired Product: Benzyl (8-aminooctyl)carbamate (Moderately Polar, UV Chromophore) DAO->Mono Reaction CBZ Benzyl Chloroformate (Non-polar, UV Chromophore) CBZ->Mono Di Byproduct: N,N'-(octane-1,8-diyl)bis(benzyl carbamate) (Non-polar, UV Chromophore) CBZ->Di Mono->Di Further Reaction

Caption: Synthetic pathway for Benzyl (8-aminooctyl)carbamate.

This diversity necessitates a careful selection of the analytical method. While techniques like Gas Chromatography (GC) are generally unsuitable due to the low volatility of the products, several other methods warrant consideration.

Technique Principle Pros for this Application Cons for this Application
HPLC with UV/PDA Detection Separates based on polarity; detects compounds that absorb UV light.Excellent for quantifying the desired product and di-substituted byproduct due to the benzyl chromophore.[1][2] Widely available and robust.Cannot detect unreacted 1,8-diaminooctane , which lacks a chromophore.[3] This is a critical failure point for reaction monitoring.
HPLC with Universal Detection (ELSD/CAD) Separates based on polarity; detects any non-volatile analyte after mobile phase evaporation.[4][5]Truly universal detection: Quantifies all components—starting materials, product, and byproduct—in a single run.[6] Compatible with gradient elution, which is necessary for this analysis.Lower sensitivity than mass spectrometry.[5] Response can be non-linear and requires careful calibration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates based on polarity and detects based on mass-to-charge ratio.Highest sensitivity and specificity. Provides molecular weight confirmation for all components, aiding in peak identification.Higher cost and complexity. Requires volatile mobile phase modifiers. Quantitative accuracy can be affected by ionization efficiency differences between analytes.
Derivatization followed by HPLC-UV/Fluorescence Chemically tags non-absorbing analytes (like DAO) with a chromophore or fluorophore before analysis.[3][7]Enables the use of standard HPLC-UV systems to detect all components. Can significantly increase sensitivity.Adds complexity and potential for error in the sample preparation step. Derivatization reactions must be complete and reproducible.

Part 2: A Step-by-Step Guide to HPLC Method Development

As a self-validating system, a robust HPLC method must be built on a logical foundation, where each parameter is chosen to address a specific analytical challenge.

dot

A 1. Define Analytical Goal (Separate & Quantify Reactants, Product, Byproduct) B 2. Characterize Analytes (Polarity, pKa, UV Absorbance) A->B C 3. Select Column & Mobile Phase (Reversed-Phase C18, ACN/H2O Gradient, TFA) B->C D 4. Select Detectors (PDA for UV-active, ELSD/CAD for Universal) C->D E 5. Optimize Gradient & Flow Rate (Ensure Resolution > 2 for all peaks) D->E F 6. Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Workflow for HPLC method development.

Pillar 1: Causality Behind Experimental Choices
  • Column Selection: The analytes range from the very polar 1,8-diaminooctane to the non-polar di-substituted byproduct. A Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is the logical choice. The hydrophobic C18 stationary phase will strongly retain the less polar products, allowing the polar diamine to elute early, thus enabling separation across the entire polarity range.

  • Mobile Phase Selection:

    • Solvents: A gradient elution is non-negotiable. We will use Acetonitrile (ACN) as the organic solvent (Mobile Phase B) and Water as the aqueous solvent (Mobile Phase A). A gradient starting with a low percentage of ACN will allow for the retention and separation of the polar 1,8-diaminooctane, while ramping up the ACN concentration will be necessary to elute the strongly retained mono- and di-substituted products.

    • Additive (The Critical Component): Both 1,8-diaminooctane and the mono-substituted product have basic amine functional groups. At neutral pH, these amines can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). To mitigate this, we must add a mobile phase modifier. 0.1% Trifluoroacetic Acid (TFA) is an excellent choice. It serves two purposes:

      • It lowers the mobile phase pH to ~2, ensuring all amine groups are protonated. This creates a consistent positive charge on the analytes, leading to sharp, symmetrical peaks.

      • It acts as an ion-pairing agent, further improving peak shape and retention consistency.

  • Detector Selection and Settings:

    • PDA Detector: The benzyl group in the product and byproduct exhibits a characteristic UV absorbance. A PDA detector should be set to scan a range (e.g., 200-400 nm) and extract chromatograms at the absorbance maximum of the benzyl chromophore, typically around 257 nm . This provides high sensitivity and selectivity for the compounds of interest.

    • ELSD/CAD Detector: This detector is essential for "seeing" the 1,8-diaminooctane. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[4][9] Key parameters include the nebulizer and evaporator temperatures, which must be optimized to ensure complete evaporation of the mobile phase without vaporizing the analytes. Since our mobile phase contains water and ACN with TFA, all of which are volatile, this detection method is highly compatible.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be robust and reproducible, forming the basis for subsequent validation.

1. Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, >18 MΩ·cm)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Reference standards for 1,8-diaminooctane, Benzyl (8-aminooctyl)carbamate, and N,N'-(octane-1,8-diyl)bis(benzyl carbamate).

2. HPLC System:

  • Quaternary or Binary HPLC Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) Detector

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Chromatography Data System (CDS)

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • PDA Wavelength: 257 nm

  • ELSD Settings: Nebulizer Temp: 30 °C, Evaporator Temp: 50 °C, Gas Flow: 1.5 SLM (Standard Liters per Minute) - Note: These are starting points and must be optimized for your specific system.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 5
    2.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

4. Sample Preparation:

  • Accurately weigh and dissolve reference standards in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

  • For reaction monitoring, quench a small aliquot of the reaction mixture and dilute it in the same 50:50 solvent mixture to a final concentration within the calibration range.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Pillar 3: Authoritative Grounding in Validation Standards

Method validation is a mandatory process to provide documented evidence that the method is fit for its intended purpose.[7] The International Council for Harmonisation (ICH) guidelines provide the framework for this process.[10][11]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of other components (impurities, other products).Peak purity analysis (via PDA) should pass. Resolution between adjacent peaks should be >2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. y-intercept should be insignificant.
Accuracy To determine the closeness of the measured value to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1. %RSD at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results under varied conditions (e.g., ±2°C column temp, ±0.1 mL/min flow rate) should remain within specifications.

By systematically performing these validation experiments, the analytical method transitions from a procedure to a trustworthy, self-validating system capable of producing reliable data for critical research and development decisions.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Vertex AI Search. (2026). Steps for HPLC Method Development | Pharmaguideline.
  • Vertex AI Search. (2026). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Vertex AI Search. (2026). No chromophore - no HPLC analysis?.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). HPLC analytical Method development: an overview - PharmaCores.
  • Vertex AI Search. (2026). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent.
  • Vertex AI Search. (2026). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Vertex AI Search. (2026). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • Vertex AI Search. (2026). New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay - MDPI.
  • Vertex AI Search. (2026).
  • ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),... Retrieved from [Link]

  • Vertex AI Search. (2026). Understanding Detectors in HPLC: Which One is Right for Your Analysis? - Mastelf.
  • Vertex AI Search. (2026). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector) | Labcompare.com.
  • Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]

  • Vertex AI Search. (2026). Understanding ICH Q2(R2)
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

Sources

Validation

In vitro and in vivo stability comparison of carbamate linkers

An In-Depth Guide to the Comparative Stability of Carbamate Linkers In Vitro and In Vivo For researchers, scientists, and drug development professionals, the linker is a critical component in the design of targeted thera...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of Carbamate Linkers In Vitro and In Vivo

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of targeted therapeutics like antibody-drug conjugates (ADCs). It must act as a stable connection in systemic circulation to minimize off-target toxicity, yet be precisely cleavable to release its therapeutic payload at the target site. Carbamate linkers have emerged as a versatile and widely used class, offering a tunable balance between these opposing requirements.

This guide provides a comprehensive comparison of carbamate linker stability, grounded in experimental data. We will explore the mechanisms of cleavage, present comparative stability data, detail essential experimental protocols, and discuss the key structural factors that govern linker performance both in laboratory assays and within a living system.

Mechanisms of Carbamate Linker Cleavage

The controlled release of a payload from a carbamate-linked conjugate is primarily achieved through two well-defined mechanisms: enzymatic cleavage and pH-dependent hydrolysis.

Enzymatic Cleavage

Enzymatically cleavable linkers are designed as substrates for specific enzymes that are overexpressed in the target microenvironment, such as the lysosomes of cancer cells. The most prominent example is the valine-citrulline p-aminobenzyl carbamate (Val-Cit-PABC) linker.[1][2] This dipeptide sequence is recognized and cleaved by lysosomal proteases like Cathepsin B.[2][3] Following the enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous, 1,6-elimination reaction—a process known as self-immolation—to release the unmodified active drug, carbon dioxide, and an aza-quinone methide byproduct.[4] This self-immolative cascade is crucial as it ensures the release of the payload in its active form.

ADC Antibody-Drug Conjugate (ADC) in Circulation (Stable) Internalization Target Cell Binding & Internalization ADC->Internalization Antigen Recognition Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Peptide Linker Cleavage Lysosome->Cleavage Enzyme Cathepsin B (Protease) Enzyme->Cleavage Catalyzes PABC Unstable PABC Intermediate Cleavage->PABC Elimination 1,6-Self-Immolation (Spontaneous) PABC->Elimination Payload Active Payload Released Elimination->Payload Byproducts CO2 + Aza-quinone Methide Elimination->Byproducts

Enzymatic cleavage and self-immolation of a Val-Cit-PABC linker.
pH-Dependent Hydrolysis

Certain carbamate-containing linkers are engineered for pH sensitivity. They remain intact at the physiological pH of blood (~7.4) but are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][5] While hydrazone linkers are the most common examples of acid-cleavable technology, carbonate and N-acyl carbamate linkers also exhibit pH-dependent stability.[1][6] For instance, some benzylic N-acyl carbamates are stable in plasma but can achieve over 80% drug release after 24 hours at pH 5.5.[1] The challenge with this approach is achieving a sufficient stability margin between blood pH and the target acidic compartment to prevent premature drug release.[5]

Comparative Stability of Carbamate Linkers: In Vitro & In Vivo Data

The stability of a linker is not an absolute property; it is highly dependent on the chemical structure, the biological medium, and the species being tested. The following table summarizes quantitative data from various studies to provide a comparative overview.

Linker TypeSub-type / ExampleMediumHalf-life (t½) / % ReleaseKey Considerations & References
Protease-Cleavable Valine-Citrulline (Val-Cit-PABC)Human PlasmaGenerally stable, minimal release.Considered the benchmark for stability in humans.[2][7]
Valine-Citrulline (Val-Cit-PABC)Mouse/Rat PlasmaUnstable, significant cleavage (t½ ≈ 11.2 h).Highly susceptible to cleavage by carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[2][8][9]
Valine-Alanine (Val-Ala-PABC)Mouse SerumMore stable than Val-Cit (t½ ≈ 23 h).Replacement of citrulline with alanine reduces hydrophobicity and improves stability in rodents.[4][8]
Glutamic Acid-Val-Cit (EVCit)Mouse PlasmaSignificantly improved stability (~100% intact after 14 days).Adding a polar acidic residue (P3) dramatically enhances stability in mouse plasma.[7][10]
m-amide-PABC (MA-PABC)Mouse SerumDramatically improved stability (3% hydrolysis in 24h).Modification of the PABC spacer reduces susceptibility to esterase hydrolysis.[1][11]
pH-Sensitive AcylhydrazoneBuffer (pH ~7.0)> 2.0 hDesigned for acid cleavage, but can show some instability at neutral pH.[1][5]
AcylhydrazoneBuffer (pH ~5.0)2.4 minRapid payload release in the acidic conditions mimicking endosomes/lysosomes.[1][5]
CarbonateSerum36 hCan exhibit unsatisfactory plasma stability, leading to premature release.[1][12]
Novel Linkers Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS)Mouse & Human PlasmaStable (>7 days).Shows high stability in both mouse and human plasma, overcoming the species-specific instability of Val-Cit.[7][9]
α-Ammonium Carbamate (AAC)PlasmaGood plasma stability reported.Zwitterionic design improves hydrophilicity, reduces aggregation, and maintains stability.[13][14]

Key Insights from Comparative Data:

  • Species-Specific Instability: The most significant challenge in preclinical development is the poor stability of traditional Val-Cit linkers in rodent plasma due to the activity of carboxylesterase enzymes, which is not observed in human plasma.[2][9] This necessitates the use of modified linkers (e.g., EVCit) or alternative animal models for accurate assessment.

  • Structural Modification is Key: Minor structural changes, such as adding a polar amino acid or modifying the PABC spacer, can lead to dramatic improvements in plasma stability without compromising the desired enzymatic cleavage at the target site.[10][11]

  • The Stability-Cleavage Balance: pH-sensitive linkers demonstrate a clear trade-off. While highly effective at releasing drugs in acidic environments, they may exhibit borderline stability at physiological pH, which could lead to off-target effects.[5]

Experimental Protocols for Stability Assessment

Accurate and reproducible assessment of linker stability is fundamental to the development of a successful drug conjugate. Below are standardized methodologies for key experiments.

Protocol 1: In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of a linker-drug conjugate and the rate of payload release in plasma or serum from different species (e.g., human, mouse, rat).

Materials:

  • Test linker-drug conjugate (e.g., ADC)

  • Control plasma/serum (Human, Mouse, Rat) from commercial vendors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., Acetonitrile with internal standard)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO). Thaw plasma/serum on ice.

  • Incubation: Dilute the stock solution into pre-warmed (37°C) plasma or serum to a final concentration (e.g., 100 µg/mL).[8]

  • Sampling: At designated time points (e.g., 0, 1, 3, 6, 24, 48 hours), withdraw an aliquot of the incubation mixture.[8]

  • Quenching: Immediately add the aliquot to a larger volume of cold quenching solution (e.g., 4 volumes of acetonitrile) to precipitate proteins and stop the reaction.[8]

  • Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis vial. Quantify the amount of intact conjugate and/or released payload using a validated HPLC or LC-MS/MS method.[15]

  • Data Interpretation: Plot the concentration or percentage of the intact conjugate over time to determine its half-life (t½) in plasma.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Conjugate Stock Solution Incubate Incubate Conjugate in Plasma Stock->Incubate Plasma Thaw & Pre-warm Plasma to 37°C Plasma->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Experimental workflow for in vitro plasma stability assessment.
Protocol 2: In Vivo Pharmacokinetic (PK) Assay

Objective: To evaluate the stability and clearance of the conjugate in a living organism, providing the most physiologically relevant data.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats). For linkers with known species-specific instability, using chimeric mice with humanized livers or primates may be necessary.[16]

  • Administration: Administer the test conjugate intravenously (IV) at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96 hours) into anticoagulant-containing tubes.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using methods like ligand-binding assays (e.g., ELISA) to measure total antibody and intact ADC, and LC-MS/MS to quantify the free payload.[15]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters for the intact ADC and the released payload, such as half-life (t½), clearance (CL), and area under the curve (AUC). A rapid decrease in intact ADC concentration relative to total antibody concentration indicates linker instability.[17][18]

Conclusion: A Balancing Act in Drug Design

The selection of a carbamate linker is a critical decision in drug development that profoundly impacts the safety and efficacy of a targeted therapeutic. As this guide illustrates, stability is not a monolithic concept but a nuanced interplay between the linker's chemical structure and its biological environment. While the Val-Cit-PABC linker remains a gold standard for its stability in human plasma and efficient lysosomal cleavage, its lability in rodent models has driven crucial innovations.[2][19]

The development of next-generation linkers with modified peptide sequences, altered self-immolative spacers, and novel cleavage mechanisms demonstrates the field's progress toward mitigating species-specific differences and fine-tuning the therapeutic window.[20] Robust in vitro and in vivo stability assessments, using the protocols detailed herein, are indispensable for validating these new designs and ensuring that the next wave of targeted therapies is both potent at the site of disease and safe during its journey through the body.

References

  • A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery. (2025). Benchchem.
  • Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. (n.d.). PMC - NIH.
  • α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjug
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.).
  • Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. (n.d.). PMC - PubMed Central.
  • A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjug
  • Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. (2020). PMC - NIH.
  • Effect of attachment site on stability of cleavable antibody drug conjug
  • A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage. (2025). Benchchem.
  • Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the r
  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025). BOC Sciences.
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjug
  • Cleavable linkers in antibody-drug conjug
  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. (2025). PMC - PubMed Central.
  • A Self-Immolative Linker for the pH-Responsive Release of Amides. (n.d.). MDPI.
  • Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. (2013). PMC - NIH.
  • Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. (2016). PMC - NIH.
  • Human plasma concentrations of herbicidal carbamate molinate extrapolated from the pharmacokinetics established in in vivo experiments with chimeric mice with humanized liver and physiologically based pharmacokinetic modeling. (2014). PubMed.
  • In Vitro Stability of Drug Linkers: A Comparative Guide for Researchers. (2025). Benchchem.
  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). PMC - PubMed Central.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.
  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. (2025). Semantic Scholar.
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjug
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • (PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2025).
  • A Comparative Analysis of Linker Stability in Bioconjugates: A Focus on (4- (Bromomethyl)phenyl)methanamine and Other. (2025). Benchchem.
  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2024).
  • Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release: In Situ Covalent-Albumin-Binding Gemcitabine Prodrugs Promote Bioavailability and Tumor Accumul
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjug
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. (2023).
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. (2023). ChemRxiv | Cambridge Open Engage.
  • pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. (n.d.).
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (n.d.).
  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjug
  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjug

Sources

Comparative

A Senior Application Scientist's Guide: Assessing the Efficacy of ADCs with Benzyl (8-aminooctyl)carbamate Linkers

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Design Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of a monoclonal antib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[][2] The linchpin of this tripartite system is the chemical linker, a component whose design dictates the ADC's stability, pharmacokinetic profile, and the efficiency of payload release at the tumor site.[][3][4][5] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[5] Upon internalization into the target cancer cell, the linker must then efficiently liberate its cytotoxic cargo.[5]

This guide focuses on a specific class of linker chemistry, using the Benzyl (8-aminooctyl)carbamate linker as a central case study. While this precise structure may be novel, its core components—a carbamate bond, a long alkyl spacer (octyl), and a benzyl group—provide a framework for discussing a linker with properties analogous to stable, non-cleavable systems that rely on lysosomal degradation for payload release. We will objectively compare the projected performance of an ADC utilizing such a linker (termed ADC-BOC) against established cleavable and non-cleavable alternatives, providing the experimental frameworks necessary for a rigorous, data-driven assessment.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Targets tumor antigen Linker Linker (e.g., Benzyl (8-aminooctyl)carbamate) Controls stability & release Antibody->Linker Payload Cytotoxic Payload Induces cell death Linker->Payload

Figure 1. General structure of an Antibody-Drug Conjugate (ADC).

PART 1: A Comparative Overview of ADC Linker Technologies

The choice of linker chemistry fundamentally alters an ADC's mechanism of action and overall performance.[] Linkers are broadly categorized into two classes: cleavable and non-cleavable.[][7][8][9]

  • Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cell.[7][10] Common strategies include acid-sensitive hydrazones (cleaved in the low pH of endosomes/lysosomes), disulfide linkers (reduced by high intracellular glutathione concentrations), and peptide linkers (cleaved by lysosomal proteases like Cathepsin B).[7] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[7][11][12][13]

  • Non-Cleavable Linkers: These linkers, such as the widely used thioether linker derived from SMCC, lack a specific chemical trigger for cleavage.[9][10] Payload release is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[][9][10] This process results in the payload being released with the linker and a conjugating amino acid still attached. Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[8][10]

The Benzyl (8-aminooctyl)carbamate linker falls conceptually within the non-cleavable category. The carbamate bond itself is generally stable. While some advanced carbamate systems are designed as self-immolative spacers that release payloads after a triggering event[14][15][16][17][18], a simple alkyl-carbamate structure like this one would be expected to rely on the degradation of the antibody for payload release, similar to other non-cleavable linkers. The long, flexible 8-aminooctyl chain may influence the ADC's physicochemical properties, such as solubility and aggregation potential.

Linker_Mechanisms cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers ADC ADC Internalized into Target Cell pH Acid-Labile (Hydrazone) ADC->pH Low pH (Lysosome) Enzyme Enzyme-Sensitive (Val-Cit Peptide) ADC->Enzyme Proteases (e.g., Cathepsin B) Redox Redox-Sensitive (Disulfide) ADC->Redox High Glutathione (Intracellular) BOC Carbamate-Based (e.g., ADC-BOC) ADC->BOC Antibody Degradation Thioether Thioether (SMCC) ADC->Thioether Antibody Degradation Release Payload Released pH->Release Enzyme->Release Redox->Release BOC->Release Thioether->Release

Figure 2. Comparison of payload release mechanisms for different linker types.

Comparative Properties of Linker Technologies
PropertyCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC)Benzyl (8-aminooctyl)carbamate (Projected)
Release Mechanism Enzymatic cleavage (Cathepsin B)[7]Antibody proteolysis[10]Antibody proteolysis
Plasma Stability Generally good, but can be susceptible to premature cleavage.[19]Excellent, very stable in circulation.[8][10]Projected to be excellent due to stable carbamate bond.
Payload Form Released in its native, unmodified form.Released as an amino acid-linker-payload adduct.[10]Released as an amino acid-linker-payload adduct.
Bystander Effect High potential if payload is membrane-permeable.[7]Generally low to negligible.[8]Projected to be low to negligible.
Therapeutic Window Can be narrower due to potential for off-target toxicity.[8]Often wider due to high stability.[10]Potentially wide due to high stability.
Applicability Broad; effective for heterogeneous tumors.[11]Best for homogeneous, high-antigen expressing tumors.Best for homogeneous, high-antigen expressing tumors.

PART 2: Experimental Framework for Efficacy Assessment

A rigorous, multi-faceted approach is required to objectively assess the efficacy of an ADC. The following experimental protocols provide a self-validating system to compare our case study, ADC-BOC, against ADCs with benchmark linkers.

Workflow for ADC Efficacy Assessment

Experimental_Workflow Stability Step 1: In Vitro Plasma Stability Assay Cytotoxicity Step 2: In Vitro Cytotoxicity Assay (IC50) Stability->Cytotoxicity Confirm ADC Integrity Bystander Step 3: In Vitro Bystander Effect Assay Cytotoxicity->Bystander Determine On-Target Potency InVivo Step 4: In Vivo Tumor Xenograft Model Bystander->InVivo Assess Mechanism Analysis Step 5: Data Synthesis & Efficacy Assessment InVivo->Analysis Evaluate In Vivo Efficacy

Figure 3. A logical workflow for the comprehensive evaluation of ADC efficacy.

Protocol 1: In Vitro Plasma Stability Assay

Causality: This is the foundational assay. An ADC that is not stable in plasma will release its payload prematurely, causing systemic toxicity and failing to deliver the drug to the tumor.[20][21] This protocol measures the change in the drug-to-antibody ratio (DAR) over time.[20][22][23]

Methodology:

  • Preparation: Prepare stock solutions of each ADC (e.g., ADC-BOC, ADC-Val-Cit, ADC-SMCC) in a suitable buffer like PBS.

  • Incubation: Spike the ADC stock solution into pooled human plasma to a final concentration of 100 µg/mL.[22] Prepare multiple aliquots for each time point.

  • Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), remove aliquots and immediately freeze them at -80°C to halt any further reaction.[22]

  • Analysis (LC-MS):

    • Thaw the plasma samples. Use immunoaffinity capture (e.g., Protein A/G magnetic beads) to isolate the ADC from the plasma matrix.[20][22]

    • Elute the captured ADC and deglycosylate it to simplify the mass spectrum.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[20][24]

  • Data Interpretation: Plot the average DAR versus time. A stable ADC will show minimal to no decrease in DAR over the incubation period.

Protocol 2: In Vitro Cytotoxicity (IC50) Assay

Causality: This assay determines the potency of the ADC against cancer cells that express the target antigen (antigen-positive) and those that do not (antigen-negative).[25][26][27] A successful ADC should be highly potent against antigen-positive cells while showing minimal toxicity to antigen-negative cells, confirming its target specificity.[26]

Methodology:

  • Cell Seeding: Seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF-7) cells into separate 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of each ADC. Remove the culture medium from the cells and add the ADC dilutions. Include an untreated control and a control with the free payload.

  • Incubation: Incubate the cells for 72-96 hours at 37°C with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).[28]

  • Data Analysis: Plot cell viability against the logarithm of ADC concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) for each ADC on both cell lines.

Protocol 3: In Vitro Bystander Effect Assay

Causality: This assay is critical for understanding how an ADC will perform in a heterogeneous tumor, where not all cells express the target antigen.[11][12] It specifically measures the ability of the payload released from antigen-positive cells to kill adjacent antigen-negative cells.[13]

Methodology (Co-culture Method):

  • Cell Preparation: Engineer the antigen-negative cell line (e.g., MCF-7) to express a fluorescent protein like GFP for easy identification.

  • Co-culture Seeding: Seed a mixed population of antigen-positive cells (e.g., SK-BR-3) and GFP-expressing antigen-negative cells (MCF-7-GFP) in the same 96-well plate. A typical ratio is 1:1 or 1:3.[11][13]

  • ADC Treatment: After 24 hours, treat the co-culture with serial dilutions of each ADC.

  • Incubation & Imaging: Incubate for 96 hours. Use a high-content imaging system to count the number of viable GFP-positive cells in each well over time.[11]

  • Data Analysis: Quantify the reduction in the number of antigen-negative (GFP-positive) cells in the presence of antigen-positive cells and the ADC. An ADC with a strong bystander effect will show significant killing of the GFP-positive cells, whereas an ADC with a poor bystander effect will not.[11]

Protocol 4: In Vivo Tumor Xenograft Efficacy Study

Causality: This is the ultimate preclinical test of efficacy, assessing the ADC's ability to control tumor growth in a living system.[25][29] Cell line-derived xenograft (CDX) models are standard[30][31], while patient-derived xenograft (PDX) models can offer higher clinical relevance by better preserving the original tumor's heterogeneity.[32][33]

Methodology (CDX Model):

  • Model Establishment: Subcutaneously implant antigen-positive tumor cells (e.g., SK-BR-3) into immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, ADC-BOC, ADC-Val-Cit, ADC-SMCC).

  • Dosing: Administer the ADCs intravenously (IV) at a predetermined dose and schedule (e.g., 3 mg/kg, once a week for 3 weeks).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight twice weekly as a general indicator of toxicity.[29]

    • Observe animals for any other clinical signs of distress.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to compare the efficacy of the different ADCs.

PART 3: Data Interpretation and Comparative Assessment

The following tables present a hypothetical but realistic dataset from the described experiments, designed to highlight the expected performance differences between the linker technologies.

Table 1: Summary of In Vitro Characterization Data
ADC ConstructPlasma Stability (% DAR remaining at 96h)IC50 on Ag+ Cells (pM)IC50 on Ag- Cells (nM)Bystander Killing of Ag- Cells (% Reduction)
ADC-Val-Cit (Cleavable) 85%55>100065%
ADC-SMCC (Non-cleavable) 98%150>1000<5%
ADC-BOC (Carbamate) 99% 145 >1000 <5%
  • Interpretation: The data shows ADC-BOC has excellent plasma stability, comparable to the non-cleavable ADC-SMCC.[10] Its in vitro potency (IC50) against antigen-positive cells is also similar to ADC-SMCC, but slightly less potent than the cleavable ADC-Val-Cit. This is expected, as the free payload released by cleavable linkers is often more potent than the amino acid-adducts from non-cleavable ones.[19] Critically, ADC-BOC, like ADC-SMCC, demonstrates a negligible bystander effect, contrasting sharply with the potent bystander killing from ADC-Val-Cit.[7][8]

Table 2: Summary of In Vivo Efficacy in Xenograft Model
Treatment Group (3 mg/kg)Tumor Growth Inhibition (TGI) at Day 21Body Weight Change
Vehicle Control 0%+2%
ADC-Val-Cit (Cleavable) 80%-8%
ADC-SMCC (Non-cleavable) 95%-1%
ADC-BOC (Carbamate) 97% -1%
  • Interpretation: In the in vivo model, the superior plasma stability of ADC-BOC and ADC-SMCC translates into superior efficacy (higher TGI) compared to the cleavable ADC-Val-Cit.[3][4] The higher stability ensures that more of the intact ADC reaches the tumor, leading to a greater therapeutic effect at the same dose. Furthermore, the minimal body weight change for the ADC-BOC and ADC-SMCC groups suggests better tolerability, likely due to reduced off-target payload release compared to the cleavable ADC.[8]

Conclusion

This guide provides a comprehensive framework for assessing the efficacy of an ADC with a novel Benzyl (8-aminooctyl)carbamate linker. Based on its chemical structure, this linker is projected to perform as a highly stable, non-cleavable linker.

Key Projected Characteristics of ADC-BOC:

  • High Stability: The robust carbamate linkage is expected to provide excellent stability in circulation, minimizing off-target toxicity and maximizing drug delivery to the tumor.

  • Potent On-Target Killing: Efficacy will be driven by efficient internalization and lysosomal degradation, leading to potent killing of antigen-positive cells.

  • Limited Bystander Effect: As a non-cleavable linker, it is unlikely to produce a significant bystander effect, making it most suitable for tumors with homogeneous antigen expression.

The experimental protocols and comparative data presented here offer a clear, logical path for drug development professionals to validate these hypotheses. By systematically evaluating stability, cytotoxicity, mechanism of action, and in vivo performance against established benchmarks, researchers can confidently determine the therapeutic potential and optimal clinical strategy for ADCs employing this and similar linker technologies.

References

  • Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Firer, M. A., & Ashkenazi, A. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(4), 479-497. Retrieved from [Link]

  • Hogg, R. (2025, July 3). The role of patient-derived xenograft models (PDX) in antibody-drug conjugate development. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. Retrieved from [Link]

  • Li, X., Patel, N. L., Kalen, J., & Schnermann, M. J. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Retrieved from [Link]

  • Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Retrieved from [Link]

  • MedNess. (2025, December 4). Self-Immolative and Traceless Linkers: How Chemistry Turned One Antibody into Multiple Blockbusters. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Singh, A. P., Sharma, S., & Shah, D. K. (2015). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]

  • TD2 Oncology. (2024, July 8). Top Trends in ADC Drug Development. Retrieved from [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

  • WuXi Biologics. (n.d.). Antibody-Drug Conjugate Assays. Retrieved from [Link]

  • Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]

  • Su, D., et al. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359. Retrieved from [Link]

  • Trail, P. A. (2018). Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates. mAbs, 10(1), 1-4. Retrieved from [Link]

  • Wang, L., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4855-4863. Retrieved from [Link]

  • WuXi Biology. (n.d.). Tumor Models. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to Assessing Cross-Reactivity of Conjugates Utilizing the Benzyl (8-aminooctyl)carbamate Linker

For researchers, scientists, and drug development professionals, the specificity of ligand-binding assays is the bedrock of reliable data. In the development of immunoassays for small molecules (haptens) or the character...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of ligand-binding assays is the bedrock of reliable data. In the development of immunoassays for small molecules (haptens) or the characterization of antibody-drug conjugates (ADCs), the choice of the chemical linker is a critical determinant of an assay's performance. This guide provides an in-depth framework for designing and executing rigorous cross-reactivity studies for conjugates synthesized with Benzyl (8-aminooctyl)carbamate, a versatile bifunctional linker.

Here, we move beyond a simple recitation of protocols. We will explore the causal logic behind experimental design, ensuring that every step contributes to a self-validating system for assessing conjugate specificity.

Introduction: The Central Role of the Linker in Conjugate Specificity

Benzyl (8-aminooctyl)carbamate serves as a spacer, covalently connecting a molecule of interest (e.g., a hapten or drug payload) to a larger biomolecule, such as a carrier protein or an antibody. Its structure features an eight-carbon alkyl chain that provides spatial separation between the conjugated molecules, and a terminal primary amine that serves as a versatile handle for conjugation.

The critical challenge in any conjugate-based assay is ensuring that the antibodies or target receptors bind exclusively to the intended analyte. Cross-reactivity occurs when these antibodies bind to structurally similar, non-target molecules, leading to inaccurate quantification, false positives, and a compromised therapeutic index for ADCs.[1][2][3] The linker itself, its metabolites, or precursors can be sources of such off-target binding.[4][5][6] Therefore, a meticulously designed cross-reactivity study is not merely a validation step but a fundamental aspect of assay development.

Part 1: Foundational Principles of a Robust Cross-Reactivity Study

The objective of a cross-reactivity study is to challenge the specificity of your assay system. This is most effectively accomplished using a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is considered a gold standard for this purpose.[7][8]

The Logic of Selecting Cross-Reactants

The selection of compounds to test for cross-reactivity is the most critical intellectual exercise in this process. Your choices must be systematic and based on the synthetic route and potential metabolic fate of your target conjugate. A comprehensive panel should always include:

  • The Unconjugated Hapten/Payload: To determine if the antibody primarily recognizes the small molecule portion of the conjugate.

  • The Linker Molecule: In this case, Benzyl (8-aminooctyl)carbamate itself, to ensure the linker arm does not contribute significantly to the binding epitope.

  • Hapten/Payload Precursors & Metabolites: Any molecules that are structurally related to your target that may be present in samples or formed in vivo.

  • Structurally Similar Analogs: Commercially available or synthesized molecules that share core structural motifs with your hapten or payload. This helps to define the structural boundaries of the antibody's binding pocket.

Figure 1. Logical relationship between the target analyte and potential cross-reactants in an immunoassay.
Overall Experimental Workflow

G A 1. Synthesize & Purify Target Conjugate & Cross-Reactants B 2. Coat ELISA Plate with Target Conjugate A->B C 3. Prepare Serial Dilutions of Target & Cross-Reactants A->C D 4. Perform Competitive Incubation (Antibody + Competitor) B->D C->D E 5. Detection Step (Secondary Ab + Substrate) D->E F 6. Generate Dose-Response Curves & Calculate IC50 Values E->F G 7. Calculate & Analyze Percent Cross-Reactivity F->G

Figure 2. High-level workflow for a competitive ELISA-based cross-reactivity study.

Part 2: A Validated Competitive ELISA Protocol

This protocol provides a self-validating framework for determining the specificity of polyclonal or monoclonal antibodies raised against a hapten conjugated via Benzyl (8-aminooctyl)carbamate.

Objective

To quantitatively determine the percent cross-reactivity (%CR) of a panel of potential cross-reactants against a specific antibody-conjugate pair.

Materials and Reagents
  • Coating Antigen: Target Hapten-Linker-BSA conjugate (e.g., 1-10 µg/mL in PBS).

  • Primary Antibody: Specific antibody raised against the target conjugate, diluted to a concentration that gives ~80-90% of the maximum signal (determined via a prior titration experiment).

  • Competitors:

    • Target Hapten-Linker conjugate (as the reference standard).

    • Panel of potential cross-reactants.

  • ELISA Plates: 96-well high-binding polystyrene plates.

  • Buffers: Coating Buffer (PBS, pH 7.4), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T), Assay Buffer (e.g., 1% BSA in PBS-T).

  • Detection Reagents: HRP-conjugated secondary antibody, TMB substrate, Stop Solution (e.g., 2N H₂SO₄).

  • Instrumentation: Microplate reader (450 nm).

Step-by-Step Methodology
  • Antigen Coating:

    • Add 100 µL/well of the Coating Antigen solution to the ELISA plate.

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the target conjugate on the plate surface provides the binding target for the primary antibody. Overnight incubation ensures efficient and stable adsorption.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to prevent non-specific binding of subsequent antibodies to the plate surface.[8]

    • Incubate for 1-2 hours at room temperature.

  • Competitive Incubation:

    • Prepare serial dilutions of the reference standard and each potential cross-reactant in Assay Buffer.

    • In a separate "pre-incubation" plate or tubes, add 50 µL of each competitor dilution.

    • Add 50 µL of the diluted primary antibody to each well containing a competitor. Mix and incubate for 1 hour at room temperature.

    • Causality: This is the critical competitive step. Free analyte in the solution will compete with the plate-bound antigen for the available antibody binding sites. Higher concentrations of a potent competitor will result in less antibody available to bind to the plate, leading to a lower final signal.

  • Transfer and Incubation:

    • Wash the coated-and-blocked ELISA plate 3 times.

    • Transfer 100 µL of the antibody/competitor mixture from the pre-incubation plate to the corresponding wells of the main ELISA plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL/well of the HRP-conjugated secondary antibody (diluted in Assay Buffer).

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 100 µL/well of Stop Solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm immediately.

Part 3: Data Analysis and Interpretation

Calculating IC50 and Percent Cross-Reactivity
  • Generate Dose-Response Curves: Plot the absorbance (or % Inhibition) against the logarithm of the competitor concentration for the reference standard and each test compound. The data should form a sigmoidal curve.

  • Determine the IC50: The IC50 is the concentration of a competitor that causes a 50% reduction in the maximal signal.[9] This value is determined by fitting the dose-response data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, or online calculators).[10][11]

  • Calculate Percent Cross-Reactivity (%CR): Use the following standard formula:[2]

    % Cross-Reactivity = (IC50 of Reference Standard / IC50 of Test Compound) x 100

Interpreting the Data

The results should be summarized in a clear, tabular format. A lower %CR value indicates higher specificity, meaning the antibody does not readily bind to that particular off-target molecule.

Compound TestedIC50 (nM)Percent Cross-Reactivity (%CR)Interpretation
Target Hapten-Linker 15.2 100% Reference Standard
Unconjugated Hapten45.833.2%Moderate cross-reactivity
Benzyl (8-aminooctyl)carbamate>10,000<0.15%Negligible cross-reactivity
Structural Analog A1,2501.2%Low cross-reactivity
Precursor Molecule B>10,000<0.15%Negligible cross-reactivity
Table 1: Example cross-reactivity data for a hypothetical conjugate. These data are for illustrative purposes only.
  • High %CR (>10%): Indicates significant cross-reactivity. The antibody recognizes the test compound nearly as well as the target analyte.

  • Low to Moderate %CR (1-10%): The antibody has some affinity for the test compound, which may need to be considered depending on the assay's intended use.

  • Negligible %CR (<1%): Indicates high specificity. The antibody does not significantly bind to the test compound at relevant concentrations.[1]

In the example above, the data suggest the antibody primarily recognizes the hapten (33.2% CR) but that the full conjugate structure (hapten + linker) is required for optimal binding. Crucially, the linker itself shows negligible cross-reactivity, demonstrating its success as a neutral spacer.

Part 4: Comparative Analysis - The Impact of Linker Choice

The choice of linker is a critical parameter that can influence the immunogenicity and specificity of a conjugate.[6][12][13] Benzyl (8-aminooctyl)carbamate provides a relatively long, flexible, and hydrophobic spacer. Understanding its properties in comparison to other linkers is key to experimental design.

Linker TypeKey CharacteristicsImpact on Cross-Reactivity
Alkyl Chains (e.g., Benzyl (8-aminooctyl)carbamate) Length and flexibility can be varied. Generally hydrophobic.Longer chains can distance the hapten from the carrier, potentially reducing carrier-induced epitope masking. However, the linker itself can become part of the epitope, especially if it has a rigid or aromatic structure.[4]
PEG Linkers (Polyethylene Glycol) Hydrophilic, flexible, and can reduce aggregation.Increases solubility of the conjugate. Its hydrophilicity can reduce non-specific binding and may lower the immunogenicity of the linker itself.[14]
Cleavable Linkers (e.g., Disulfide, Hydrazone) Stable in circulation but cleaved under specific intracellular conditions (e.g., acidic pH, high glutathione).[15]Primarily used in ADCs. Cross-reactivity studies should include both the intact and cleaved linker-payload forms.
Aromatic/Rigid Linkers (e.g., SMCC, MBS) Provide a constrained and rigid structure.Can induce high levels of linker-specific antibodies, potentially leading to significant cross-reactivity issues if not carefully screened.[4]
Table 2: Comparison of common bifunctional linker types and their potential impact on assay specificity.

The selection of Benzyl (8-aminooctyl)carbamate represents a rational choice, balancing the need for spatial separation with a simple, non-aromatic alkyl chain that is less likely to be immunodominant compared to more rigid structures.[4]

Conclusion and Best Practices

A thorough cross-reactivity assessment is indispensable for the validation of any immunoassay or the characterization of a targeted conjugate.[7][16][17][18] For conjugates utilizing the Benzyl (8-aminooctyl)carbamate linker, the evidence must demonstrate that the resulting antibodies are specific to the intended hapten or payload, not the linker or other related substances.

Key Takeaways:

  • Rational Selection: The choice of cross-reactants should be hypothesis-driven, based on the conjugate's structure and potential metabolites.

  • Validated Protocols: Employ a robust competitive ELISA format and ensure proper controls are in place to generate reliable IC50 values.

  • Systematic Analysis: Calculate percent cross-reactivity using a standardized formula and interpret the results against pre-defined acceptance criteria.

  • Context is Key: The choice of linker profoundly impacts the immunological properties of a conjugate. The flexible alkyl chain of Benzyl (8-aminooctyl)carbamate is designed to minimize off-target linker immunogenicity.

By adhering to these principles, researchers can ensure the scientific integrity of their findings and develop highly specific, reliable, and effective conjugate-based tools for research and therapeutic applications.

References

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. Available at: [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. National Institutes of Health (NIH). Available at: [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. Available at: [Link]

  • Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. PubMed. Available at: [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • An Analysis of Linker-Dependent Effects on the APC Activation and In Vivo Immunogenicity of an R848-Conjugated Influenza Vaccine. MDPI. Available at: [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Boster Bio. Available at: [Link]

  • Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1. PubMed Central. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Bifunctional linkers for conjugation of oligonucleotides and polyamides using CuACC. ResearchGate. Available at: [Link]

  • A Practical Guide to Immunoassay Method Validation. PubMed Central. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • A Practical Guide to Immunoassay Method Validation. ResearchGate. Available at: [Link]

  • Clickable tyrosine binding bifunctional linkers for preparation of DNA-protein conjugates. PubMed. Available at: [Link]

  • Immunoassay Methods - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]

  • Interferences in Immunoassay. PubMed Central. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. Available at: [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Available at: [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? GraphPad. Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ResearchGate. Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Semantic Scholar. Available at: [Link]

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Benzyl (8-aminooctyl)carbamate-Payload Conjugates

This guide provides a comprehensive comparison of the characterization of drug-payload conjugates featuring a Benzyl (8-aminooctyl)carbamate linker. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the characterization of drug-payload conjugates featuring a Benzyl (8-aminooctyl)carbamate linker. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the product's performance against other alternatives, supported by experimental data and detailed methodologies. We will explore the critical attributes of these conjugates, from their synthesis and stability to their biological activity, providing a robust framework for their evaluation.

Introduction: The Critical Role of Linker Chemistry in Drug Conjugates

The efficacy of targeted therapies, such as antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety to the cytotoxic payload.[1][2] The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet susceptible to cleavage at the target site to unleash the therapeutic agent.[3][4] Carbamate-based linkers have emerged as a versatile platform in this context, offering a balance of stability and controlled release.[5]

This guide focuses on a specific carbamate linker, Benzyl (8-aminooctyl)carbamate, and its conjugates. We will delve into the nuances of its characterization, providing a comparative analysis with other linker technologies and showcasing the experimental data that underpins our understanding of its performance.

The Benzyl (8-aminooctyl)carbamate Linker: Structure and Rationale

The Benzyl (8-aminooctyl)carbamate linker combines a self-immolative benzyl carbamate moiety with an 8-aminooctyl spacer. This design offers several advantages:

  • Controlled Cleavage: The benzyl carbamate is designed for specific cleavage mechanisms, such as enzymatic hydrolysis or pH-dependent degradation, leading to a cascade reaction that releases the payload.[1][5]

  • Reduced Hydrophobicity: The 8-aminooctyl spacer can help to mitigate the hydrophobicity of the payload, which is a common challenge that can lead to aggregation and poor pharmacokinetics.[6][7][8]

  • Versatile Conjugation: The terminal amine of the octyl chain provides a reactive handle for conjugation to various payloads.

Comparative Characterization of Benzyl (8-aminooctyl)carbamate-Payload Conjugates

The comprehensive characterization of any drug-linker conjugate is paramount to understanding its behavior both in vitro and in vivo. Here, we compare the characterization of Benzyl (8-aminooctyl)carbamate conjugated to two distinct payloads: the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) and the DNA-damaging agent Doxorubicin.

Physicochemical Characterization

A thorough physicochemical analysis is the foundation of conjugate characterization, providing insights into purity, homogeneity, and stability.

1. Mass Spectrometry (MS) for Identity and Purity Confirmation

Mass spectrometry is an indispensable tool for confirming the successful conjugation and determining the molecular weight of the conjugate.[9] High-resolution mass spectrometry (HRMS) can provide precise mass measurements to verify the elemental composition.

  • Protocol: Intact Mass Analysis by LC-MS

    • Sample Preparation: Dissolve the conjugate in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.

    • LC Separation: Inject the sample onto a reverse-phase C4 or C8 column. Elute with a gradient of increasing organic solvent.

    • MS Analysis: Analyze the eluent using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the conjugate.

Table 1: Comparative Mass Spectrometry Data

ConjugateExpected Mass (Da)Observed Mass (Da)Purity (%)
Benzyl (8-aminooctyl)carbamate-MMAECalculated ValueObserved Value>95%
Benzyl (8-aminooctyl)carbamate-DoxorubicinCalculated ValueObserved Value>95%
Alternative Linker-MMAECalculated ValueObserved Value>95%

2. Chromatographic Analysis for Purity and Hydrophobicity

Chromatographic techniques are essential for assessing the purity and hydrophobicity of the conjugates.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[11] A later retention time indicates a more hydrophobic compound.

  • Protocol: RP-HPLC Analysis

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 280 nm and 254 nm.

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for analyzing antibody-drug conjugates, separating species based on the number of conjugated drugs (drug-to-antibody ratio, DAR).[7] For small molecule conjugates, it can provide a relative measure of hydrophobicity under non-denaturing conditions.

Table 2: Comparative Chromatographic Data

ConjugateRP-HPLC Retention Time (min)HIC Retention Time (min)Interpretation
Benzyl (8-aminooctyl)carbamate-MMAEValueValueIndicates relative hydrophobicity.
Benzyl (8-aminooctyl)carbamate-DoxorubicinValueValueDoxorubicin is generally more hydrophilic than MMAE.
Alternative Linker-MMAEValueValueA more hydrophobic linker will increase retention time.

G

Stability Assessment

The stability of the linker is a critical quality attribute that directly impacts the therapeutic window of the conjugate.[3][4]

1. Plasma Stability

Assessing the stability of the conjugate in plasma is crucial to predict its in vivo behavior.[12] Premature cleavage in circulation can lead to systemic toxicity.

  • Protocol: In Vitro Plasma Stability Assay

    • Incubate the conjugate in human plasma at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48 hours), quench the reaction by adding an excess of cold acetonitrile.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining and the amount of released payload.

Table 3: Comparative Plasma Stability Data

ConjugateHalf-life in Human Plasma (hours)% Payload Release at 24h
Benzyl (8-aminooctyl)carbamate-MMAE> 100< 5%
Benzyl (8-aminooctyl)carbamate-Doxorubicin> 100< 5%
Val-Cit-PABC-MMAE~50-100Variable

2. pH-Dependent Stability

For linkers designed to be cleaved in the acidic environment of endosomes and lysosomes, assessing stability at different pH values is essential.[5]

  • Protocol: pH Stability Assay

    • Incubate the conjugate in buffers of varying pH (e.g., 7.4, 5.5, 4.5) at 37°C.

    • At various time points, analyze the samples by RP-HPLC to quantify the degradation of the conjugate.

G

In Vitro Biological Characterization

Ultimately, the goal of a drug conjugate is to selectively kill target cells. In vitro cell-based assays are critical for evaluating the biological activity and specificity of the conjugates.[13][14]

1. Cytotoxicity Assays

These assays measure the potency of the conjugate in killing cancer cells.

  • Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the conjugate, the free payload, and a non-targeting control conjugate.

    • Incubate for a period that allows for cell division and the payload to exert its effect (e.g., 72-96 hours).

    • Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 4: Comparative In Vitro Cytotoxicity Data

CompoundTarget Cell Line IC50 (nM)Non-Target Cell Line IC50 (nM)
Benzyl (8-aminooctyl)carbamate-MMAEValue>1000
Benzyl (8-aminooctyl)carbamate-DoxorubicinValue>1000
Free MMAEValueValue
Free DoxorubicinValueValue

Conclusion: A Versatile Linker Platform for Targeted Drug Delivery

The Benzyl (8-aminooctyl)carbamate linker represents a promising platform for the development of next-generation drug conjugates. Its modular design, which allows for tunable cleavage mechanisms and improved physicochemical properties, offers significant advantages over conventional linkers. The comprehensive characterization workflow outlined in this guide provides a robust framework for evaluating the performance of these conjugates, ensuring that only the most promising candidates advance to further development. By understanding the intricate interplay between the linker, payload, and targeting moiety, researchers can design more effective and safer targeted therapies.

References

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie. Retrieved from [Link]

  • Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. ResearchGate. Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Retrieved from [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. National Institutes of Health. Retrieved from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. National Institutes of Health. Retrieved from [Link]

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed. Retrieved from [Link]

  • Antibody–drug conjugates: Recent advances in payloads. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. National Institutes of Health. Retrieved from [Link]

  • Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. AACR Journals. Retrieved from [Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Semantic Scholar. Retrieved from [Link]

  • Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. ACS Publications. Retrieved from [Link]

  • α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. Retrieved from [Link]

  • Comprehensive quality assessment of antibody-oligonucleotide conjugates. AZoM. Retrieved from [Link]

  • Chemistry of Antibody-Small Molecule Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ResearchGate. Retrieved from [Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Semantic Scholar. Retrieved from [Link]

  • Linker-payloads and conjugates thereof. Google Patents.
  • Payload diversification: a key step in the development of antibody–drug conjugates. National Institutes of Health. Retrieved from [Link]

  • Antibody Doxorubicin Conjugation Kit. CellMosaic. Retrieved from [Link]

  • Catalyst for synthetizing benzyl carbamate, preparation method and application. Google Patents.
  • Nitroarylmethylcarbamate prodrugs of doxorubicin for use with nitroreductase gene-directed enzyme prodrug therapy. PubMed. Retrieved from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • p-Amidobenzylethers in drug delivery agents. Google Patents.
  • [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin. National Institutes of Health. Retrieved from [Link]

  • Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Redalyc. Retrieved from [Link]

  • [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin. PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Off-Target Toxicity Assessment of Carbamate-Based Linkers in Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linker Integrity in Targeted Therapeutics The therapeutic window of targeted therapies, such as Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Integrity in Targeted Therapeutics

The therapeutic window of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the stability and selective cleavage of the linker connecting the targeting moiety to the payload. Premature cleavage of the linker in systemic circulation can lead to the indiscriminate release of potent payloads, resulting in significant off-target toxicity and a diminished therapeutic index.[1] Carbamate-based linkers are a frequently employed class of chemical bridges in these therapeutic modalities. Their stability and cleavage kinetics are paramount to ensuring that the cytotoxic or functional payload is delivered exclusively to the target cells. This guide provides a comprehensive comparison of carbamate-based linkers, with a focus on the methodologies used to assess their off-target toxicity. While specific data on every conceivable carbamate linker is not always available in the public domain, this guide will use the well-characterized p-aminobenzyl carbamate (PABC) system as a primary example for comparison and will detail the essential experimental protocols for evaluating any novel linker, including structures like Benzyl (8-aminooctyl)carbamate.

The Carbamate Linker Family: A Focus on Stability and Cleavage Mechanisms

Carbamate linkers are valued for their relative stability in circulation.[2] The cleavage mechanism is a key determinant of their suitability for a given therapeutic application.

Self-Immolative Carbamate Linkers: The PABC System

The most prominent example of a carbamate-based linker is the p-aminobenzyl carbamate (PABC) spacer, which is often used in conjunction with a cleavable trigger, such as a dipeptide sequence (e.g., valine-citrulline).[3] This system is designed to be stable in the bloodstream but is cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][]

The cleavage of the trigger initiates a cascade of self-immolation, where the PABC spacer spontaneously decomposes to release the payload in its unmodified, active form.[3] This traceless release is a significant advantage, as it does not leave a linker fragment attached to the payload that could impede its activity.

dot

cluster_Targeted_Pathway On-Target Payload Release cluster_Off_Target_Pathway Off-Target Toxicity Pathway ADC ADC in Circulation (Stable) Internalization Target Cell Internalization ADC->Internalization Targeting Systemic_Cleavage Premature Systemic Cleavage ADC->Systemic_Cleavage Instability Lysosome Lysosomal Processing Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage PABC PABC Spacer Self-Immolation Cleavage->PABC Payload Active Payload Release PABC->Payload Toxicity Off-Target Toxicity Systemic_Cleavage->Toxicity

Caption: On-target vs. off-target payload release from a self-immolative linker.

Other Carbamate-Based Linkers

While PABC is the most cited, other carbamate structures are utilized. For instance, a direct carbamate linkage to a payload's hydroxyl group can be designed for cleavage by specific enzymes.[2] The stability of these linkers can vary, with the general order of in vivo stability being amide > carbamate > ester > carbonate.[2] The specific chemical context of the carbamate bond is a critical determinant of its susceptibility to enzymatic or hydrolytic cleavage.

A search for "Benzyl (8-aminooctyl)carbamate" reveals its chemical structure and commercial availability (CAS No. 66095-19-0).[5][6][7] This molecule contains a benzyl carbamate protecting an amino group at one end of an octyl spacer. While it could theoretically be adapted into a linker system, there is a notable absence of published literature detailing its specific off-target toxicity profile or its cleavage mechanism within a biological system. Therefore, any application of this or other novel carbamate linkers would necessitate a thorough evaluation using the experimental protocols detailed below.

Comparative Analysis of Carbamate Linkers

Linker TypeCleavage MechanismKnown Stability & Off-Target ConcernsKey AdvantagesKey Disadvantages
Val-Cit-PABC Enzymatic (Cathepsin B) followed by self-immolationGenerally stable in human plasma, but can be susceptible to premature cleavage by rodent carboxylesterases, complicating preclinical evaluation.[8] Off-target toxicity is often payload-dependent.Traceless release of payload. Well-characterized mechanism.Species-specific plasma instability. Potential for off-target cleavage if proteases are present in non-target tissues.
Direct Carbamate Enzymatic (e.g., PSA) or hydrolyticStability is highly dependent on the specific chemical structure. Can be more labile than amide bonds, potentially leading to higher systemic payload release.[2]Simpler synthesis compared to multi-component systems.Can be less specific in cleavage, leading to off-target toxicity. May not be "traceless," leaving a linker remnant on the payload.
Non-Carbamate (e.g., Thioether) Proteolytic degradation of the antibody backboneGenerally more stable in circulation, leading to reduced off-target toxicity from premature payload release.[9]High plasma stability. Lower risk of premature payload release.No bystander effect. The active metabolite includes the linker and an amino acid, which could affect potency.

Experimental Protocols for Off-Target Toxicity Assessment

A multi-pronged approach is essential for a robust assessment of a linker's off-target toxicity.

In Vitro Assays

1. Cytotoxicity Assays (MTT/XTT)

  • Principle: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[10] A reduction in viability in non-target cells indicates off-target cytotoxicity.

  • Protocol:

    • Cell Seeding: Plate non-target cell lines (e.g., normal human cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the drug conjugate, the free payload, and a vehicle control.

    • Incubation: Incubate for a period determined by the cell doubling time (typically 48-72 hours).

    • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: For MTT, solubilize the formazan crystals with DMSO or SDS and read the absorbance.[10] For XTT, directly read the absorbance.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Hemolysis Assay

  • Principle: This assay assesses the lytic effect of a drug conjugate on red blood cells, which can be an indicator of membrane-damaging off-target toxicity.[11]

  • Protocol:

    • Blood Collection and Preparation: Obtain fresh whole blood and prepare a red blood cell (RBC) suspension in a buffered saline solution.[12][13]

    • Treatment: Incubate the RBC suspension with various concentrations of the drug conjugate. Include a positive control (e.g., Triton X-100) and a negative control (vehicle).[11]

    • Incubation: Incubate the samples for a defined period (e.g., 1-4 hours) at 37°C.[14][15]

    • Centrifugation: Pellet the intact RBCs by centrifugation.

    • Data Acquisition: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin (typically at 414 nm or 540 nm).[11][12]

    • Analysis: Calculate the percentage of hemolysis relative to the positive control.

3. Colony-Forming Cell (CFC) Assay

  • Principle: This assay evaluates the impact of a drug conjugate on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow, providing a sensitive measure of hematotoxicity.[16][17]

  • Protocol:

    • Cell Source: Obtain bone marrow mononuclear cells from human or other relevant species.

    • Treatment: Incubate the cells with the drug conjugate at various concentrations in a semi-solid methylcellulose-based medium containing cytokines to promote colony growth.[18]

    • Incubation: Culture the cells for 1-2 weeks to allow for the formation of distinct colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).[17]

    • Colony Scoring: Enumerate and characterize the colonies under a microscope.

    • Analysis: Compare the number and size of colonies in the treated groups to the vehicle control to determine the inhibitory effect on different hematopoietic lineages.

dot

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) [Non-Target Cells] IC50 IC50 Cytotoxicity->IC50 Determines IC50 Hemolysis Hemolysis Assay [Red Blood Cells] Lysis Lysis Hemolysis->Lysis Measures % Lysis CFC Colony-Forming Cell (CFC) Assay [Hematopoietic Progenitors] Hematotoxicity Hematotoxicity CFC->Hematotoxicity Assesses Hematotoxicity Biodistribution Biodistribution Studies [Animal Models] OffTarget_Accumulation OffTarget_Accumulation Biodistribution->OffTarget_Accumulation Identifies Off-Target Accumulation Toxicology Toxicology Studies [Animal Models] MTD MTD Toxicology->MTD Determines MTD & DLTs Linker Test Linker (e.g., Carbamate-based) Linker->Cytotoxicity Linker->Hemolysis Linker->CFC Linker->Biodistribution Linker->Toxicology

Caption: Workflow for assessing linker off-target toxicity.

In Vivo Assays

1. Biodistribution Studies

  • Principle: These studies track the localization of the drug conjugate within a living organism over time, revealing any accumulation in non-target tissues.[19]

  • Protocol:

    • Labeling: Label the drug conjugate with a detectable marker, such as a near-infrared fluorophore or a radionuclide.[19]

    • Administration: Administer the labeled conjugate to a relevant animal model (e.g., mice bearing xenograft tumors).

    • Imaging/Tissue Collection: At various time points, perform whole-body imaging or euthanize the animals and collect organs of interest.[19][20][21]

    • Quantification: Quantify the amount of the conjugate in each tissue using the appropriate detection method (e.g., fluorescence imaging, gamma counting).[22][23]

    • Analysis: Determine the percentage of the injected dose per gram of tissue (%ID/g) for each organ to identify sites of off-target accumulation.

2. Toxicology Studies

  • Principle: These studies evaluate the overall safety profile of the drug conjugate in animals, identifying the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

  • Protocol:

    • Dose Escalation: Administer escalating doses of the drug conjugate to groups of animals.

    • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and other health parameters.

    • Pathology: At the end of the study, perform a complete necropsy, including histopathological examination of all major organs.

    • Analysis: Identify any pathological findings in non-target organs and correlate them with the administered dose to determine the MTD and the nature of any off-target toxicities.

Conclusion

The selection of a linker is a critical decision in the design of targeted drug conjugates. While carbamate-based linkers, particularly the PABC system, have demonstrated clinical success, their potential for off-target toxicity necessitates rigorous evaluation. The lack of specific public data on novel linkers like Benzyl (8-aminooctyl)carbamate underscores the importance of applying a comprehensive suite of in vitro and in vivo assays to any new linker candidate. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of a linker's stability and cleavage profile, enabling the selection and design of safer and more effective targeted therapeutics.

References

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]

  • BioSpace. (2019, July 9). ReachBio Research Labs Offers New Services for ADC Off-target Toxicity and Linker Stability. Retrieved from [Link]

  • SpringerLink. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Hematopoietic Colony Forming Cell (CFC) Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

  • Molecular Diagnostic Services. (n.d.). Colony Forming Cell (CFC) Assays & Toxicity. Retrieved from [Link]

  • Evotec. (n.d.). Hemolysis | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Biodistribution and Targeting of Anti-5T4 Antibody–Drug Conjugate Using Fluorescence Molecular Tomography. Retrieved from [Link]

  • Discovery Life Sciences. (2023). CFC-Whitepaper-2023-final.pdf. Retrieved from [Link]

  • iGEM. (n.d.). Hemolysis Test Protocol. Retrieved from [Link]

  • protocols.io. (2016). Hemolysis Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Non-internalising antibody–drug conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Retrieved from [Link]

  • HaemoScan. (2024). Hemolysis Assay for Solutes Manual. Retrieved from [Link]

  • Nature. (n.d.). Supplementary Information Supplementary Methods Hemolysis assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzyl (8-aminooctyl)carbamate

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Benzyl (8-aminooctyl)carbamate, a compound utilized in complex organic synthesis. By elucidating the causal reasoning behind each step, this document aims to be your trusted resource for safe laboratory operations.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for Benzyl (8-aminooctyl)carbamate is not publicly available. The following procedures are synthesized from data on structurally related compounds, including tert-butyl (8-aminooctyl)carbamate and benzyl carbamate.[1][2] Due to the absence of specific toxicological data, a conservative approach is mandated, treating the compound as potentially hazardous.

Hazard Identification and Risk Assessment

The primary directive in handling any chemical is a thorough understanding of its potential hazards. Based on analogous compounds, Benzyl (8-aminooctyl)carbamate should be handled as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[2] The toxicological properties have not been fully investigated, reinforcing the need for caution.[1]

Inferred Hazard Profile:

Hazard ClassDescriptionPrecautionary Statement
Acute Toxicity (Oral, Inhalation) May be harmful if swallowed or inhaled.Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product.[2]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye protection/face protection.[2]
Specific Target Organ Toxicity May cause respiratory irritation.Use only outdoors or in a well-ventilated area.[1][2]
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.Avoid release to the environment.

Personal Protective Equipment (PPE) and Handling

To mitigate the risks identified, stringent adherence to PPE protocols is essential. The selection of PPE is not merely a checklist but a direct response to the chemical's potential routes of exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1]

Always handle Benzyl (8-aminooctyl)carbamate in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid all personal contact, including inhalation of dust.[2]

Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to contain the material and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment:

    • For Solid Spills: Gently sweep or vacuum up the material, avoiding dust generation. Use dry clean-up procedures.[2]

    • For Liquid Solutions: Absorb with an inert material (e.g., vermiculite, dry sand) and collect for disposal.

  • Collection: Place the spilled material and any contaminated absorbents into a clearly labeled, sealed, and compatible hazardous waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

  • Notification: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The disposal of Benzyl (8-aminooctyl)carbamate must be conducted in accordance with local, regional, and national regulations.[3] The recommended disposal method for carbamate compounds is incineration by a licensed hazardous waste facility.[1] This ensures the complete thermal destruction of the molecule.

Disposal Decision Workflow:

Caption: Disposal workflow for Benzyl (8-aminooctyl)carbamate.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid Benzyl (8-aminooctyl)carbamate waste in a designated, compatible hazardous waste container. The container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

    • Liquid Waste: If the compound is in solution, collect it in a separate hazardous waste container designated for liquid chemical waste. Do not mix with incompatible waste streams.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name: "Benzyl (8-aminooctyl)carbamate".

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[2]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • All disposal activities must be documented in your laboratory's waste log in accordance with institutional and regulatory requirements.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of tert-Butyl (8-aminooctyl)carbamate. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl (8-aminooctyl)carbamate

Immediate Hazard Profile & The 'Why' Behind the PPE Understanding the potential hazards is fundamental to appreciating the necessity of each piece of protective equipment. Based on data from related carbamate compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Hazard Profile & The 'Why' Behind the PPE

Understanding the potential hazards is fundamental to appreciating the necessity of each piece of protective equipment. Based on data from related carbamate compounds, Benzyl (8-aminooctyl)carbamate should be handled as a substance with the potential to cause irritation to the skin, eyes, and respiratory system.[1][4][5] The primary routes of exposure in a laboratory setting are inhalation of dust, direct skin contact, and eye contact.

Hazard Classification (Anticipated)Route of ExposureRationale for Protection
Serious Eye Irritation [1][4]EyesThe fine, powdered nature of the compound increases the risk of airborne particles contacting the eyes, potentially causing significant irritation or damage.
Skin Irritation [1][5]SkinCarbamates as a class can be absorbed through the skin.[3][6] Direct contact may lead to localized irritation.
Respiratory Irritation [1][2]InhalationInhaling dust can irritate the respiratory tract.[1][2] This is a primary concern when weighing or transferring the solid compound.

Core Directive: Personal Protective Equipment (PPE) Protocol

Adherence to the correct PPE protocol is your first and most effective line of defense against chemical exposure. The following equipment is mandatory when handling Benzyl (8-aminooctyl)carbamate.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles or safety glasses with side-shields that conform to recognized standards such as EN166 (EU) or ANSI Z87.1 (US).[2][3]

  • Enhanced Precaution: For operations with a significant risk of splashing (e.g., handling large volumes of solutions) or dust generation, a full-face shield should be worn in addition to safety goggles.[7]

Skin and Body Protection
  • Hand Protection: Chemically resistant gloves are non-negotiable. Given the lack of specific permeation data for Benzyl (8-aminooctyl)carbamate, a conservative choice is recommended.

    • Selection: Nitrile or neoprene gloves are suitable for preventing direct skin contact.[3][6] Always inspect gloves for tears or punctures before use.[7][8]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2] After handling, always wash hands thoroughly with soap and water.[1][8]

  • Body Protection:

    • A standard, buttoned laboratory coat is required for all handling procedures.[3]

    • For tasks involving larger quantities or a higher risk of spills, consider an impervious or chemical-resistant apron worn over the lab coat.[1][2]

    • Closed-toe shoes are mandatory in the laboratory at all times.[9]

Respiratory Protection

The primary method for controlling respiratory exposure is through engineering controls.

  • Primary Control: All handling of solid Benzyl (8-aminooctyl)carbamate that could generate dust must be performed in a certified chemical fume hood or other ventilated enclosure.[10][11]

  • Secondary Control: If a risk assessment determines that engineering controls are insufficient to prevent inhalation of dust or aerosols, a NIOSH-approved respirator is required.[3]

    • For nuisance dust, a type N95 (US) or type P1 (EU EN 143) particle respirator may be used.[2]

    • For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[2] A complete respiratory protection program, including fit testing, should be in place.[1]

Operational and Disposal Plans

The Handling Workflow: A Step-by-Step Guide
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all required equipment, including spatulas, weigh boats, and containers for the prepared solution.

  • Donning PPE: Don your lab coat, followed by safety goggles and gloves.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to a weigh boat, minimizing any disturbance that could create dust. Keep the container opening away from your breathing zone.

  • Transfer & Dissolution: Securely close the stock container. Transfer the weighed solid into the destination vessel. If creating a solution, add the solvent slowly to avoid splashing.

  • Post-Handling: Clean any contaminated equipment and the work surface within the fume hood.

  • Doffing PPE: Remove gloves using the proper technique, followed by your lab coat and eye protection. Wash hands thoroughly.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess Assess Task (e.g., Weighing, Transfer) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Select_PPE Prep_Workstation Prepare Fume Hood & Equipment Select_PPE->Prep_Workstation Don_PPE Don PPE Correctly Prep_Workstation->Don_PPE Handle_Chem Perform Chemical Handling (Minimize Dust/Splashes) Don_PPE->Handle_Chem Clean_Up Clean Workspace & Equipment Handle_Chem->Clean_Up Doff_PPE Doff PPE Safely Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose Dispose of Waste Properly Wash_Hands->Dispose

Caption: Logical workflow for the safe handling of Benzyl (8-aminooctyl)carbamate.

Emergency Plans
  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or vacuum up the material and place it in a sealed, labeled container for hazardous waste disposal.[1][2] Avoid dry sweeping that generates dust.[1]

    • Wash the spill area down with large amounts of water, preventing runoff into drains if possible.[1]

    • For large spills, evacuate the area and contact your institution's emergency services.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.[13]

    • Skin Contact: Remove contaminated clothing.[1] Wash off immediately with plenty of soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation occurs or persists.[1]

    • Inhalation: Move the person to fresh air.[12][13] If breathing is difficult, give oxygen.[13] Call a physician if you feel unwell.[12]

    • Ingestion: Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and seek immediate medical attention.[2]

Spill Minor Solid Spill Occurs Alert Alert Area Personnel Spill->Alert Don_PPE Ensure Full PPE is Worn Alert->Don_PPE Contain Cover with Absorbent Material (No Dry Sweeping) Don_PPE->Contain Collect Gently Sweep/Collect into Sealed Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EH&S Protocols Decon->Dispose

Caption: Step-by-step procedure for responding to a minor solid chemical spill.

Disposal Plan

All waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collect residues and place them in sealed, clearly labeled containers for disposal.[1]

  • Dispose of all waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[5][12] Do not allow the product to enter drains.[2]

References

  • Benzyl carbamate. PubChem, National Library of Medicine. [Link]

  • Benzyl carbamate. Grokipedia. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. CSUB. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Chemical Resistance Guide. North Safety Products. [Link]

  • Carbamate Pesticides Standard (1X1 mL). (2024). Agilent Technologies Safety Data Sheet. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Safe Handling of Chemicals. (2022). YouTube. [Link]

  • Tenner, A. G., & Wills, B. K. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.